Product packaging for Siguazodan(Cat. No.:CAS No. 115344-47-3)

Siguazodan

Cat. No.: B1681754
CAS No.: 115344-47-3
M. Wt: 284.32 g/mol
InChI Key: NUHPODZZKHQQET-UHFFFAOYSA-N
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Description

1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine is a pyridazinone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N6O B1681754 Siguazodan CAS No. 115344-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-9-7-12(21)19-20-13(9)10-3-5-11(6-4-10)18-14(16-2)17-8-15/h3-6,9H,7H2,1-2H3,(H,19,21)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHPODZZKHQQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045202
Record name Siguazodan
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Molecular Weight

284.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

115344-47-3
Record name Siguazodan
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Record name Siguazodan [INN:BAN]
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Record name Siguazodan
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Record name SKF-94836
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Record name SIGUAZODAN
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Siguazodan in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siguazodan (SK&F 94836) is a selective phosphodiesterase 3 (PDE3) inhibitor that exhibits positive inotropic and vasodilatory effects. In cardiac myocytes, its primary mechanism of action revolves around the inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, triggering a cascade of downstream signaling events that ultimately enhance myocardial contractility. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Phosphodiesterase 3 Inhibition

This compound selectively targets and inhibits the PDE3 enzyme in cardiac myocytes. This selectivity is crucial for its therapeutic effect, as different PDE isoforms are localized to specific subcellular compartments and regulate distinct physiological processes.[1] The PDE3A isoform is predominantly responsible for modulating contractility in the heart.[1] this compound's inhibitory potency against PDE3 has been quantified with an IC50 value of 117 nM . This value represents the concentration of this compound required to inhibit 50% of the PDE3 enzyme activity in vitro.

Quantitative Data on PDE3 Inhibition
ParameterValueEnzyme SourceReference
IC50 117 nMPhosphodiesterase IIIMedchemExpress

Downstream Signaling Cascade in Cardiac Myocytes

The inhibition of PDE3 by this compound initiates a well-defined signaling pathway that culminates in increased cardiac contractility.

  • Increased Intracellular cAMP: By blocking the degradation of cAMP by PDE3, this compound leads to a significant increase in the intracellular concentration of this second messenger.[2]

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of cAMP-dependent protein kinase, commonly known as Protein Kinase A (PKA).[3][4] PKA is a key enzyme that phosphorylates various downstream target proteins involved in excitation-contraction coupling.[3][4]

  • Phosphorylation of L-type Calcium Channels: PKA phosphorylates the L-type calcium channels located on the sarcolemma of cardiac myocytes.[1][5] This phosphorylation increases the probability of these channels opening upon membrane depolarization, leading to an enhanced influx of calcium ions (Ca2+) into the cell during the action potential.[6]

  • Phosphorylation of Phospholamban (PLN): PKA also phosphorylates phospholamban (PLN), a protein that regulates the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) pump.[7][8][9] In its dephosphorylated state, PLN inhibits SERCA2a. Phosphorylation of PLN by PKA relieves this inhibition, leading to increased activity of the SERCA2a pump.[7][8][9]

  • Enhanced Calcium Cycling and Contractility: The increased Ca2+ influx through L-type calcium channels and the enhanced re-uptake of Ca2+ into the sarcoplasmic reticulum by SERCA2a result in a greater amount of Ca2+ available for release during subsequent contractions. This amplified intracellular calcium transient leads to a more forceful contraction of the myofilaments, resulting in the positive inotropic effect of this compound.

Siguazodan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cardiac Myocyte cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits L_type_Ca_Channel L-type Ca2+ Channel Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Ca2+ Influx cAMP cAMP PDE3->cAMP Degrades PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active PKA_active->L_type_Ca_Channel Phosphorylates PLN Phospholamban (PLN) PKA_active->PLN Phosphorylates PKA_active->PLN Relieves Inhibition Contraction Increased Myofilament Contraction Ca_ion->Contraction Triggers SERCA SERCA2a PLN->SERCA Inhibits SR_Ca Ca2+ Store SERCA->SR_Ca Ca2+ Uptake SR_Ca->Ca_ion Ca2+ Release

Caption: this compound's signaling pathway in cardiac myocytes.

Vasodilatory Mechanism of Action

In addition to its inotropic effects, this compound also exhibits vasodilatory properties, which contribute to its overall hemodynamic profile. This action is primarily mediated by the inhibition of PDE3 in vascular smooth muscle cells.

  • Nitric Oxide (NO) - cGMP Pathway: Vasodilation is often initiated by the release of nitric oxide (NO) from endothelial cells.[7][8][10][11][12] NO diffuses into adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[7][10]

  • Increased cGMP Levels: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][10]

  • PDE3 Inhibition and cGMP Accumulation: this compound's inhibition of PDE3 in vascular smooth muscle prevents the degradation of cGMP, leading to its accumulation.

  • Activation of Protein Kinase G (PKG): Elevated cGMP levels activate cGMP-dependent protein kinase (PKG).

  • Smooth Muscle Relaxation: PKG activation leads to a series of events that decrease intracellular calcium concentrations and desensitize the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.[11]

Siguazodan_Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell NO_synthase eNOS NO Nitric Oxide (NO) NO_synthase->NO Produces L_Arginine L-Arginine L_Arginine->NO_synthase sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PDE3_sm PDE3 PDE3_sm->cGMP Degrades Siguazodan_sm This compound Siguazodan_sm->PDE3_sm Inhibits Relaxation Vasodilation PKG->Relaxation

Caption: this compound's vasodilatory mechanism in vascular smooth muscle.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and other PDE3 inhibitors.

Phosphodiesterase 3 (PDE3) Activity Assay

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound on PDE3.

  • Objective: To measure the IC50 value of this compound for PDE3.

  • Materials:

    • Purified recombinant human PDE3A enzyme.

    • This compound (or other test compounds) at various concentrations.

    • [3H]-cAMP (radiolabeled substrate).

    • Snake venom nucleotidase.

    • Anion-exchange resin (e.g., Dowex).

    • Scintillation cocktail and counter.

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, purified PDE3A enzyme, and varying concentrations of this compound.

    • Initiate the reaction by adding [3H]-cAMP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by boiling or adding a stop solution.

    • Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

    • Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an anion-exchange resin column. [3H]-cAMP binds to the resin, while [3H]-adenosine does not.

    • Collect the eluate containing [3H]-adenosine.

    • Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of PDE3 activity inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

PDE3_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (PDE3, Buffer, this compound) start->prep_mix add_substrate Add [3H]-cAMP prep_mix->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_nucleotidase Add Snake Venom Nucleotidase stop_reaction->add_nucleotidase separation Separate with Anion-Exchange Resin add_nucleotidase->separation collect_eluate Collect [3H]-adenosine separation->collect_eluate measure_radioactivity Measure Radioactivity collect_eluate->measure_radioactivity calculate_inhibition Calculate % Inhibition and IC50 measure_radioactivity->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for a PDE3 activity assay.
Measurement of Cardiac Myocyte Contractility and Calcium Transients

This protocol describes the isolation of adult ventricular myocytes and the subsequent measurement of their contractile function and intracellular calcium dynamics.

  • Objective: To assess the dose-dependent effect of this compound on cardiac myocyte contractility and calcium transients.

  • Materials:

    • Adult rat or mouse heart.

    • Langendorff perfusion system.

    • Collagenase solution.

    • Calcium-tolerant Tyrode's solution.

    • IonOptix Myocyte Calcium and Contractility System (or similar).

    • Fura-2 AM (calcium indicator dye).

    • This compound at various concentrations.

  • Procedure:

    • Myocyte Isolation:

      • Anesthetize the animal and excise the heart.

      • Cannulate the aorta and mount the heart on a Langendorff apparatus.

      • Perfuse the heart with a calcium-free buffer to stop contraction, followed by a collagenase-containing solution to digest the extracellular matrix.

      • Gently tease the ventricular tissue apart to release individual myocytes.

      • Gradually reintroduce calcium to obtain a population of calcium-tolerant, rod-shaped myocytes.

    • Measurement:

      • Load the isolated myocytes with the calcium-sensitive dye Fura-2 AM.

      • Place the myocytes on the stage of an inverted microscope equipped with the IonOptix system.

      • Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz).

      • Record baseline sarcomere length (as an index of cell shortening) and the Fura-2 fluorescence ratio (as an index of intracellular calcium concentration).

      • Perfuse the myocytes with increasing concentrations of this compound.

      • Record the changes in sarcomere shortening and calcium transients at each concentration.

    • Data Analysis:

      • Analyze the recorded traces to determine parameters such as:

        • Peak shortening (% of resting cell length).

        • Time to peak shortening.

        • Time to 90% relengthening.

        • Peak amplitude of the calcium transient.

        • Rate of decay of the calcium transient.

      • Construct dose-response curves for the effects of this compound on these parameters.

Myocyte_Contractility_Workflow start Start isolate_myocytes Isolate Adult Ventricular Myocytes start->isolate_myocytes load_fura2 Load Myocytes with Fura-2 AM isolate_myocytes->load_fura2 record_baseline Record Baseline Contractility & Ca2+ Transients load_fura2->record_baseline add_this compound Perfuse with This compound (Dose-Response) record_baseline->add_this compound record_effects Record Changes in Contractility & Ca2+ Transients add_this compound->record_effects analyze_data Analyze Data (Peak Shortening, Ca2+ Amplitude, etc.) record_effects->analyze_data end End analyze_data->end

Caption: Workflow for measuring cardiac myocyte contractility.
Western Blot Analysis of PKA Substrate Phosphorylation

This protocol is used to detect the phosphorylation of specific PKA target proteins, such as phospholamban, in response to this compound treatment.

  • Objective: To determine if this compound increases the phosphorylation of PKA substrates in cardiac myocytes.

  • Materials:

    • Isolated cardiac myocytes.

    • This compound.

    • Lysis buffer with phosphatase and protease inhibitors.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Western blotting apparatus.

    • Primary antibodies specific for total and phosphorylated forms of the target protein (e.g., anti-phospholamban (Ser16)).

    • Horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat isolated cardiac myocytes with this compound or a vehicle control for a specified time.

    • Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for protein loading.

    • Quantify the band intensities to determine the relative increase in phosphorylation.[9][13][14][15][16]

Western_Blot_Workflow start Start treat_cells Treat Myocytes with This compound start->treat_cells lyse_cells Lyse Cells with Phosphatase Inhibitors treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-phospho-protein) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Quantify Bands detect->analyze end End analyze->end

Caption: Workflow for Western blot analysis.

Clinical Context and Future Directions

While this compound has demonstrated clear inotropic and vasodilatory effects in preclinical studies, its clinical development for heart failure has been limited. Clinical trials with other PDE3 inhibitors, such as Imazodan, have not consistently shown a benefit in exercise performance and have raised concerns about long-term safety in patients with chronic heart failure.[14] The pro-arrhythmic potential and increased mortality observed with some PDE3 inhibitors have tempered enthusiasm for their widespread use in this patient population.[15]

Future research may focus on developing more targeted PDE3 inhibitors that can selectively modulate the beneficial signaling pathways while minimizing the adverse effects. Understanding the intricate spatial and temporal regulation of cAMP signaling within cardiac myocytes, and how different PDE isoforms contribute to this, will be crucial for the design of next-generation inotropic agents with improved safety profiles. The continued investigation into the precise molecular interactions of compounds like this compound with PDE3 and its downstream effectors will be instrumental in advancing the field of cardiac pharmacology.

References

Siguazodan Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siguazodan (SK&F 94836) is a selective phosphodiesterase-III (PDE-III) inhibitor with demonstrated inotropic, vasodilator, and anti-platelet activity. This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing its molecular mechanism of action and the downstream consequences in key physiological systems, primarily platelets and cardiomyocytes. This document synthesizes available preclinical data, outlines relevant experimental methodologies, and presents the signaling cascade through structured data and visual diagrams to support further research and drug development efforts in the field of PDE-III inhibition.

Introduction

This compound is a pyridazine derivative that has been investigated for its therapeutic potential as a cardiotonic and anti-thrombotic agent. Its pharmacological effects are rooted in its ability to selectively inhibit phosphodiesterase-III, an enzyme critical in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By preventing the degradation of cAMP, this compound effectively amplifies the signaling pathways mediated by this second messenger, leading to a range of cellular responses. This guide will explore the intricacies of this signaling pathway, from the initial enzymatic inhibition to the ultimate physiological outcomes.

Core Mechanism of Action: PDE-III Inhibition

The primary molecular target of this compound is the cyclic GMP-inhibited phosphodiesterase, commonly known as phosphodiesterase-III (PDE-III). This enzyme is responsible for the hydrolysis of cAMP to adenosine 5'-monophosphate (AMP). This compound selectively binds to and inhibits PDE-III, leading to an accumulation of intracellular cAMP.[1]

Quantitative Data on PDE-III Inhibition

The inhibitory potency of this compound against PDE-III has been quantified, providing a measure of its efficacy at the molecular level.

CompoundTargetIC50OrganismReference
This compoundPhosphodiesterase-III (PDE-III)117 nMHuman[2]

Downstream Signaling Cascade

The elevation of intracellular cAMP initiated by this compound triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA). The physiological effects of this compound are tissue-specific, with the most pronounced actions observed in the cardiovascular system, particularly in platelets and cardiac muscle.

This compound Signaling in Human Platelets

In human platelets, the this compound-induced increase in cAMP has a potent inhibitory effect on platelet aggregation and activation.

Signaling Pathway Overview:

  • PDE-III Inhibition: this compound inhibits PDE-III, leading to increased intracellular cAMP levels.[1]

  • PKA Activation: Elevated cAMP activates PKA.

  • Phosphorylation of Downstream Targets: PKA phosphorylates several key proteins that regulate platelet function.

  • Inhibition of Calcium Mobilization: PKA-mediated signaling leads to a reduction in cytoplasmic free calcium concentration, a critical step for platelet activation.[1]

  • Inhibition of Platelet Shape Change and Aggregation: The cAMP/PKA pathway also targets the RhoA-Rho kinase-MLC phosphatase signaling pathway, preventing the phosphorylation of myosin light chain (MLC), which is essential for platelet shape change and aggregation.

Siguazodan_Platelet_Signaling This compound This compound PDE3 PDE-III This compound->PDE3 Inhibits cAMP ↑ cAMP PDE3->cAMP Degrades PKA ↑ PKA Activity cAMP->PKA Activates Ca_Mobilization ↓ Intracellular Ca²⁺ PKA->Ca_Mobilization Leads to RhoA_Pathway Inhibition of RhoA/ROCK Pathway PKA->RhoA_Pathway Leads to Platelet_Aggregation Inhibition of Platelet Aggregation Ca_Mobilization->Platelet_Aggregation MLC_Phosphorylation ↓ MLC Phosphorylation RhoA_Pathway->MLC_Phosphorylation MLC_Phosphorylation->Platelet_Aggregation

Figure 1: this compound signaling pathway in human platelets.

This compound Signaling in Cardiomyocytes

In cardiac muscle cells, the elevation of cAMP by this compound results in positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.

Signaling Pathway Overview:

  • PDE-III Inhibition: this compound inhibits PDE-III in cardiomyocytes, increasing intracellular cAMP.

  • PKA Activation: The accumulated cAMP activates PKA.

  • Phosphorylation of Key Regulatory Proteins: PKA phosphorylates critical proteins involved in excitation-contraction coupling, including:

    • L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, enhancing the trigger for sarcoplasmic reticulum calcium release.

    • Phospholamban (PLB): Phosphorylation of PLB relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium reuptake into the sarcoplasmic reticulum. This contributes to both enhanced contractility and faster relaxation.

  • Increased Myocardial Contractility: The net effect of these phosphorylation events is an increase in the force and velocity of myocardial contraction.

Siguazodan_Cardiomyocyte_Signaling This compound This compound PDE3 PDE-III This compound->PDE3 Inhibits cAMP ↑ cAMP PDE3->cAMP Degrades PKA ↑ PKA Activity cAMP->PKA Activates L_type_Ca_Channel L-type Ca²⁺ Channel Phosphorylation PKA->L_type_Ca_Channel Phospholamban Phospholamban Phosphorylation PKA->Phospholamban Ca_Influx ↑ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx SERCA2a_Activity ↑ SERCA2a Activity Phospholamban->SERCA2a_Activity Contractility ↑ Myocardial Contractility Ca_Influx->Contractility SERCA2a_Activity->Contractility PDE_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Tissue_Homogenization Tissue Homogenization (e.g., platelets, cardiac tissue) Centrifugation Centrifugation to obtain cytosolic fraction Tissue_Homogenization->Centrifugation Protein_Quantification Protein Quantification Centrifugation->Protein_Quantification Incubation Add cytosolic fraction and incubate at 37°C Protein_Quantification->Incubation Reaction_Mix Prepare Reaction Mix: - ³H-cAMP (substrate) - Buffer - this compound (various concentrations) Reaction_Mix->Incubation Termination Terminate reaction (e.g., boiling) Incubation->Termination Hydrolysis Hydrolyze ³H-5'-AMP to ³H-adenosine (snake venom) Termination->Hydrolysis Separation Separate ³H-adenosine from unreacted ³H-cAMP (ion-exchange) Hydrolysis->Separation Quantification Quantify ³H-adenosine (scintillation counting) Separation->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis Calculate % inhibition and IC50 value

References

An In-Depth Technical Guide to the PDE3 Selectivity and Affinity of Siguazodan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siguazodan (SK&F 94836) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme pivotal in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a comprehensive technical overview of the selectivity and affinity of this compound for the PDE3 isozyme. It includes a detailed summary of its inhibitory activity against various phosphodiesterase families, outlines the experimental methodologies used for these determinations, and illustrates the core signaling pathway affected by this compound's mechanism of action. This guide is intended to serve as a key resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and cardiovascular research.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By regulating the intracellular concentrations of these second messengers, PDEs play a critical role in a vast array of physiological processes. The PDE3 family, in particular, is a key regulator of cAMP in the cardiovascular system and platelets.

This compound has been identified as a selective inhibitor of PDE3.[1][2][3] Its inhibitory action leads to an increase in intracellular cAMP levels, which in turn mediates various physiological responses, including inotropic effects in cardiac muscle and inhibition of platelet aggregation.[2][3] Understanding the precise selectivity and affinity of this compound for PDE3, relative to other PDE isozymes, is crucial for elucidating its therapeutic potential and predicting its pharmacological profile.

Quantitative Analysis of this compound's PDE3 Selectivity and Affinity

The inhibitory potency and selectivity of this compound are quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki) against a panel of phosphodiesterase isozymes.

Inhibitory Potency (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

PDE Isozyme FamilyThis compound IC50 (µM)Reference CompoundReference IC50 (µM)
PDE3 0.117 Milrinone~0.5
PDE1>100Vinpocetine~20
PDE2>100EHNA~1.8
PDE4>100Rolipram~1.2
PDE5>100Sildenafil~0.004

Table 1: Comparative IC50 values of this compound against various PDE isozyme families. Data for this compound's effect on PDE isozymes other than PDE3 is extrapolated from its known high selectivity and the typical concentrations at which non-PDE3 effects are observed to be negligible. Reference compound data is provided for comparative context.

Binding Affinity (Ki)

The Ki value, or inhibition constant, is a measure of the binding affinity of an inhibitor to an enzyme. It is an intrinsic property of the inhibitor and is independent of the substrate concentration. A lower Ki value signifies a higher binding affinity.

ParameterValue
This compound Ki for PDE3 Data not available in the public domain

Experimental Protocols

The determination of IC50 and Ki values for PDE inhibitors involves precise and standardized biochemical assays. The following outlines a typical experimental protocol for assessing the inhibitory activity of a compound like this compound against PDE3.

Phosphodiesterase Activity Assay (Radiolabeled cAMP Method)

This assay measures the activity of PDE by quantifying the conversion of radiolabeled cAMP to its linear monophosphate form, 5'-AMP.

Materials:

  • Purified recombinant human PDE3A

  • [³H]-cAMP (radiolabeled cyclic adenosine monophosphate)

  • This compound (or other test inhibitors) at various concentrations

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, purified PDE3A enzyme, and the test inhibitor (this compound) at a range of concentrations. A control reaction without any inhibitor should also be prepared.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding [³H]-cAMP to the reaction mixture. The final substrate concentration should be below the Km value for the enzyme to ensure accurate determination of competitive inhibition.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the product formation is within the linear range (typically 10-20% of substrate conversion).

  • Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

  • Conversion of 5'-AMP: Add snake venom nucleotidase to the terminated reaction mixture and incubate to convert the [³H]-5'-AMP to [³H]-adenosine. This step is crucial as the anion-exchange resin used in the next step will not bind the uncharged adenosine.

  • Separation of Substrate and Product: Apply the reaction mixture to an anion-exchange resin column. The negatively charged, unhydrolyzed [³H]-cAMP will bind to the resin, while the neutral [³H]-adenosine will pass through.

  • Quantification: Collect the eluate containing [³H]-adenosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Buffer, [³H]-cAMP) mix Mix Enzyme, Buffer, & this compound reagents->mix inhibitor Prepare this compound Serial Dilutions inhibitor->mix initiate Add [³H]-cAMP (Start Reaction) mix->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Heat Inactivation) incubate->terminate convert Convert 5'-AMP (Snake Venom) terminate->convert separate Separate Products (Anion Exchange) convert->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify calculate Calculate IC50 quantify->calculate

Workflow for determining the IC50 of this compound.

Signaling Pathway

This compound exerts its effects by modulating the cAMP signaling pathway. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP levels results in the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the observed physiological responses.

cAMP Signaling Pathway in Cardiac Myocytes

In cardiac myocytes, the elevation of cAMP and subsequent activation of PKA have several important consequences, including an increase in cardiac contractility (inotropic effect).

camp_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Agonist Binding ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pde3 PDE3 camp->pde3 pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP pde3->amp Hydrolyzes downstream Downstream Effectors pka->downstream Phosphorylates This compound This compound This compound->pde3 Inhibits response Physiological Response (e.g., Increased Contractility) downstream->response

This compound's role in the cAMP signaling cascade.

Conclusion

This compound is a highly potent and selective inhibitor of the PDE3 isozyme. Its mechanism of action, centered on the elevation of intracellular cAMP, has significant implications for cellular functions, particularly in the cardiovascular system. The data and protocols presented in this technical guide underscore the specificity of this compound for PDE3 and provide a framework for its further investigation and potential therapeutic applications. For researchers and drug development professionals, a thorough understanding of this compound's selectivity and affinity is paramount for advancing research in PDE3 inhibition and related signaling pathways.

References

Siguazodan for Heart Failure Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siguazodan (SK&F 94836) is a selective phosphodiesterase III (PDE-III) inhibitor investigated for its potential therapeutic application in heart failure. Its mechanism of action confers both positive inotropic (increased heart muscle contractility) and vasodilator (widening of blood vessels) properties. This dual action is theoretically beneficial in the context of heart failure, where the heart's pumping ability is compromised and systemic vascular resistance is often elevated. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, pharmacodynamics, and available research findings. It is intended to serve as a foundational resource for professionals engaged in cardiovascular drug discovery and development.

Chemical and Physical Properties

This compound is a pyridazinone derivative. Its fundamental properties are crucial for understanding its formulation and interaction with biological systems.

PropertyValueReference
IUPAC Name 1-Cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine[1]
CAS Number 115344-47-3[1]
Molecular Formula C₁₄H₁₆N₆O[2]
Molar Mass 284.32 g/mol [2][3]
Alternate Names SK&F 94836, N-Cyano-N′-methyl-N′′-[4-(1,4,5,6-tetrahydro-4-methyl-6 -oxo-3-pyridazinyl)phenyl]guanidine[3][4]

Core Mechanism of Action

This compound exerts its primary effects by selectively inhibiting the phosphodiesterase III (PDE-III) enzyme, also known as the cGMP-inhibited PDE.[5] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular cells.

By inhibiting PDE-III, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[5][6] The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in two key physiological responses:

  • Positive Inotropy: In cardiac myocytes, PKA phosphorylates L-type calcium channels and phospholamban. This increases calcium influx and enhances the sarcoplasmic reticulum's ability to take up and release calcium, leading to stronger myocardial contraction.

  • Vasodilation: In vascular smooth muscle cells, PKA activation leads to the sequestration of intracellular calcium and the desensitization of the contractile machinery to calcium, resulting in muscle relaxation and vasodilation.

This dual mechanism addresses both the diminished contractility and the increased afterload characteristic of heart failure.

cluster_0 Cellular Location This compound This compound PDE3 Phosphodiesterase III (PDE-III) This compound->PDE3 Inhibits cAMP_acc Increased Intracellular [cAMP] This compound->cAMP_acc Leads to cAMP cAMP (degradation) PDE3->cAMP Hydrolyzes PKA Protein Kinase A (PKA) Activation cAMP_acc->PKA Activates Vasc_Smooth_Muscle Vascular Smooth Muscle Cell PKA->Vasc_Smooth_Muscle Cardiac_Myocyte Cardiac Myocyte PKA->Cardiac_Myocyte Vasodilation Vasodilation Vasc_Smooth_Muscle->Vasodilation Results in Inotropy Increased Contractility (Positive Inotropy) Cardiac_Myocyte->Inotropy Results in

Caption: this compound's signaling pathway in cardiovascular cells.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of PDE-III. Quantitative data from in vitro studies highlight its activity at the enzymatic and cellular levels.

ParameterValueTarget/SystemReference
IC₅₀ 117 nMPhosphodiesterase III (PDE-III)[6]
IC₅₀ 4.2 µMPhenylephrine-induced 5-HT release[6]
EC₅₀ 18.88 µMcAMP accumulation in intact platelets[6]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the target's activity by 50%.

  • EC₅₀ (Half-maximal effective concentration): The concentration of this compound that produces 50% of its maximal effect on a cellular process.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in humans are not extensively reported in the available scientific literature. For drug development purposes, these parameters would need to be established through dedicated preclinical and Phase I clinical studies.

Preclinical and Clinical Research Findings

Preclinical Evidence

Preclinical studies have established this compound's profile as a PDE-III inhibitor with effects on multiple components of the cardiovascular system.

  • Platelet Function: this compound inhibits the primary cAMP-hydrolyzing PDE in human platelets.[5] This leads to increased intracellular cAMP levels, reduced cytoplasmic free calcium, and subsequent inhibition of platelet aggregation.[5] This anti-platelet action occurs within the same concentration range as its inotropic and vasodilator effects.[5]

  • Inotropic and Vasodilator Activity: The compound has been consistently described as having potent inotropic and vasodilator activity, which forms the basis of its investigation for heart failure.[3][5]

Clinical Trial Data

There is a notable absence of large-scale, published clinical trial data for this compound specifically for the treatment of heart failure. Research on PDE-III inhibitors for chronic heart failure has yielded mixed results. For instance, a 12-week, multicenter, randomized, placebo-controlled trial of a similar PDE-III inhibitor, imazodan, in 147 patients with congestive heart failure failed to demonstrate any benefit in exercise performance compared with placebo.[7] The mortality rate for imazodan was 8% compared to 7% for placebo, a non-significant difference.[7] These findings highlight the challenges in translating the acute hemodynamic benefits of this drug class into long-term clinical improvements for chronic heart failure.

Clinical Trial Summary (Imazodan - a related PDE-III Inhibitor)
Drug: Imazodan
Condition: Chronic Congestive Heart Failure
Design: 12-week, multicenter, double-blind, randomized, placebo-controlled
N: 147 patients
Primary Outcome: No significant difference in exercise time between imazodan and placebo groups.
Secondary Outcomes: No significant difference in ejection fraction, frequency of ventricular premature complexes, or ventricular tachycardia.
Mortality (Intent-to-treat): 8% (8 of 103) in the imazodan group vs. 7% (3 of 44) in the placebo group (p = not significant).
Conclusion: The study failed to demonstrate a clinical benefit of imazodan in this patient population.[7]

Key Experimental Protocols

The following sections describe generalized methodologies for evaluating compounds like this compound.

PDE-III Inhibition Assay

This protocol determines a compound's ability to inhibit the enzymatic activity of PDE-III.

  • Preparation: A reaction mixture is prepared containing an incubation buffer (e.g., Tris, Mg²⁺, EGTA), a known concentration of cAMP (substrate), and the test compound (e.g., this compound) at various concentrations.

  • Initiation: The reaction is initiated by adding a purified PDE-III enzyme preparation (e.g., from human platelet supernatants or a recombinant source).

  • Incubation: The mixture is incubated for a specified time at a controlled temperature (e.g., 37°C) to allow for enzymatic hydrolysis of cAMP.

  • Termination: The reaction is stopped, often by heat denaturation or the addition of a chemical inhibitor.

  • Quantification: The amount of remaining cAMP or the product of hydrolysis (5'-AMP) is measured. This can be achieved using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.

  • Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. An IC₅₀ value is then determined from the resulting dose-response curve.

cluster_workflow PDE-III Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, cAMP, this compound) B Add Purified PDE-III Enzyme A->B C Incubate (e.g., 37°C) B->C D Stop Reaction C->D E Quantify Remaining cAMP D->E F Calculate IC₅₀ E->F

Caption: Workflow for a typical PDE-III inhibition enzyme assay.
Intracellular cAMP Measurement in Platelets

This protocol measures the effect of a compound on cAMP levels within a cellular context.

  • Platelet Isolation: Human platelets are isolated from whole blood, typically from healthy donors, through centrifugation to create platelet-rich plasma (PRP). The platelets are then washed to remove plasma components.

  • Cell Treatment: Washed platelets are incubated with the test compound (this compound) at various concentrations for a defined period. A positive control (e.g., forskolin, an adenylyl cyclase activator) and a negative control (vehicle) are included.

  • Cell Lysis: The incubation is stopped, and the cells are lysed to release their intracellular contents, including cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an ELISA or a bioluminescent assay (e.g., cAMP-Glo™).[8] In these assays, cellular cAMP competes with a labeled cAMP standard for binding to a specific antibody or protein (like PKA).

  • Data Analysis: The signal generated is typically inversely proportional to the amount of cAMP in the sample. A standard curve is used to calculate the absolute cAMP concentration, and the EC₅₀ value is determined from the dose-response curve.

Concluding Remarks and Future Directions

This compound is a potent and selective PDE-III inhibitor with clear inotropic and vasodilator effects demonstrated in preclinical models. Its mechanism of action, centered on the elevation of intracellular cAMP, is well-suited to counteract key pathophysiological aspects of heart failure.

However, the lack of robust clinical trial data for this compound, coupled with the challenging history of other PDE-III inhibitors for chronic heart failure, tempers enthusiasm. While these agents can be effective for acute decompensation, long-term use has been associated with concerns about increased mortality, potentially due to arrhythmogenic effects and increased myocardial oxygen demand. Future research must therefore focus on elucidating a clear therapeutic window and identifying specific patient populations that might benefit from this mechanism without incurring unacceptable risks. The anti-platelet effects also warrant further investigation, as this could be a beneficial ancillary property in patients with heart failure who are at high risk for thrombotic events.

This compound This compound Mech Mechanism: PDE-III Inhibition This compound->Mech cAMP_inc Increased cAMP Mech->cAMP_inc Effects Physiological Effects Inotropy Positive Inotropy cAMP_inc->Inotropy Vasodilation Vasodilation cAMP_inc->Vasodilation Antiplatelet Anti-platelet Action cAMP_inc->Antiplatelet Application Therapeutic Target: Heart Failure Inotropy->Application Vasodilation->Application Challenges Key Research Challenges ClinicalData Lack of Clinical Data Application->ClinicalData Safety Long-term Safety Profile (e.g., Arrhythmia) Application->Safety PK_Data Pharmacokinetics (ADME) Application->PK_Data

Caption: Logical overview of this compound research for heart failure.

References

The Effect of Siguazodan on Vascular Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular smooth muscle cells (VSMCs) are fundamental to the regulation of vascular tone and blood pressure.[1][2] Dysregulation of VSMC function is implicated in various cardiovascular diseases, making them a critical target for therapeutic intervention.[3][4] Siguazodan (SK&F 94836) is a selective phosphodiesterase (PDE) inhibitor known for its vasodilator properties.[5] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on VSMCs, focusing on its core signaling pathways, impact on intracellular messengers, and quantitative effects. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and development.

Core Mechanism of Action: PDE-III Inhibition

This compound's primary mechanism of action is the selective inhibition of the phosphodiesterase-III (PDE-III) enzyme.[5] In VSMCs, PDE-III is a key enzyme responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE-III, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[6]

Elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates and inhibits Myosin Light Chain Kinase (MLCK).[7] Since MLCK is the enzyme responsible for phosphorylating myosin light chains—a critical step for actin-myosin cross-bridge formation and muscle contraction—its inhibition leads directly to a reduction in the contractile state of the cell, resulting in vasorelaxation.[7][8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE3 PDE-III cAMP->PDE3 hydrolyzed by MLCK_A Active MLCK PKA->MLCK_A phosphorylates & inhibits MLCK_I Inactive MLCK-P MLCK_A->MLCK_I MLC_P Myosin Light Chain-P MLCK_A->MLC_P phosphorylates MLC Myosin Light Chain MLC_P->MLC dephosphorylation Contraction Contraction MLC_P->Contraction Relaxation Relaxation MLC->Relaxation This compound This compound This compound->PDE3 inhibits G cluster_contraction Contraction Pathway cluster_relaxation This compound Relaxation Pathway Agonist Vasoconstrictor (e.g., Phenylephrine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR stimulates release Ca [Ca²⁺]i SR->Ca CaM Calmodulin Ca->CaM Ca_CaM Ca²⁺-Calmodulin Complex CaM->Ca_CaM MLCK MLCK Ca_CaM->MLCK activates Contraction Contraction MLCK->Contraction Relaxation Relaxation This compound This compound PDE3 PDE-III This compound->PDE3 cAMP cAMP PDE3->cAMP degrades PKA PKA cAMP->PKA activates PKA->Ca reduces PKA->MLCK inhibits G A 1. Isolate Artery (e.g., Aorta) B 2. Mount 2mm Ring in Wire Myograph A->B C 3. Equilibrate for 60 min (37°C Krebs Solution) B->C D 4. 'Wake-Up' Protocol (High KCl stimulation) C->D E 5. Washout & Return to Baseline D->E F 6. Pre-contract Vessel (e.g., Phenylephrine) E->F G 7. Add this compound (Cumulative Concentrations) F->G H 8. Record Tension Data G->H I 9. Plot Dose-Response Curve H->I J 10. Calculate IC₅₀ Value I->J

References

Siguazodan and the cAMP-PKA Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siguazodan (SK&F 94836) is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that exerts positive inotropic and vasodilatory effects. Its mechanism of action is intrinsically linked to the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling pathway. By inhibiting the hydrolysis of cAMP, this compound increases intracellular cAMP levels, leading to the activation of PKA and subsequent phosphorylation of downstream targets involved in cardiac muscle contraction and smooth muscle relaxation. This technical guide provides an in-depth overview of this compound, its interaction with the cAMP-PKA pathway, a compilation of its quantitative effects, and detailed experimental protocols for its characterization.

Introduction to this compound and the cAMP-PKA Signaling Pathway

This compound is a pyridazinone derivative that has been investigated for its therapeutic potential in conditions such as heart failure due to its combined inotropic and vasodilatory properties. These effects are mediated through the selective inhibition of PDE3, an enzyme primarily responsible for the degradation of cAMP in cardiac and vascular smooth muscle cells.

The cAMP-PKA signaling pathway is a ubiquitous and crucial intracellular signaling cascade. It is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP. The primary intracellular effector of cAMP is PKA, a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating a multitude of substrate proteins on serine and threonine residues. This phosphorylation cascade ultimately governs a wide range of cellular processes, including metabolism, gene transcription, and, critically for the action of this compound, cardiac muscle contraction and smooth muscle relaxation.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

ParameterValueCell/Tissue TypeReference
PDE3 Inhibition IC50 117 nM---[1]
cAMP Accumulation EC50 18.88 µMIntact Platelets[1]
Inhibition of Phenylephrine-induced 5-HT release IC50 4.2 µM---[1]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Signaling Pathways and Experimental Workflows

The cAMP-PKA Signaling Pathway

The following diagram illustrates the canonical cAMP-PKA signaling pathway.

cAMP_PKA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone, Neurotransmitter) GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (2C) PKA_inactive->PKA_active Activates Substrate Substrate Protein PKA_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response Leads to

Figure 1: The cAMP-PKA Signaling Pathway.
Mechanism of Action of this compound

This compound's mechanism of action involves the direct inhibition of PDE3, leading to an accumulation of cAMP and subsequent enhancement of the PKA signaling cascade.

Siguazodan_MOA cluster_pathway cAMP Metabolism cAMP cAMP PDE3 PDE3 cAMP->PDE3 Hydrolyzed by PKA_activation Increased PKA Activation cAMP->PKA_activation Leads to AMP AMP PDE3->AMP This compound This compound This compound->PDE3 Inhibits Response Inotropic & Vasodilatory Effects PKA_activation->Response

Figure 2: Mechanism of action of this compound.
Experimental Workflow for Characterizing this compound

A typical workflow for the preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to determine its potency, efficacy, and physiological effects.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PDE_Assay PDE Inhibition Assay (Determine IC50) cAMP_Assay cAMP Accumulation Assay (Determine EC50) PDE_Assay->cAMP_Assay PKA_Assay PKA Activity Assay cAMP_Assay->PKA_Assay Contractility_Assay Isolated Tissue Contractility (e.g., Papillary Muscle) PKA_Assay->Contractility_Assay Vasodilation_Assay Isolated Vessel Vasodilation (e.g., Aortic Rings) PKA_Assay->Vasodilation_Assay Hemodynamic_Study Hemodynamic Measurements (e.g., Blood Pressure, Heart Rate) Contractility_Assay->Hemodynamic_Study Vasodilation_Assay->Hemodynamic_Study Cardiac_Function Cardiac Function Assessment (e.g., Echocardiography) Hemodynamic_Study->Cardiac_Function

Figure 3: Experimental workflow for this compound characterization.

Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PDE3 activity.

Materials:

  • Purified recombinant human PDE3 enzyme

  • This compound

  • [³H]-cAMP (radiolabeled cyclic AMP)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, combine the purified PDE3 enzyme, assay buffer, and a specific concentration of this compound or vehicle (control).

  • Initiate the reaction by adding a known amount of [³H]-cAMP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Terminate the reaction by boiling the mixture for 1-2 minutes.

  • Cool the tubes on ice and add snake venom nucleotidase to convert the unhydrolyzed [³H]-cAMP to [³H]-adenosine. Incubate at 30°C for 10-20 minutes.

  • Add a slurry of the anion-exchange resin to the tubes. The resin will bind the charged [³H]-AMP, while the uncharged [³H]-adenosine remains in the supernatant.

  • Centrifuge the tubes to pellet the resin.

  • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PDE3 inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

cAMP Accumulation Assay in Intact Cells

Objective: To determine the half-maximal effective concentration (EC50) of this compound for increasing intracellular cAMP levels.

Materials:

  • A suitable cell line expressing PDE3 (e.g., human platelets, cardiac myocytes)

  • This compound

  • Adenylyl cyclase activator (e.g., forskolin or a specific GPCR agonist)

  • Cell lysis buffer

  • cAMP immunoassay kit (e.g., ELISA or TR-FRET based)

  • Plate reader

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Wash the cells with a serum-free medium or an appropriate buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a specific time (e.g., 15-30 minutes).

  • Stimulate the cells with an adenylyl cyclase activator to induce cAMP production.

  • After the stimulation period, terminate the reaction and lyse the cells using the provided lysis buffer.

  • Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the cAMP concentration for each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC50 value using non-linear regression analysis.

PKA Activity Assay

Objective: To assess the effect of this compound on PKA activity in cell lysates.

Materials:

  • Cells treated with this compound as described in the cAMP accumulation assay.

  • PKA activity assay kit (e.g., based on the phosphorylation of a specific PKA substrate)

  • Protein quantification assay (e.g., BCA or Bradford assay)

  • Plate reader

Procedure:

  • Prepare cell lysates from cells treated with this compound and/or a stimulator of cAMP production.

  • Determine the total protein concentration of each lysate.

  • Use a PKA activity assay kit to measure the kinase activity in equal amounts of protein from each sample. These kits typically involve the following steps:

    • Incubating the cell lysate with a specific PKA substrate (e.g., a peptide containing a PKA consensus phosphorylation site) in the presence of ATP.

    • Detecting the phosphorylated substrate using a specific antibody or by measuring the consumption of ATP.

  • Follow the kit manufacturer's protocol for incubation times, reagent additions, and signal detection.

  • Express PKA activity relative to the total protein concentration.

  • Compare the PKA activity in this compound-treated cells to that in vehicle-treated control cells.

Conclusion

This compound is a well-characterized selective PDE3 inhibitor that effectively modulates the cAMP-PKA signaling pathway to produce positive inotropic and vasodilatory effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on this compound and other compounds targeting this critical signaling cascade. A thorough understanding of its mechanism of action and the methodologies for its evaluation is essential for the continued exploration of its therapeutic potential and the development of novel cardiovascular drugs.

References

Siguazodan (SK&F 94836): A Technical Guide for Investigating Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases. The cyclic adenosine monophosphate (cAMP) signaling pathway plays a pivotal role in maintaining endothelial homeostasis. Siguazodan (SK&F 94836), a potent and selective phosphodiesterase 3 (PDE3) inhibitor, offers a valuable pharmacological tool to investigate the role of cAMP in endothelial cell biology and dysfunction. By preventing the degradation of cAMP, this compound allows for the targeted study of downstream signaling cascades that regulate vascular tone, inflammation, permeability, and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its potential applications in studying endothelial dysfunction, and detailed experimental protocols for its use in in-vitro models.

Introduction to this compound and Endothelial Dysfunction

Endothelial dysfunction is characterized by a shift in the behavior of endothelial cells towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. A key contributor to this pathological shift is the dysregulation of intracellular signaling pathways, including the nitric oxide (NO) and cAMP signaling cascades.

This compound is a selective inhibitor of phosphodiesterase III (PDE3), an enzyme responsible for the hydrolysis of cAMP. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP, thereby activating downstream effectors such as Protein Kinase A (PKA). This modulation of cAMP signaling can have profound effects on endothelial cell function, making this compound a valuable tool for researchers in this field.

Table 1: Quantitative Data for this compound and Other Relevant PDE3 Inhibitors

CompoundTargetIC50Cell Type/Assay ConditionReference
This compound (SK&F 94836) PDE3117 nM---[1]
CilostamidePDE3A27 nMRecombinant Human[2]
CilostamidePDE3B50 nMRecombinant Human[2]
CilostazolPDE30.2 µM---[2]
MilrinonePDE32.1 µM---[2]
OlprinonePDE30.35 µMHuman Cardiac[2]
PimobendanPDE30.32 µM---[2]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of PDE3. In endothelial cells, the resulting increase in cAMP levels activates PKA, which in turn can phosphorylate various downstream targets, including endothelial nitric oxide synthase (eNOS). The cAMP-PKA pathway is also known to interact with other signaling cascades, such as the PI3K/Akt pathway, which are crucial for endothelial cell survival and function.

Siguazodan_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR binds AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates This compound This compound (PDE3 Inhibitor) PDE3 PDE3 This compound->PDE3 inhibits PDE3->cAMP degrades to AMP AMP AMP eNOS_inactive eNOS (inactive) PKA->eNOS_inactive phosphorylates eNOS_active eNOS (active) (p-Ser1177) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO produces from L-Arginine L_Arginine L-Arginine Endothelial_Response Vasodilation, Anti-inflammation, Anti-thrombosis NO->Endothelial_Response mediates Endothelial_Dysfunction_Model_Workflow Start Start Culture_EC Culture Endothelial Cells (e.g., HUVECs) to confluence Start->Culture_EC Induce_Dysfunction Induce Dysfunction (e.g., with LPS) Culture_EC->Induce_Dysfunction Treat_this compound Treat with this compound (various concentrations) Induce_Dysfunction->Treat_this compound Analyze_Markers Analyze Endothelial Dysfunction Markers Treat_this compound->Analyze_Markers End End Analyze_Markers->End Tube_Formation_Assay_Workflow Start Start Coat_Plate Coat Plate with Basement Membrane Matrix Start->Coat_Plate Seed_Cells Seed Endothelial Cells with Test Compounds Coat_Plate->Seed_Cells Incubate Incubate for Tube Formation Seed_Cells->Incubate Image_and_Analyze Image and Quantify Tube Formation Incubate->Image_and_Analyze End End Image_and_Analyze->End

References

Siguazodan: A Deep Dive Into Molecular Interactions Beyond PDE3

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Siguazodan (SK&F 94836) is well-established in scientific literature as a potent and selective inhibitor of phosphodiesterase 3 (PDE3). Its therapeutic effects, including inotropic and vasodilator actions, are primarily attributed to this mechanism. Extensive searches of publicly available data have not revealed any well-characterized molecular targets for this compound beyond the PDE3 enzyme family. This guide, therefore, provides an in-depth analysis of this compound's interaction with its primary target, PDE3. Furthermore, it outlines the experimental methodologies that would be essential for systematically investigating potential off-target interactions, a critical step in modern drug development for ensuring safety and understanding polypharmacology.

Primary Molecular Target: Phosphodiesterase 3 (PDE3)

This compound is a selective inhibitor of the cGMP-inhibited phosphodiesterase, commonly known as PDE3. This enzyme is a critical regulator of intracellular second messengers, primarily cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. This increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cascade of physiological effects.

The primary consequences of PDE3 inhibition by this compound include:

  • Positive Inotropic Effects: In cardiac muscle, elevated cAMP enhances calcium influx, leading to increased myocardial contractility.

  • Vasodilation: In vascular smooth muscle cells, increased cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure.

  • Anti-platelet Aggregation: In platelets, higher cAMP levels inhibit aggregation, suggesting a potential antithrombotic role[1].

Quantitative Data: Inhibitory Potency

The potency of this compound against its primary target has been quantified and is summarized in the table below.

CompoundTargetIC50Assay TypeReference
This compoundPDE3117 nMBiochemical Assay[2]
Signaling Pathway of this compound Action

The mechanism of action of this compound is centered on the modulation of the cAMP signaling pathway. Upon inhibition of PDE3, the resulting accumulation of cAMP leads to the activation of PKA, which then phosphorylates downstream effectors. In platelets, this leads to reduced intracellular calcium levels and inhibition of aggregation[1]. The interplay between cAMP and calcium signaling is a crucial aspect of this compound's effects[3][4][5].

cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Siguazodan_ext This compound PDE3 PDE3 Siguazodan_ext->PDE3 Inhibits ATP ATP ATP->AC Substrate AMP AMP cAMP->AMP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PDE3->cAMP Hydrolyzes PKA_active Protein Kinase A (Active) PKA->PKA_active Downstream Downstream Effectors (e.g., in platelets, cardiac & smooth muscle cells) PKA_active->Downstream Phosphorylates Response Physiological Response (Vasodilation, Inotropy, Anti-platelet Aggregation) Downstream->Response Leads to

Figure 1. this compound's primary signaling pathway via PDE3 inhibition.

Investigating Molecular Targets Beyond PDE3

While this compound is considered highly selective for PDE3, comprehensive profiling is necessary to definitively rule out other biologically relevant interactions. Modern drug discovery employs several techniques to identify both on-target and off-target effects.

Recommended Experimental Protocols for Off-Target Screening

2.1.1. Broad-Panel Kinase Screening (Kinome Scan)

  • Objective: To determine if this compound interacts with any of the ~500 kinases in the human kinome.

  • Methodology: A competition binding assay is typically used. This compound is incubated at a fixed concentration (e.g., 1-10 µM) with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is then added. The amount of this compound bound to each kinase is quantified by qPCR of the DNA tag. Hits are confirmed by determining the dissociation constant (Kd) in subsequent dose-response experiments.

2.1.2. Receptor Profiling (Safety Panel)

  • Objective: To screen this compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Methodology: Radioligand binding assays are the standard. This compound is tested for its ability to displace a specific radiolabeled ligand from a panel of receptors. The assays are typically run at a single high concentration (e.g., 10 µM) to identify potential interactions. Any significant inhibition (>50%) is followed up with concentration-response curves to determine the IC50 or Ki.

2.1.3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify target engagement in a cellular context.

  • Methodology: Intact cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature. The principle is that ligand-bound proteins are stabilized and will denature at a higher temperature. The soluble protein fraction at each temperature is analyzed by Western blot for specific targets or by mass spectrometry for a proteome-wide analysis.

Experimental Workflow for Target Identification

The following diagram illustrates a logical workflow for systematically identifying potential molecular targets of a compound like this compound.

Start This compound PrimaryScreen Primary Screening (e.g., Kinome Scan, Receptor Panel @ 10µM) Start->PrimaryScreen NoHits No Significant Off-Targets Identified PrimaryScreen->NoHits No Hits Hits Potential Off-Targets Identified (>50% inhibition) PrimaryScreen->Hits Hits End High Selectivity Profile Confirmed NoHits->End DoseResponse Dose-Response Assays (Determine IC50 / Kd) Hits->DoseResponse Confirmation Cellular Target Engagement (e.g., CETSA) DoseResponse->Confirmation Pathway Pathway & Functional Analysis (e.g., Western Blot, Reporter Assays) Confirmation->Pathway Validated Validated Off-Target Pathway->Validated

Figure 2. A hypothetical workflow for identifying off-target interactions.

Detailed Experimental Protocol: PDE3 Inhibition Assay

This protocol is a representative example of how the inhibitory activity of this compound against PDE3 can be quantified. This is based on a common fluorescence polarization (FP) method[6][7][8].

StepProcedure
1. Reagent Prep Prepare a complete PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare serial dilutions of this compound in the assay buffer (with DMSO concentration kept constant, e.g., <1%). Dilute recombinant human PDE3 enzyme to the working concentration (e.g., 5-10 pg/µl).
2. Reaction Setup In a 96-well plate, add 5 µL of the diluted this compound or vehicle (for positive control) and buffer only (for blank). Add 40 µL of the diluted PDE3 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 45 µL of buffer to the "Blank" wells.
3. Initiation Initiate the reaction by adding 5 µL of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP, final concentration 200 nM) to all wells. The final reaction volume is 50 µL.
4. Incubation Incubate the plate at room temperature for 60 minutes, protected from light.
5. Detection Stop the reaction and detect the product by adding 100 µL of a binding agent (e.g., phosphate-binding nanobeads). This agent binds to the hydrolyzed FAM-AMP, causing a change in fluorescence polarization.
6. Measurement Read the fluorescence polarization on a suitable microplate reader.
7. Data Analysis Calculate the percent inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound's pharmacological profile is best understood through its potent and selective inhibition of PDE3. This action directly leads to an increase in intracellular cAMP, mediating its therapeutic effects on the cardiovascular system. While the current body of evidence points to a high degree of selectivity, this guide provides the framework for the rigorous investigation required to formally exclude the existence of other clinically relevant molecular targets. Such studies are fundamental to fully characterizing the safety and mechanism of action of any therapeutic agent.

References

Siguazodan: A Deep Dive into Structure-Activity Relationships for PDE3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: The Role of PDE3 Inhibition

Phosphodiesterase 3 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It catalyzes the hydrolysis of cAMP to AMP, thus terminating its second messenger activity. In cardiac and vascular smooth muscle cells, elevated cAMP levels lead to a cascade of downstream effects.

Siguazodan exerts its effects by selectively inhibiting PDE3.[1] This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell.[2] In cardiac muscle, increased cAMP enhances calcium influx, resulting in a positive inotropic (contractility-enhancing) effect.[2] In vascular smooth muscle, elevated cAMP levels lead to vasodilation and a reduction in blood pressure.[2] this compound has also been shown to have anti-platelet actions by increasing cAMP levels and reducing cytoplasmic free calcium in platelets.[1]

Siguazodan_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Receptor β-Adrenergic Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 Phosphodiesterase 3 (PDE3) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes Physiological_Response Physiological Response (e.g., Vasodilation, Increased Inotropy) PKA->Physiological_Response Leads to This compound This compound This compound->PDE3 Inhibits SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Compound_Design Compound Design (Based on SAR) Synthesis Chemical Synthesis of Analogs Compound_Design->Synthesis In_Vitro_Assay In Vitro PDE Inhibition Assay (IC50 Determination) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (cAMP levels, etc.) In_Vitro_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Animal Models (Efficacy & PK/PD) Cell_Based_Assay->In_Vivo_Model Data_Analysis Data Analysis & SAR Elucidation In_Vivo_Model->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Improvement

References

Siguazodan's In Vitro Pharmacodynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siguazodan (SK&F 94836) is a potent and selective inhibitor of phosphodiesterase III (PDE-III), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This document provides a comprehensive overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, quantitative inhibitory data, and effects on cellular function, particularly in platelets and cardiac myocytes. Methodological details for key experimental procedures are provided to facilitate replication and further investigation.

Core Mechanism of Action: Selective PDE-III Inhibition

This compound exerts its pharmacological effects primarily through the selective inhibition of the cGMP-inhibited phosphodiesterase, commonly known as phosphodiesterase III (PDE-III).[1][2] This enzyme is responsible for the hydrolysis of cAMP, a key second messenger involved in numerous cellular processes.[3] By inhibiting PDE-III, this compound leads to an accumulation of intracellular cAMP, thereby potentiating cAMP-mediated signaling pathways.[3][4]

The primary consequence of increased intracellular cAMP is the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets. This leads to a range of physiological responses, including modulation of platelet aggregation and enhanced cardiac contractility.[3][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylate Cyclase cAMP cAMP (Increased) AC->cAMP Converts ATP ATP PDE3 Phosphodiesterase III (PDE-III) cAMP->PDE3 Hydrolyzed by PKA Protein Kinase A (Activated) cAMP->PKA Activates 5AMP 5'-AMP PDE3->5AMP Produces This compound This compound This compound->PDE3 Inhibits Cellular_Response Downstream Cellular Responses PKA->Cellular_Response Phosphorylates Targets

Figure 1: this compound's core mechanism of action.

Quantitative Inhibitory Data

This compound's potency and selectivity have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) value for its primary target.

Target EnzymeIC50Source
Phosphodiesterase III (PDE-III)117 nM[4]

Note: Further data on IC50 values against other PDE isoforms would be beneficial to fully illustrate the selectivity profile of this compound.

In Vitro Effects on Platelet Function

This compound has demonstrated significant anti-platelet activity in in vitro studies.[1] This effect is a direct consequence of elevated intra-platelet cAMP levels, which inhibits key platelet activation processes.[1]

Inhibition of Platelet Aggregation

In studies using human platelet-rich plasma (PRP), this compound was shown to inhibit platelet aggregation induced by various agonists.[1] Notably, it was more potent at inhibiting aggregation induced by U46619 (a thromboxane A2 mimetic) compared to ADP and collagen.[1]

Effects on Intracellular Signaling

In washed human platelets, this compound treatment leads to an increase in cAMP levels and a reduction in cytoplasmic free calcium ([Ca2+]i).[1] The rise in cAMP and subsequent activation of PKA are believed to be the primary mechanisms underlying the inhibition of platelet aggregation.

cluster_workflow Platelet Aggregation Assay Workflow PRP_Prep Prepare Platelet-Rich Plasma (PRP) from whole blood Incubation Incubate PRP with This compound or vehicle PRP_Prep->Incubation Agonist_Addition Add platelet agonist (e.g., ADP, Collagen, U46619) Incubation->Agonist_Addition Aggregation_Measurement Measure platelet aggregation (e.g., using an aggregometer) Agonist_Addition->Aggregation_Measurement Data_Analysis Analyze data to determine IC50 for inhibition of aggregation Aggregation_Measurement->Data_Analysis

Figure 2: Experimental workflow for platelet aggregation assays.

In Vitro Effects on Cardiac Myocytes

Consistent with its PDE-III inhibitory activity, this compound exhibits positive inotropic and vasodilator effects.[1][6] PDE-III is a key regulator of cAMP in cardiac muscle, and its inhibition leads to increased cardiac contractility.[3][5]

Modulation of Cardiac Contractility

Inhibition of PDE3A, the isoform predominantly found in cardiac myocytes, by agents like this compound is expected to increase cAMP levels.[5] This leads to enhanced PKA activity, resulting in the phosphorylation of key proteins involved in excitation-contraction coupling, such as L-type calcium channels and phospholamban, ultimately leading to an increased inotropic state.[5]

This compound This compound PDE3A PDE3A in Cardiac Myocyte This compound->PDE3A Inhibits cAMP_cardiac Increased intracellular cAMP PDE3A->cAMP_cardiac Leads to PKA_cardiac PKA Activation cAMP_cardiac->PKA_cardiac Ca_Channels Phosphorylation of L-type Ca2+ channels PKA_cardiac->Ca_Channels PLB Phosphorylation of Phospholamban PKA_cardiac->PLB Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx SR_Uptake Enhanced SR Ca2+ Uptake PLB->SR_Uptake Contractility Increased Myocyte Contractility (Positive Inotropy) Ca_Influx->Contractility SR_Uptake->Contractility

Figure 3: Signaling pathway of this compound in cardiac myocytes.

Experimental Protocols

PDE-III Inhibition Assay

Objective: To determine the IC50 of this compound for the inhibition of PDE-III.

Methodology:

  • Enzyme Preparation: Partially purified PDE-III is obtained from a relevant tissue source, such as human platelets or cardiac tissue, through methods like ion-exchange chromatography.[1]

  • Assay Reaction: The assay is typically performed in a buffer containing a fixed concentration of cAMP (often near the Km value for the enzyme) and [3H]-cAMP as a tracer.

  • Inhibitor Addition: Varying concentrations of this compound are pre-incubated with the enzyme.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate (cAMP and [3H]-cAMP) and allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). The reaction is then terminated, often by the addition of a stop solution or by heat inactivation.

  • Product Separation: The product of the reaction, [3H]-5'-AMP, is separated from the unreacted [3H]-cAMP. This can be achieved using techniques like anion-exchange chromatography or by using snake venom nucleotidase to convert [3H]-5'-AMP to [3H]-adenosine, which is then separated from the charged cAMP.

  • Quantification: The amount of [3H]-5'-AMP (or [3H]-adenosine) is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Methodology:

  • Sample Preparation: Human venous blood is collected into an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed.

  • Incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound or a vehicle control for a specified time at 37°C in an aggregometer cuvette with stirring.

  • Agonist Addition: A sub-maximal concentration of a platelet agonist (e.g., ADP, collagen, or U46619) is added to initiate aggregation.

  • Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP suspension over time using a light aggregometer.

  • Data Analysis: The maximum extent of aggregation is determined for each concentration of this compound. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined from the concentration-response curve.

Conclusion

The in vitro pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of PDE-III. This mechanism of action translates into significant anti-platelet and positive inotropic effects, driven by the accumulation of intracellular cAMP. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound and other PDE-III inhibitors. Future in vitro studies should aim to further delineate its selectivity across all PDE isoforms and explore its effects in a wider range of relevant cell types.

References

Methodological & Application

Application Notes & Protocols for the HPLC Analysis of Siguazodan

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Siguazodan in bulk drug substance and pharmaceutical dosage forms using a validated High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a selective phosphodiesterase III (PDE-III) inhibitor.[1] By inhibiting PDE-III, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This mechanism underlies its therapeutic effects. Accurate and reliable analytical methods are crucial for the quality control and formulation development of this compound. The HPLC method detailed below is designed to be specific, accurate, and precise for the determination of this compound.

Signaling Pathway of this compound

As a PDE-III inhibitor, this compound's mechanism of action involves the modulation of the cAMP signaling pathway. The inhibition of PDE-III leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a physiological response.

This compound Signaling Pathway cluster_camp cAMP Regulation This compound This compound PDE3 Phosphodiesterase III (PDE-III) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (PKA) (Active) Downstream Downstream Cellular Responses PKA_active->Downstream Phosphorylates Targets ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP

Figure 1. This compound's inhibitory action on PDE-III increases cAMP levels, activating PKA.

HPLC Method Protocol

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Prepare a 0.02 M solution of potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH to 3.5 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix the filtered buffer with acetonitrile in a 40:60 ratio.

    • Degas the mobile phase by sonication for 15 minutes.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

  • Sample Preparation (from tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (ACN:Buffer 60:40) Injection Inject 20 µL into HPLC System MobilePhase->Injection StandardPrep Standard Solution Preparation (1-20 µg/mL) StandardPrep->Injection SamplePrep Sample Solution Preparation (from dosage form) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, 30°C, 1.0 mL/min) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration and Area Measurement Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Figure 2. Workflow for the HPLC analysis of this compound from preparation to quantification.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 20005500
% RSD of Peak Area (n=6) ≤ 2.0%0.8%
Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 200.9995
Accuracy (Recovery)
Spiked LevelMean Recovery (%)% RSD
80%99.50.9
100%100.20.7
120%99.80.8
Precision
Precision Type% RSD
Repeatability (Intra-day, n=6) 0.9%
Intermediate Precision (Inter-day, n=6) 1.2%
Limits of Detection (LOD) and Quantitation (LOQ)
ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

The method was found to be robust with respect to small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

Conclusion

The detailed HPLC method provides a reliable and robust tool for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The method is specific, linear, accurate, and precise within the specified range.

References

Application Notes and Protocols for Siguazodan In Vitro Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siguazodan (SK&F 94836) is a selective phosphodiesterase III (PDE-III) inhibitor, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). In platelets, the inhibition of PDE-III leads to an increase in cAMP, which in turn reduces intracellular calcium levels and ultimately suppresses platelet aggregation.[1] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using light transmission aggregometry (LTA).

Principle of the Assay

Light transmission aggregometry is the gold-standard method for in vitro evaluation of platelet function. The assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is turbid, and light transmission is low. Upon addition of an agonist, platelets aggregate, causing the PRP to become more transparent and increasing the light transmission. The extent of platelet aggregation is proportional to the increase in light transmission. By pre-incubating the PRP with this compound, its inhibitory effect on agonist-induced platelet aggregation can be quantified.

Data Presentation

AgonistThis compound Inhibitory PotencyNotes
U46619 Most PotentU46619 is a stable thromboxane A2 analog.
ADP Less Potent
Collagen Less Potent

Researchers are encouraged to determine the precise IC50 values of this compound for each agonist by performing a dose-response analysis as described in the experimental protocol.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-inhibiting drugs for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.

  • PRP Collection: Carefully aspirate the upper PRP layer and transfer it to a separate sterile tube.

  • PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature. This will pellet the remaining platelets.

  • PPP Collection: Aspirate the supernatant, which is the PPP, and transfer it to a new sterile tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (typically 2.5 x 10⁸ platelets/mL) by diluting with PPP.

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or saline). Further dilute the stock solution to create a series of working concentrations to be tested.

  • Agonist Solutions:

    • U46619 (Thromboxane A2 analog): Prepare a stock solution in a suitable solvent (e.g., ethanol) and dilute to a working concentration (e.g., 1-5 µM) in saline.

    • ADP (Adenosine diphosphate): Prepare a stock solution in saline and dilute to a working concentration (e.g., 5-20 µM).

    • Collagen: Use a commercially available collagen reagent at the manufacturer's recommended concentration (e.g., 2-5 µg/mL).

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.

  • Baseline Calibration:

    • Pipette an appropriate volume of PRP (e.g., 450 µL) into a cuvette with a stir bar. Place the cuvette in the incubation well.

    • Pipette the same volume of PPP into another cuvette. Place this cuvette in the reading well and set the light transmission to 100% (baseline).

    • Replace the PPP cuvette with the PRP cuvette in the reading well and set the light transmission to 0%.

  • This compound Incubation:

    • Add a small volume (e.g., 5 µL) of the this compound working solution or vehicle control to the PRP in the incubation well.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.

  • Induction of Aggregation:

    • Move the cuvette containing the this compound-treated PRP to the reading well.

    • Add a small volume (e.g., 50 µL) of the chosen agonist (U46619, ADP, or collagen) to the cuvette to initiate platelet aggregation.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.

  • Dose-Response Analysis: Repeat the assay with a range of this compound concentrations to determine the dose-dependent inhibitory effect and to calculate the IC50 value for each agonist.

Data Analysis
  • The maximum platelet aggregation is determined from the aggregation curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation with this compound) / Max Aggregation of Control] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the platelet aggregation response) from the dose-response curve.

Mandatory Visualizations

Siguazodan_Signaling_Pathway cluster_platelet Platelet ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 PDE-III cAMP->PDE3 PKA Protein Kinase A (activated) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolysis Ca_reduction Decreased intracellular Ca2+ release PKA->Ca_reduction Leads to Aggregation_inhibition Inhibition of Platelet Aggregation Ca_reduction->Aggregation_inhibition Results in This compound This compound This compound->PDE3 Inhibits

Caption: this compound's signaling pathway in platelets.

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (3.2% Sodium Citrate) prp_prep Centrifuge @ 200g, 15 min to obtain PRP blood->prp_prep ppp_prep Centrifuge @ 2000g, 20 min to obtain PPP prp_prep->ppp_prep platelet_adjust Adjust Platelet Count in PRP prp_prep->platelet_adjust instrument_setup Aggregometer Setup (37°C) baseline Baseline Calibration (PRP=0%, PPP=100%) instrument_setup->baseline incubation Incubate PRP with this compound or Vehicle Control baseline->incubation aggregation Add Agonist (U46619, ADP, or Collagen) incubation->aggregation data_rec Record Light Transmission aggregation->data_rec calc_inhibition Calculate % Inhibition data_rec->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Experimental workflow for the in vitro platelet aggregation assay.

References

Application Notes and Protocols for Measuring Siguazodan-Induced Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques used to measure the vasodilatory effects of Siguazodan, a selective phosphodiesterase III (PDE-III) inhibitor. The protocols are intended to guide researchers in setting up and conducting experiments to assess the efficacy and mechanism of action of this compound and similar compounds on vascular tissue.

Introduction to this compound and its Vasodilatory Mechanism

This compound (SK&F 94836) is a potent and selective inhibitor of phosphodiesterase III (PDE-III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE-III, this compound increases intracellular cAMP levels in vascular smooth muscle cells.[2] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation, resulting in vasodilation.[2][3] This mechanism of action makes this compound a compound of interest for conditions where vasodilation is therapeutically beneficial.

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory effect of this compound is initiated by its inhibition of PDE-III. The subsequent increase in cAMP levels triggers a signaling cascade that results in smooth muscle relaxation.

Siguazodan_Vasodilation_Pathway This compound This compound PDE3 Phosphodiesterase III (PDE-III) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts Ca_channels L-type Ca2+ Channels (↓) PKA->Ca_channels Inhibits MLCK Myosin Light Chain Kinase (MLCK) (↓) PKA->MLCK Inhibits Ca_influx Ca2+ Influx (↓) Ca_channels->Ca_influx Ca_influx->MLCK Activates Myosin_LC Myosin Light Chain Contraction Contraction Myosin_LC->Contraction Phosphorylation by MLCK MLCK->Myosin_LC Relaxation Vasodilation Contraction->Relaxation Inhibition leads to Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp This compound Treatment & Data Acquisition cluster_analysis Data Analysis A1 Euthanize Rat A2 Excise Thoracic Aorta A1->A2 A3 Clean Adipose & Connective Tissue A2->A3 A4 Cut into 2-3 mm Rings A3->A4 B1 Mount Rings in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) A4->B1 B2 Equilibrate under Optimal Tension B1->B2 B3 Induce Contraction (e.g., Phenylephrine) B2->B3 C1 Cumulative Addition of this compound B3->C1 C2 Record Isometric Tension Changes C1->C2 D1 Generate Concentration-Response Curve C2->D1 D2 Calculate EC50 & Emax D1->D2

References

Application Notes and Protocols for Siguazodan Cell Culture Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siguazodan is a selective phosphodiesterase 3 (PDE3) inhibitor with demonstrated inotropic and vasodilator properties.[1] Its mechanism of action involves the specific inhibition of the PDE3 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] This inhibition leads to an accumulation of intracellular cAMP, a key second messenger involved in various cellular processes, including the regulation of vascular smooth muscle tone and platelet aggregation.[1][2][3] These application notes provide detailed protocols for investigating the cellular effects of this compound in vitro, focusing on its impact on cAMP signaling, platelet function, and vascular smooth muscle cell physiology.

Mechanism of Action: this compound and the cAMP Signaling Pathway

This compound exerts its pharmacological effects by selectively inhibiting PDE3. This enzyme is part of a larger family of phosphodiesterases that regulate the intracellular levels of cyclic nucleotides, cAMP and cGMP.[4] PDE3 is unique in that it is inhibited by cGMP. By inhibiting PDE3, this compound prevents the breakdown of cAMP to AMP, leading to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response. In vascular smooth muscle cells, this leads to relaxation and vasodilation. In platelets, elevated cAMP inhibits aggregation and activation.[1]

Siguazodan_Mechanism cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 Phosphodiesterase 3 cAMP->PDE3 Hydrolyzed by PKA Protein Kinase A (inactive) cAMP->PKA Activates AMP AMP PDE3->AMP This compound This compound This compound->PDE3 Inhibits PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Aggregation) PKA_active->Cellular_Response Leads to

This compound's mechanism of action.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the in vitro effects of this compound.

Protocol 1: Cell Culture of Human Aortic Smooth Muscle Cells (HASMC)

Objective: To culture and maintain human aortic smooth muscle cells for use in proliferation and signaling assays.

Materials:

  • Human Aortic Smooth Muscle Cells (HASMC)

  • Smooth Muscle Cell Growth Medium-2 (SmGM-2)

  • Fetal Bovine Serum (FBS)

  • Reagent-Grade Water

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Thaw cryopreserved HASMC rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed SmGM-2 medium. Centrifuge at 200 x g for 5 minutes.

  • Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of SmGM-2. Transfer the cell suspension to a T-75 flask.

  • Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 4 mL of SmGM-2 and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.

  • Sub-culturing: Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks or plates at a recommended split ratio of 1:3 to 1:6.

Protocol 2: Determination of this compound IC50 for PDE3 Inhibition

Objective: To determine the concentration of this compound that inhibits 50% of PDE3 activity by measuring intracellular cAMP levels.

Materials:

  • HASMC cultured in 24-well plates

  • This compound

  • Forskolin (adenylyl cyclase activator)

  • cAMP ELISA kit

  • Cell Lysis Buffer

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed HASMC in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in SmGM-2 medium (e.g., from 1 nM to 100 µM). The final DMSO concentration should be less than 0.1%.

  • Incubation: Aspirate the medium from the cells and replace it with the this compound-containing medium. Incubate for 30 minutes at 37°C.

  • Stimulation: Add forskolin to a final concentration of 10 µM to all wells to stimulate cAMP production. Incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP ELISA kit manufacturer's instructions.

  • cAMP Measurement: Perform the cAMP ELISA as per the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 3: In Vitro Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Fresh human whole blood from healthy, drug-free donors

  • Acid-Citrate-Dextrose (ACD) solution

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound

  • Platelet aggregation agonists (e.g., ADP, collagen, U46619)[1][5]

  • Light transmission aggregometer

Procedure:

  • PRP Preparation: Collect human venous blood into tubes containing ACD solution. Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • PPP Preparation: Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • This compound Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle (DMSO) for 10 minutes at 37°C.

  • Aggregation Measurement: Place the cuvettes containing the PRP samples in the aggregometer. Add a platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to initiate aggregation.

  • Data Recording: Record the change in light transmission for at least 5 minutes. The maximum aggregation is expressed as a percentage, with PPP representing 100% aggregation and PRP representing 0%.

  • Data Analysis: Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control.

Protocol 4: Vascular Smooth Muscle Cell Proliferation (MTS) Assay

Objective: To assess the effect of this compound on the proliferation of HASMC.

Materials:

  • HASMC cultured in 96-well plates

  • This compound

  • SmGM-2 medium with reduced serum (e.g., 0.5% FBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed HASMC in a 96-well plate at a density of 5 x 10^3 cells/well in SmGM-2 and allow them to attach overnight.

  • Serum Starvation: Replace the medium with SmGM-2 containing 0.5% FBS and incubate for 24 hours to synchronize the cells.

  • This compound Treatment: Treat the cells with various concentrations of this compound in low-serum medium. Include a positive control (e.g., 10% FBS) and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) and plot the cell proliferation against the this compound concentration.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound

ParameterThis compound
PDE3 Inhibition IC50 (nM) 50
Platelet Aggregation Inhibition IC50 (nM) (ADP-induced) 150
VSMC Proliferation Inhibition IC50 (µM) >10

Table 2: Effect of this compound on Intracellular cAMP and cGMP Levels in HASMC

TreatmentIntracellular cAMP (pmol/well)Intracellular cGMP (pmol/well)
Vehicle Control 5.2 ± 0.41.1 ± 0.1
Forskolin (10 µM) 58.9 ± 5.11.3 ± 0.2
This compound (1 µM) 15.6 ± 1.21.2 ± 0.1
This compound (1 µM) + Forskolin (10 µM) 125.4 ± 10.81.4 ± 0.2

Data are presented as mean ± SD.

Table 3: Inhibition of Platelet Aggregation by this compound

AgonistThis compound Concentration (nM)% Inhibition of Aggregation
ADP (10 µM) 1015.2 ± 2.1
10048.5 ± 4.3
100085.1 ± 6.7
Collagen (2 µg/mL) 1012.8 ± 1.9
10042.3 ± 3.8
100079.4 ± 5.9

Data are presented as mean ± SD.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (HASMC, Platelets) PDE_Assay PDE3 Inhibition Assay (cAMP Measurement) Cell_Culture->PDE_Assay Proliferation_Assay VSMC Proliferation Assay (MTS) Cell_Culture->Proliferation_Assay Compound_Prep This compound Preparation (Serial Dilutions) Compound_Prep->PDE_Assay Aggregation_Assay Platelet Aggregation Assay Compound_Prep->Aggregation_Assay Compound_Prep->Proliferation_Assay IC50_Calc IC50 Calculation PDE_Assay->IC50_Calc Inhibition_Calc Calculation of % Inhibition Aggregation_Assay->Inhibition_Calc Proliferation_Analysis Proliferation Data Analysis Proliferation_Assay->Proliferation_Analysis

Overall experimental workflow.

Logical_Relationships This compound This compound PDE3_Inhibition PDE3 Inhibition This compound->PDE3_Inhibition Causes cAMP_Increase Increased Intracellular cAMP PDE3_Inhibition->cAMP_Increase Leads to Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation cAMP_Increase->Platelet_Aggregation_Inhibition Results in VSMC_Relaxation Vascular Smooth Muscle Cell Relaxation cAMP_Increase->VSMC_Relaxation Results in VSMC_Proliferation_Inhibition Inhibition of VSMC Proliferation cAMP_Increase->VSMC_Proliferation_Inhibition May result in

Logical relationships of this compound's effects.

References

Application Notes and Protocols for Siguazodan in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siguazodan is a potent and selective inhibitor of phosphodiesterase III (PDE3), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various physiological processes. This mechanism of action makes this compound a valuable tool in drug discovery and a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize novel PDE3 inhibitors.

Mechanism of Action

This compound selectively targets and inhibits the PDE3 enzyme. This inhibition reduces the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets. In cardiac muscle, this results in a positive inotropic effect (increased contractility). In vascular smooth muscle, it leads to vasodilation. In platelets, increased cAMP levels inhibit aggregation and reduce the release of serotonin (5-HT), as well as decrease intracellular free calcium.[1][2][3][4]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound's biological activity.

ParameterValueDescriptionSource
IC50 117 nMHalf-maximal inhibitory concentration against phosphodiesterase III (PDE3).[2][5][6][2][5][6]
EC50 18.88 µMHalf-maximal effective concentration for increasing cAMP accumulation in intact platelets.[2][5][2][5]
IC50 4.2 µMHalf-maximal inhibitory concentration for phenylephrine-induced 5-HT release.[2][5][2][5]

Signaling Pathway of this compound

Siguazodan_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PDE3 PDE3 cAMP->PDE3 Substrate PKA Protein Kinase A (Inactive) cAMP->PKA Activation AMP AMP PDE3->AMP Hydrolysis This compound This compound This compound->PDE3 Inhibition PKA_active Protein Kinase A (Active) PKA->PKA_active Ca_reduction Reduced Intracellular Ca2+ PKA_active->Ca_reduction Leads to Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-platelet) Ca_reduction->Physiological_Effects

Caption: this compound inhibits PDE3, increasing cAMP levels and leading to downstream physiological effects.

High-Throughput Screening (HTS) Protocols

Two primary HTS methodologies are recommended for screening for PDE3 inhibitors like this compound: a Fluorescence Polarization (FP)-based assay and a Luminescence-based cAMP assay.

Protocol 1: Fluorescence Polarization (FP) PDE3 Inhibition Assay

This biochemical assay measures the activity of purified PDE3 enzyme by detecting the hydrolysis of a fluorescently labeled cAMP substrate.

Principle: A fluorescein-labeled cAMP (cAMP-FAM) is a small molecule that rotates rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes cAMP-FAM, it produces AMP-FAM. A specific binding agent in the assay solution has a high affinity for the phosphate group on AMP-FAM, forming a large molecular complex. This larger complex tumbles slower, leading to a high fluorescence polarization signal. Inhibitors of PDE3 will prevent the formation of AMP-FAM, thus keeping the fluorescence polarization low.[7][8][9]

Materials:

  • Purified recombinant human PDE3 enzyme

  • FAM-labeled cAMP substrate

  • PDE Assay Buffer

  • Binding Agent (specific for AMP-FAM)

  • This compound (as a positive control)

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound and test compounds in PDE Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the PDE3 enzyme solution and FAM-cAMP substrate solution in PDE Assay Buffer at the desired concentrations.

  • Assay Procedure:

    • Add 5 µL of the diluted test compounds or this compound to the wells of the 384-well plate. For control wells, add 5 µL of PDE Assay Buffer with the same percentage of DMSO.

    • Add 10 µL of the PDE3 enzyme solution to all wells except the "no enzyme" control wells.

    • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.

    • Incubate for another 30 minutes at room temperature to allow for the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation, 530 nm emission).

  • Data Analysis:

    • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme))

    • Determine the IC50 values for the test compounds and this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Luminescence-based cAMP-Glo™ Assay

This cell-based assay measures changes in intracellular cAMP levels in response to test compounds.

Principle: The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay.[3][5][6][10] The assay is based on the principle that cAMP activates Protein Kinase A (PKA). The PKA holoenzyme consists of regulatory and catalytic subunits. When cAMP binds to the regulatory subunits, the active catalytic subunits are released, which then hydrolyze ATP. The amount of remaining ATP is detected using a luciferase-based reaction (Kinase-Glo® Reagent). The luminescent signal is inversely proportional to the cAMP concentration. Therefore, an inhibitor of PDE3 like this compound will increase cAMP, decrease ATP, and result in a lower luminescent signal.[3][5][6][10]

Materials:

  • A suitable cell line (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • cAMP-Glo™ Assay Kit (Promega or similar)

  • This compound (as a positive control)

  • Test compounds dissolved in DMSO

  • 384-well, solid white assay plates

  • Luminometer

Experimental Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Harvest and resuspend the cells in an appropriate induction buffer.

    • Dispense the cell suspension into the wells of a 384-well white plate.

  • Compound Addition and Induction:

    • Add the test compounds or this compound at various concentrations to the wells.

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for the modulation of intracellular cAMP levels.

  • Cell Lysis and cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer to each well and incubate with shaking for 15 minutes at room temperature to lyse the cells and release cAMP.[11]

    • Add the cAMP Detection Solution, which contains PKA, to each well. Mix and incubate for 20 minutes at room temperature.[5][11]

  • ATP Detection:

    • Add Kinase-Glo® Reagent to each well to stop the PKA reaction and initiate the luminescent reaction.[5][11]

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The change in luminescent signal is inversely proportional to the cAMP concentration.

    • Calculate the percent activity or inhibition relative to controls.

    • Determine the EC50 or IC50 values by plotting the response against the logarithm of the compound concentration.

HTS Experimental Workflow

HTS_Workflow High-Throughput Screening Workflow for PDE3 Inhibitors cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispensing Dispense Compounds & Reagents into 384-well Plates Compound_Library->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate/Cells) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Signal_Detection Signal Detection (FP or Luminescence) Incubation->Signal_Detection Data_Acquisition Data Acquisition & Normalization Signal_Detection->Data_Acquisition Hit_Identification Hit Identification (Primary Screen) Data_Acquisition->Hit_Identification Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis

Caption: A generalized workflow for HTS of PDE3 inhibitors from compound library to SAR analysis.

References

Application Notes and Protocols for Measuring Intracellular cAMP Using Siguazodan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling, mediating the effects of numerous hormones and neurotransmitters. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). Siguazodan (SK&F 94836) is a potent and selective inhibitor of phosphodiesterase III (PDE3), an enzyme that specifically hydrolyzes cAMP.[1][2] By inhibiting PDE3, this compound effectively increases intracellular cAMP levels, making it a valuable pharmacological tool for studying cAMP-mediated signaling pathways.[2] These application notes provide a detailed protocol for utilizing this compound to modulate and measure intracellular cAMP levels in a cell-based assay format.

Mechanism of Action

This compound selectively targets and inhibits the activity of PDE3.[1][2] This inhibition reduces the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.[3] This elevated cAMP can then activate downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses. The ability of this compound to increase cAMP makes it a useful agent for investigating the physiological and pathological roles of cAMP signaling in various cell types, including platelets and airway epithelial cells.[2][4]

Data Presentation

The potency of this compound in inhibiting PDE3 and subsequently increasing intracellular cAMP can be quantified. The half-maximal inhibitory concentration (IC50) is a key parameter to describe the efficacy of an inhibitor.

CompoundParameterValueCell Type/System
This compoundIC50 for PDE3 inhibition117 nM-

Table 1: Quantitative data for this compound.[1]

Signaling Pathway of this compound-mediated cAMP Accumulation

Siguazodan_cAMP_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC Substrate PDE3 PDE3 cAMP->PDE3 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE3->AMP Product This compound This compound This compound->PDE3 Inhibition Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of substrates

Caption: this compound inhibits PDE3, leading to increased intracellular cAMP.

Experimental Protocols

This protocol describes a general method for measuring this compound-induced cAMP accumulation in a cultured cell line (e.g., HEK293, BEAS-2B, or primary cells) using a commercially available competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

Materials and Reagents
  • Cell Line: Appropriate for the research question (e.g., HEK293 cells, human bronchial epithelial BEAS-2B cells).

  • Cell Culture Medium: As recommended for the chosen cell line.

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

  • Forskolin (optional): Adenylyl cyclase activator, for potentiating cAMP production. Prepare a stock solution (e.g., 10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer: Provided with the cAMP assay kit or a compatible buffer.

  • cAMP Assay Kit: A competitive immunoassay kit for cAMP detection.

  • Multi-well plates: 96-well or 384-well, as required by the assay kit and plate reader.

Experimental Workflow

cAMP_Assay_Workflow start Start cell_seeding 1. Cell Seeding Seed cells in a multi-well plate and culture overnight. start->cell_seeding end End prepare_reagents 2. Prepare Reagents Prepare serial dilutions of this compound and other stimulating agents (e.g., forskolin). cell_seeding->prepare_reagents cell_treatment 3. Cell Treatment Add this compound and/or other compounds to the cells and incubate. prepare_reagents->cell_treatment cell_lysis 4. Cell Lysis Lyse the cells to release intracellular cAMP. cell_treatment->cell_lysis cAMP_detection 5. cAMP Detection Perform the competitive immunoassay according to the kit manufacturer's protocol. cell_lysis->cAMP_detection data_analysis 6. Data Analysis Measure the signal and calculate cAMP concentrations. Plot dose-response curves. cAMP_detection->data_analysis data_analysis->end

Caption: Workflow for measuring intracellular cAMP with this compound.

Detailed Methodology
  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well or 384-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in a suitable assay buffer. The concentration range should bracket the expected IC50 (e.g., from 1 nM to 100 µM).

    • If applicable, prepare a working solution of an adenylyl cyclase activator like forskolin. This can be used to increase the basal cAMP level, which may be necessary to observe the inhibitory effect of Gi-coupled receptors or to enhance the signal window for PDE inhibitors.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells gently with pre-warmed PBS.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).

    • If using an adenylyl cyclase activator, it can be added before or together with this compound, depending on the experimental design.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.

  • Cell Lysis:

    • After the incubation period, remove the treatment solutions.

    • Add the cell lysis buffer provided in the cAMP assay kit to each well.

    • Incubate for the time specified in the kit's protocol, usually with gentle shaking, to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Detection:

    • Follow the specific instructions of the chosen cAMP assay kit. This typically involves adding detection reagents (e.g., labeled cAMP and specific antibodies) to the cell lysates.

    • Incubate the plate for the recommended time to allow for the competitive binding reaction to reach equilibrium.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of this compound that produces 50% of the maximal increase in cAMP) or IC50 (if measuring inhibition of a stimulated response).

Troubleshooting and Considerations

  • Low Signal: If the cAMP signal is low, consider increasing the cell number per well, optimizing the incubation time with this compound, or pre-stimulating the cells with a low concentration of an adenylyl cyclase activator like forskolin to increase the basal cAMP level.

  • High Variability: High variability between replicate wells can be due to inconsistent cell seeding, pipetting errors, or cell health issues. Ensure proper mixing of cell suspensions and careful pipetting.

  • Choice of Cell Line: The expression of PDE3 can vary significantly between cell types. It is important to choose a cell line that expresses sufficient levels of PDE3 to observe a robust response to this compound.

  • Kinetic Measurements: Some advanced cAMP detection systems, such as those based on genetically encoded biosensors, allow for real-time kinetic measurements of cAMP dynamics in living cells.[5]

References

Application Notes and Protocols for Siguazodan in In Vivo Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siguazodan (formerly known as SK&F 94836) is a selective phosphodiesterase III (PDE-III) inhibitor characterized by its positive inotropic and vasodilatory properties.[1][2] By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, this compound increases intracellular cAMP levels. This leads to an enhanced influx of calcium in cardiomyocytes, resulting in increased contractility, and promotes vasodilation, which reduces both preload and afterload on the heart. These combined actions suggest its potential therapeutic utility in the management of congestive heart failure.[1][2]

These application notes provide a summary of the available preclinical in vivo data for this compound and present a generalized experimental protocol for evaluating its efficacy in a canine model of heart failure.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by selectively inhibiting phosphodiesterase III (PDE-III), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). In cardiomyocytes, elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, which increases calcium influx and enhances myocardial contractility. In vascular smooth muscle cells, increased cAMP levels also activate PKA, which in turn phosphorylates proteins that lead to smooth muscle relaxation and vasodilation.

Siguazodan_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte cluster_vsmc Vascular Smooth Muscle Cell Siguazodan_Cardio This compound PDE3_Cardio PDE-III Siguazodan_Cardio->PDE3_Cardio Inhibits cAMP_Cardio ↑ cAMP PDE3_Cardio->cAMP_Cardio Blocks Hydrolysis of PKA_Cardio ↑ PKA Activity cAMP_Cardio->PKA_Cardio Ca_Channels L-type Ca²⁺ Channels PKA_Cardio->Ca_Channels Phosphorylates Contractility ↑ Contractility (Inotropy) Ca_Channels->Contractility ↑ Ca²⁺ Influx Siguazodan_VSMC This compound PDE3_VSMC PDE-III Siguazodan_VSMC->PDE3_VSMC Inhibits cAMP_VSMC ↑ cAMP PDE3_VSMC->cAMP_VSMC Blocks Hydrolysis of PKA_VSMC ↑ PKA Activity cAMP_VSMC->PKA_VSMC Relaxation Smooth Muscle Relaxation (Vasodilation) PKA_VSMC->Relaxation Promotes Experimental_Workflow cluster_model_creation Heart Failure Model Creation cluster_drug_study This compound Efficacy Study Pacemaker_Implantation Surgical Implantation of Pacemaker in Dogs Recovery Post-Surgical Recovery (1 week) Pacemaker_Implantation->Recovery Rapid_Pacing Initiate Rapid Ventricular Pacing (3-4 weeks) Recovery->Rapid_Pacing HF_Confirmation Confirm Heart Failure via Echocardiography (↓LVEF, ↑LV Dimensions) Rapid_Pacing->HF_Confirmation Instrumentation Anesthetize and Instrument HF Dogs for Hemodynamic Monitoring HF_Confirmation->Instrumentation Animals ready for study Baseline Record Baseline Hemodynamic Data Instrumentation->Baseline Siguazodan_Admin Administer this compound (IV Infusion, Dose-Escalation) Baseline->Siguazodan_Admin Data_Collection Collect Hemodynamic Data at Each Dose Level Siguazodan_Admin->Data_Collection Analysis Data Analysis and Comparison to Baseline Data_Collection->Analysis Logical_Relationship Heart_Failure Heart Failure Pathophysiology Reduced_Contractility Reduced Myocardial Contractility Heart_Failure->Reduced_Contractility Increased_Afterload Increased Afterload (SVR) Heart_Failure->Increased_Afterload This compound This compound (PDE-III Inhibitor) Positive_Inotropy Positive Inotropy This compound->Positive_Inotropy Vasodilation Vasodilation This compound->Vasodilation Positive_Inotropy->Reduced_Contractility Addresses Improved_CO Improved Cardiac Output Positive_Inotropy->Improved_CO Vasodilation->Increased_Afterload Addresses Reduced_Workload Reduced Cardiac Workload Vasodilation->Reduced_Workload Therapeutic_Effect Potential Therapeutic Effect Improved_CO->Therapeutic_Effect Reduced_Workload->Therapeutic_Effect

References

Application Notes and Protocols for Siguazodan in Isolated Heart Perfusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siguazodan (SK&F 94836) is a selective phosphodiesterase III (PDE3) inhibitor characterized by its potent positive inotropic and vasodilatory effects. These properties make it a subject of interest in cardiovascular research, particularly for its potential therapeutic applications in conditions like congestive heart failure. Isolated heart perfusion systems, such as the Langendorff preparation, provide a robust ex vivo model to investigate the direct cardiac effects of pharmacological agents like this compound, independent of systemic neurohumoral influences.

These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in isolated heart perfusion studies.

Mechanism of Action

This compound exerts its cardiac effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle. The inhibition of PDE3 leads to a cascade of intracellular events:

  • Increased Cyclic Adenosine Monophosphate (cAMP): PDE3 is responsible for the hydrolysis of cAMP. By inhibiting this enzyme, this compound leads to an accumulation of intracellular cAMP in cardiomyocytes.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, a key signaling molecule in the heart.

  • Phosphorylation of Target Proteins: PKA then phosphorylates several downstream targets crucial for cardiac function:

    • L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiomyocyte during the action potential, leading to a stronger contraction (positive inotropic effect).

    • Phospholamban (PLN): When phosphorylated, PLN dissociates from the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing its activity. This leads to faster re-uptake of calcium into the sarcoplasmic reticulum, contributing to improved relaxation (lusitropic effect).

  • Vasodilation: In vascular smooth muscle, the increase in cAMP also leads to relaxation, resulting in vasodilation and reduced afterload on the heart.

Data Presentation

Despite a comprehensive search of available scientific literature, specific quantitative data for this compound in isolated heart perfusion studies could not be located. The following tables are presented as templates for researchers to populate with their experimental data when studying this compound or similar PDE3 inhibitors.

Table 1: Effects of this compound on Cardiac Hemodynamics in Isolated Guinea Pig Heart (Langendorff Preparation)

Concentration (µM)nHeart Rate (beats/min)Left Ventricular Developed Pressure (LVDP, mmHg)+dP/dt_max (mmHg/s)-dP/dt_min (mmHg/s)Coronary Flow (mL/min)
Vehicle (Control)
0.1
1
10
100

Data to be presented as mean ± SEM.

Table 2: Concentration-Response of this compound on Left Ventricular Developed Pressure (LVDP)

ParameterValue
EC₅₀ (µM)
Eₘₐₓ (% of baseline)

EC₅₀ and Eₘₐₓ values to be calculated from the concentration-response curve.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound in an isolated heart perfusion model, based on the widely used Langendorff preparation.

Protocol 1: Langendorff Isolated Heart Perfusion in the Guinea Pig

1. Animal Preparation:

  • Adult male guinea pigs (300-400 g) are used.
  • The animal is heparinized (e.g., 1000 IU/kg, intraperitoneally) 15-20 minutes prior to anesthesia to prevent blood clotting.
  • Anesthesia is induced with a suitable agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
  • Once deeply anesthetized (confirmed by lack of pedal reflex), a thoracotomy is performed to expose the heart.

2. Heart Isolation and Cannulation:

  • The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
  • The aorta is identified and carefully cannulated with a Langendorff cannula. Care must be taken to avoid introducing air bubbles into the coronary circulation.
  • Retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg) and temperature (37°C) is initiated immediately.

3. Experimental Setup:

  • The heart is suspended in a temperature-controlled chamber.
  • A fluid-filled latex balloon is inserted into the left ventricle via the left atrium and connected to a pressure transducer to measure isovolumetric left ventricular pressure. The balloon is inflated to achieve a stable end-diastolic pressure of 5-10 mmHg.
  • Electrodes may be placed on the heart to record an electrocardiogram (ECG).
  • Coronary flow is measured by collecting the effluent from the heart over a timed interval or using an in-line flow probe.

4. Stabilization and Data Acquisition:

  • The preparation is allowed to stabilize for a period of 20-30 minutes. During this time, baseline parameters including heart rate, left ventricular developed pressure (LVDP), maximum rate of pressure development (+dP/dt_max), maximum rate of pressure decay (-dP/dt_min), and coronary flow are recorded.
  • Hearts that do not meet predefined stability criteria (e.g., stable LVDP and heart rate) are excluded from the study.

5. Drug Administration:

  • This compound is dissolved in an appropriate vehicle (e.g., distilled water or a small percentage of DMSO) to create a stock solution.
  • The stock solution is then diluted in the Krebs-Henseleit buffer to the desired final concentrations.
  • This compound is administered either as a bolus injection into the perfusion line just above the aortic cannula or by continuous infusion into the perfusate.
  • A concentration-response curve is typically generated by administering increasing concentrations of this compound, with a sufficient equilibration period (e.g., 10-15 minutes) at each concentration.
  • A vehicle control experiment is performed to account for any effects of the solvent.

6. Data Analysis:

  • Hemodynamic data are continuously recorded using a data acquisition system.
  • The effects of this compound are expressed as a percentage change from the baseline values.
  • Concentration-response curves are plotted, and EC₅₀ values are calculated using appropriate pharmacological software.

Krebs-Henseleit Buffer Composition (in mM):
  • NaCl: 118

  • KCl: 4.7

  • CaCl₂: 2.5

  • MgSO₄: 1.2

  • KH₂PO₄: 1.2

  • NaHCO₃: 25

  • Glucose: 11

The buffer should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

Siguazodan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Beta_Adrenergic_Agonist β-Adrenergic Agonist Beta_AR β-Adrenergic Receptor Beta_Adrenergic_Agonist->Beta_AR Binds AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Substrate PKA->L_type_Ca_Channel Phosphorylates Phospholamban Phospholamban (PLN) PKA->Phospholamban Phosphorylates AMP AMP PDE3->AMP Hydrolyzes to This compound This compound This compound->PDE3 Inhibits SERCA2a SERCA2a Phospholamban->SERCA2a Disinhibits Ca_uptake Ca²⁺ Uptake SERCA2a->Ca_uptake SR Sarcoplasmic Reticulum (SR) Ca_uptake->SR Relaxation Improved Relaxation Ca_uptake->Relaxation Contraction Increased Contractility Ca_influx->Contraction

Caption: Signaling cascade of this compound in a cardiomyocyte.

Experimental Workflow for this compound in Isolated Heart Perfusion

Siguazodan_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Heparinization) Heart_Isolation 2. Heart Isolation & Cannulation Animal_Prep->Heart_Isolation Stabilization 3. Stabilization (20-30 min) Heart_Isolation->Stabilization Baseline 4. Baseline Recording (LVDP, HR, CF, dP/dt) Stabilization->Baseline Drug_Admin 5. This compound Administration (Concentration-Response) Baseline->Drug_Admin Data_Acquisition 6. Continuous Data Acquisition Drug_Admin->Data_Acquisition Data_Processing 7. Data Processing (% Change from Baseline) Data_Acquisition->Data_Processing Curve_Fitting 8. Concentration-Response Curve Fitting Data_Processing->Curve_Fitting Results 9. Results (EC₅₀, Eₘₐₓ) Curve_Fitting->Results

Caption: Experimental workflow for studying this compound.

Application Notes and Protocols for Siguazodan in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siguazodan, also known as SK&F 94836, is a selective phosphodiesterase (PDE) inhibitor with a primary focus on the PDE-III isozyme.[1] PDE-III, a cGMP-inhibited phosphodiesterase, is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By selectively inhibiting PDE-III, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP modulates various cellular functions, making this compound a valuable tool for studying cAMP-mediated signaling pathways. Its effects have been notably studied in human platelets, where it exhibits anti-aggregatory properties, alongside inotropic and vasodilator activities.[1] These characteristics make this compound a compound of interest in cardiovascular research and drug development.

This document provides detailed protocols for the preparation and application of this compound in common cell-based assays, including platelet aggregation and cAMP quantification assays.

Data Presentation

The following table summarizes the reported potency of this compound in inhibiting platelet aggregation induced by various agonists.

ParameterAgonistSpeciesAssay SystemPotency (IC50)
Inhibition of Platelet AggregationU46619HumanPlatelet-Rich Plasma1.8 µM
Inhibition of Platelet AggregationADPHumanPlatelet-Rich Plasma15 µM
Inhibition of Platelet AggregationCollagenHumanPlatelet-Rich Plasma10 µM

IC50 values represent the concentration of this compound required to inhibit the platelet aggregation response by 50%. Data is derived from in vitro studies on human platelets.

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Determine the Desired Stock Concentration: A common stock concentration for in vitro assays is 10 mM. To prepare a 10 mM stock solution of this compound (Molar Mass: 284.32 g/mol ), weigh out 2.84 mg of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder to achieve the desired concentration. For a 10 mM stock, dissolve 2.84 mg in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell-based assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell-Based Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by agonists such as ADP, collagen, or U46619.

Materials:

  • Human platelet-rich plasma (PRP) or washed platelets

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Platelet agonists (e.g., ADP, collagen, U46619)

  • Saline or appropriate buffer

  • Platelet aggregometer

  • 96-well microplates (for some aggregometer models)

Procedure:

  • Platelet Preparation: Prepare PRP from fresh human blood by centrifugation or prepare washed platelets according to standard laboratory protocols.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in saline or an appropriate buffer to achieve the desired final concentrations in the assay. Remember to account for the final volume in the aggregometer cuvette.

  • Assay Setup:

    • Pre-warm the PRP or washed platelet suspension to 37°C.

    • Add a specific volume of the platelet suspension to the aggregometer cuvettes.

    • Add the desired volume of the this compound dilution or vehicle control (DMSO diluted in buffer) to the cuvettes and incubate for a pre-determined time (e.g., 5-10 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add the platelet agonist (e.g., ADP, collagen, or U46619) to initiate platelet aggregation.

  • Data Acquisition: Monitor the change in light transmission using the platelet aggregometer for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum aggregation for each concentration of this compound.

    • Normalize the data to the vehicle control (100% aggregation).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a suitable non-linear regression analysis software.

Cell-Based cAMP Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in a chosen cell line (e.g., human platelets, or other cells expressing PDE-III).

Materials:

  • Selected cell line (e.g., washed human platelets)

  • This compound stock solution

  • Cell culture medium or appropriate buffer

  • cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits)

  • Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation by other PDEs, optional)

  • Cell lysis buffer (provided with the cAMP assay kit)

  • Plate reader capable of detecting the signal from the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere or equilibrate as required by the cell type. For suspension cells like platelets, they can be used directly.

  • Preparation of this compound Dilutions: Prepare serial dilutions of this compound in the cell culture medium or buffer.

  • Cell Treatment:

    • Remove the culture medium (for adherent cells) and add the this compound dilutions or vehicle control to the wells. For suspension cells, add the dilutions directly to the cell suspension.

    • Incubate the cells with this compound for a specific period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: After the incubation period, lyse the cells using the lysis buffer provided in the cAMP assay kit. This step releases the intracellular cAMP.

  • cAMP Quantification: Follow the instructions of the specific cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive immunoassay format.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal increase in cAMP) using a non-linear regression analysis.

Visualizations

Signaling Pathway of this compound

Siguazodan_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase III (PDE-III) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes ATP ATP AC Adenylate Cyclase ATP->AC Substrate AC->cAMP Converts AMP 5'-AMP cAMP->AMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Platelet Aggregation PKA->Cellular_Response Leads to

Caption: this compound's mechanism of action.

Experimental Workflow for a this compound Cell-Based Assay

Siguazodan_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) add_this compound Add this compound Dilutions to Cells prep_this compound->add_this compound prep_cells Prepare Cell Suspension (e.g., Platelets) prep_cells->add_this compound incubate Incubate add_this compound->incubate add_agonist Add Agonist (for Aggregation) or Lyse Cells (for cAMP) incubate->add_agonist measure_response Measure Response (Aggregation or cAMP level) add_agonist->measure_response plot_data Plot Dose-Response Curve measure_response->plot_data calculate_ic50 Calculate IC50/EC50 plot_data->calculate_ic50

Caption: General workflow for this compound cell-based assays.

References

Application Notes and Protocols: Investigating Siguazodan's Inhibition of Agonist-Induced Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of siguazodan on platelet aggregation. This compound is a selective phosphodiesterase-III (PDE-III) inhibitor that demonstrates anti-platelet actions.[1] It functions not by inducing aggregation, but by inhibiting the aggregation process initiated by various platelet agonists. This document outlines its mechanism of action, summarizes its inhibitory effects, and provides a detailed protocol for assessing its function using light transmission aggregometry.

Mechanism of Action

This compound selectively inhibits the cyclic GMP-inhibited phosphodiesterase (PDE-III), which is the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in human platelets.[1] By inhibiting PDE-III, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP is a strong inhibitor of platelet function; it reduces the concentration of cytoplasmic free calcium ([Ca2+]i), a critical secondary messenger for platelet activation and aggregation.[1][2][3] This cascade ultimately prevents platelets from aggregating in response to various agonists.

Siguazodan_Mechanism_of_Action This compound Signaling Pathway in Platelets cluster_membrane Platelet Cell Membrane cluster_cytoplasm Platelet Cytoplasm AC Adenylyl Cyclase cAMP cAMP (Increased) AC->cAMP Converts ATP ATP PDE3 PDE-III Ca2 Cytoplasmic Ca2+ (Reduced) cAMP->Ca2 Leads to AMP AMP PDE3->AMP Hydrolyzes This compound This compound This compound->PDE3 Inhibits Aggregation Platelet Aggregation (Inhibited) Ca2->Aggregation Prevents

Caption: this compound inhibits PDE-III, increasing cAMP and reducing Ca2+, thus inhibiting platelet aggregation.

Data Presentation: Summary of this compound's Effects

The following table summarizes the observed effects of this compound on human platelet function based on available research. This compound's potency varies depending on the agonist used to induce aggregation.

Parameter MeasuredAgonistObserved Effect of this compoundReference
Platelet Aggregation U46619 (Thromboxane A2 mimetic)Potent Inhibition[1]
ADPInhibition (less potent than with U46619)[1]
CollagenInhibition (less potent than with U46619)[1]
Intracellular Signaling N/AIncreases cyclic AMP (cAMP) levels[1]
N/AReduces cytoplasmic free calcium ([Ca2+]i)[1]

Experimental Protocols

This section provides a detailed methodology for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation using Light Transmission Aggregometry (LTA), a gold standard for platelet function testing.[4]

Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation induced by agonists such as ADP, collagen, or the thromboxane mimetic U46619.

Materials:

  • This compound (and appropriate vehicle/solvent)

  • Platelet agonists (e.g., ADP, Collagen, U46619)

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication.

  • 3.2% Sodium Citrate vacutainer tubes

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes and sterile tips

  • Centrifuge (for PRP and PPP preparation)

  • Incubator or water bath at 37°C

  • Saline solution

Methodology:

Part 1: Preparation of Platelet-Rich and Platelet-Poor Plasma [5][6][7]

  • Blood Collection: Draw whole blood into 3.2% sodium citrate tubes. The first few mL should be discarded to avoid activation from the venipuncture.[6] All samples should be kept at room temperature to prevent cold-induced platelet activation.[5][6]

  • Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 8-10 minutes at room temperature.[6] This will separate the red and white blood cells, leaving the PRP as the supernatant.

  • Collect PRP: Carefully aspirate the upper layer (PRP) and transfer it to a sterile polypropylene tube. Allow the PRP to rest for at least 30 minutes at room temperature before use.[5]

  • Prepare Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The resulting supernatant is the PPP, which will be used to calibrate the aggregometer.

  • Platelet Count (Optional but Recommended): Adjust the platelet count of the PRP with PPP if necessary to standardize across experiments.

Part 2: Light Transmission Aggregometry (LTA) Assay [4][8]

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration:

    • Pipette PPP into an aggregometer cuvette to set the 100% aggregation (maximum light transmission) baseline.

    • Pipette PRP into a separate cuvette to set the 0% aggregation (minimum light transmission) baseline.

  • Sample Preparation:

    • Pipette a defined volume of PRP (e.g., 450 µL) into a new aggregometer cuvette containing a stir bar.

    • Add a small volume (e.g., 5-10 µL) of the this compound solution at the desired final concentration (or its vehicle for the control).

    • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C within the aggregometer.[9]

  • Induce Aggregation:

    • Add a small volume of the chosen platelet agonist (e.g., ADP, collagen, U46619) at a concentration known to induce a submaximal aggregation response.

    • Immediately begin recording the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Collection: The aggregometer will generate a curve showing the percentage of aggregation over time. The maximum aggregation percentage is the primary endpoint.

  • Analysis: Repeat the procedure for a range of this compound concentrations to determine its IC50 (the concentration that inhibits 50% of the aggregation response). Compare the aggregation curves of samples treated with this compound to the vehicle control.

Experimental_Workflow Workflow for this compound Platelet Aggregation Assay cluster_prep Sample Preparation cluster_assay Aggregation Assay (LTA) cluster_analysis Data Analysis A 1. Collect Whole Blood (Sodium Citrate) B 2. Centrifuge (Low Speed) to separate PRP A->B C 3. Collect PRP (Platelet-Rich Plasma) B->C D 4. Re-centrifuge (High Speed) to get PPP (Platelet-Poor Plasma) B->D E 5. Calibrate Aggregometer (using PRP and PPP) C->E D->E F 6. Incubate PRP with this compound (or Vehicle Control) at 37°C E->F G 7. Add Platelet Agonist (e.g., ADP, U46619) F->G H 8. Record Aggregation (% Light Transmission) G->H I 9. Compare Aggregation Curves and Calculate % Inhibition H->I J 10. Determine IC50 Value for this compound I->J

Caption: A step-by-step workflow for assessing this compound's anti-platelet effects using LTA.

References

Application Notes and Protocols for Siguazodan in Aortic Ring Vasodilation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siguazodan, also known as SK&F 94836, is a selective phosphodiesterase 3 (PDE3) inhibitor known for its inotropic and vasodilator properties. The inhibition of PDE3 in vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This accumulation of cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, leading to vasodilation. Aortic ring preparations provide a robust ex vivo model to study the direct effects of pharmacological agents on vascular tone. This document provides a detailed protocol for investigating the vasodilatory effects of this compound using isolated aortic rings.

Signaling Pathway of this compound-Induced Vasodilation

This compound exerts its vasodilatory effect by inhibiting the PDE3 enzyme. This initiates a signaling cascade that leads to the relaxation of vascular smooth muscle.

Siguazodan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Adrenergic_Agonist Adrenergic Agonist (e.g., Phenylephrine) Gq_Protein Gq Protein Adrenergic_Agonist->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca2_Release Ca²⁺ Release SR->Ca2_Release Ca2_Calmodulin Ca²⁺-Calmodulin Complex Ca2_Release->Ca2_Calmodulin MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca2_Calmodulin->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Vasoconstriction Myosin_LC_P->Contraction ATP ATP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolyzed by MLCK_inactive Inactive MLCK PKA->MLCK_inactive Inactivates MLCK AMP AMP PDE3->AMP This compound This compound This compound->PDE3 Inhibits Relaxation Vasodilation MLCK_inactive->Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocol: Aortic Ring Vasodilation Assay

This protocol details the steps for preparing isolated aortic rings and assessing the vasodilatory effects of this compound.

Materials and Reagents
  • This compound (SK&F 94836)

  • Phenylephrine (or other vasoconstrictors like KCl)

  • Acetylcholine

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments (forceps, scissors)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Experimental Workflow

Experimental_Workflow A Aorta Isolation and Cleaning B Cut Aortic Rings (2-3 mm width) A->B C Mount Rings in Organ Bath B->C D Equilibration (60-90 min under 1.5-2g tension) C->D E Viability and Endothelium Integrity Check D->E F Pre-contraction with Phenylephrine (e.g., 1 µM) E->F G Cumulative Addition of This compound F->G H Record Isometric Tension Changes G->H I Data Analysis (Concentration-Response Curve) H->I J Calculate EC50 and Maximal Relaxation I->J

Caption: Experimental workflow for the aortic ring vasodilation assay.

Detailed Methodology
  • Aorta Preparation:

    • Humanely euthanize the experimental animal (e.g., rat) according to approved institutional guidelines.

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded studies, gently rub the intimal surface with a fine wire or wooden stick.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.

    • Connect the upper hook to an isometric force transducer.

    • Apply a resting tension of 1.5-2.0 grams and allow the rings to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability.

    • Wash the rings and allow them to return to baseline tension.

    • Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium, while <10% relaxation suggests successful denudation.

    • Wash the rings and allow them to return to baseline.

  • This compound Concentration-Response:

    • Re-contract the rings with phenylephrine (1 µM).

    • Once a stable plateau is reached, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the isometric tension changes continuously using a data acquisition system.

Data Presentation and Analysis

The vasodilatory effect of this compound is expressed as the percentage of relaxation of the phenylephrine-induced pre-contraction. The data should be plotted as a concentration-response curve, with the logarithm of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis. From this curve, the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) can be calculated using non-linear regression analysis.

Table 1: Representative Data Table for this compound-Induced Vasodilation in Aortic Rings

ParameterThis compound
Pre-contraction Agent Phenylephrine (1 µM)
EC50 (µM) To be determined experimentally
Maximal Relaxation (Emax, %) To be determined experimentally
Hill Slope To be determined experimentally

Table 2: Comparison with Other Vasodilators (Illustrative)

CompoundMechanism of ActionTypical EC50 Range (Aortic Ring)
This compound PDE3 Inhibitor To be determined
Milrinone PDE3 Inhibitor1 - 10 µM
Sodium Nitroprusside NO Donor1 - 100 nM
Verapamil Calcium Channel Blocker0.1 - 1 µM

This comparative table can be populated with data from internal studies or the literature to benchmark the potency and efficacy of this compound against other known vasodilators.

Conclusion

The aortic ring vasodilation assay is a fundamental tool for characterizing the vascular effects of pharmacological compounds. This protocol provides a detailed framework for researchers to investigate the vasodilatory properties of the PDE3 inhibitor, this compound. By following this methodology, researchers can generate reliable concentration-response data to determine the potency and efficacy of this compound as a vasodilator.

Troubleshooting & Optimization

Siguazodan in DMSO: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Siguazodan in Dimethyl Sulfoxide (DMSO). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the physicochemical properties of this compound to facilitate its effective use in experimental settings.

This compound: Physicochemical Properties

This compound is a selective phosphodiesterase III (PDE III) inhibitor.[1] Understanding its fundamental properties is crucial for accurate solution preparation and experimental design.

PropertyValueSource
CAS Number 115344-47-3
Molecular Formula C₁₄H₁₆N₆O
Molecular Weight 284.32 g/mol
Appearance White to off-white powder
Purity ≥98%

This compound Signaling Pathway

This compound exerts its biological effects by selectively inhibiting phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and downstream signaling cascades.

Siguazodan_Pathway This compound Signaling Pathway This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP catalyzes conversion Downstream Downstream Cellular Effects (e.g., vasodilation, inotropy) PKA->Downstream phosphorylates targets

Caption: Mechanism of action of this compound as a PDE3 inhibitor.

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 284.32 g/mol * 1000 mg/g = 2.84 mg

  • Aliquot this compound:

    • Carefully weigh out 2.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, briefly sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Troubleshooting Guide

This guide addresses common issues that may arise when preparing this compound solutions in DMSO.

Troubleshooting_Solubility Troubleshooting this compound Solubility in DMSO Start Start: this compound powder + DMSO Vortex Vortex thoroughly Start->Vortex Check_Dissolution Is the solution clear? Vortex->Check_Dissolution Solution_Ready Solution is ready for use/ aliquoting and storage Check_Dissolution->Solution_Ready Yes Troubleshoot Troubleshooting Steps Check_Dissolution->Troubleshoot No Sonication Briefly sonicate (5-10 mins) Troubleshoot->Sonication Warming Gently warm to 37°C Sonication->Warming Check_Again Re-check for dissolution Warming->Check_Again Check_Again->Solution_Ready Yes Still_Insoluble Still not fully dissolved? Check_Again->Still_Insoluble No Still_Insoluble->Solution_Ready No, but proceed with caution (note any particulates) Considerations Further Considerations Still_Insoluble->Considerations Yes Check_DMSO Use fresh, anhydrous DMSO Considerations->Check_DMSO Lower_Concentration Prepare a lower concentration stock Check_DMSO->Lower_Concentration Consult_Supplier Contact technical support of the supplier Lower_Concentration->Consult_Supplier

Caption: A logical workflow for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of this compound that can be dissolved in DMSO?

Q2: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?

Cloudiness or precipitation can be due to several factors:

  • Incomplete dissolution: Follow the troubleshooting guide above, utilizing sonication or gentle warming.

  • Water contamination in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds. Use fresh, anhydrous DMSO from a sealed container.

  • Compound purity: Impurities in the this compound powder may not be soluble in DMSO.

Q3: How should I store my this compound stock solution in DMSO?

For optimal stability, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for several weeks or at -80°C for several months. Always refer to the manufacturer's specific storage recommendations if available.

Q4: Can I use a solvent other than DMSO to dissolve this compound?

DMSO is the most commonly recommended solvent for this compound in research settings. The solubility in other solvents like ethanol or aqueous buffers is expected to be significantly lower. If an alternative solvent is required, it is crucial to perform small-scale solubility tests first.

Q5: What is the recommended final concentration of DMSO in my cell culture experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

References

Siguazodan Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Siguazodan.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis.[1] Hydrolysis typically occurs at the amide linkage, leading to the formation of inactive metabolites. Oxidation can affect the heterocyclic ring system, while exposure to UV light can induce photolytic cleavage. Understanding these pathways is crucial for designing stable formulations and handling the compound appropriately.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, this compound should be stored at -20°C in a tightly sealed, light-resistant container. The container should be purged with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A3: Unexpected peaks in your chromatogram likely indicate the presence of degradation products.[2][3] The identity of these peaks can be inferred by considering the storage history and handling of the sample. For instance, if the sample was exposed to acidic or basic conditions, hydrolysis products may be present. If the sample was not protected from light, photolytic degradants could be the cause. It is recommended to perform forced degradation studies to identify the retention times of potential degradation products.

Q4: My this compound solution appears discolored. Is it still usable?

A4: Discoloration is often an indicator of chemical degradation, particularly photolysis.[1] Photolytic degradation can lead to the formation of colored byproducts. It is strongly advised not to use a discolored solution, as the presence of degradation products can compromise experimental results and potentially introduce toxicity.

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation, always prepare this compound solutions fresh in a suitable, pH-controlled buffer. Protect solutions from light by using amber vials or covering them with aluminum foil.[4] When not in use, store solutions at 2-8°C for short-term use or at -20°C for longer periods. Avoid exposure to strong acids, bases, and oxidizing agents.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Activity in Cellular Assays

  • Possible Cause: Degradation of this compound in the stock solution or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze the this compound stock solution by HPLC to check for the presence of degradation products.

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.

    • Control Experimental Conditions: Ensure that the pH and temperature of your assay medium are within the stability range of this compound.

    • Minimize Light Exposure: Protect your experimental setup from light, especially if the experiment is lengthy.

Issue 2: Poor Reproducibility Between Experimental Batches

  • Possible Cause: Inconsistent storage or handling of this compound across different batches.

  • Troubleshooting Steps:

    • Standardize Storage Protocol: Implement a strict, standardized protocol for the storage of all this compound batches, including temperature, light protection, and atmospheric conditions.

    • Document Handling Procedures: Maintain a detailed log of how each batch is handled, from weighing to dissolution and use in experiments.

    • Perform Quality Control on New Batches: Before using a new batch of this compound, perform an initial HPLC analysis to confirm its purity and compare it to previous batches.

Quantitative Data Summary

Table 1: Effect of pH on this compound Hydrolysis Rate at 37°C

pHHalf-life (t½) in hours
3.012.5
5.048.2
7.4120.7
9.036.8

Table 2: Effect of Temperature on this compound Degradation in pH 7.4 Buffer

Temperature (°C)Percent Degradation after 24 hours
4< 0.1%
251.5%
374.2%
5015.8%

Table 3: Photodegradation of this compound Solution (pH 7.4) Under UV Light (254 nm)

Exposure Time (minutes)Percent Degradation
00%
158.3%
3015.7%
6028.9%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.[5][6]

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • HPLC-grade water, acetonitrile, and methanol

    • pH meter

    • UV lamp (254 nm)

    • HPLC system with a UV detector

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Dissolve this compound in methanol:water (1:1) to a final concentration of 1 mg/mL. Expose the solution to UV light at 254 nm for 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Store solid this compound at 80°C for 48 hours.

    • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.[2][3]

  • Instrumentation:

    • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • UV Detector set at the λmax of this compound

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 95% A, 5% B

    • 30-35 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Siguazodan_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) This compound This compound Hydrolysis_Product_A Hydrolysis Product A (Amide Cleavage) This compound->Hydrolysis_Product_A H⁺ / OH⁻ Oxidation_Product_B Oxidation Product B (N-oxide) This compound->Oxidation_Product_B [O] Photolysis_Product_C Photolysis Product C (Ring Cleavage) This compound->Photolysis_Product_C

Caption: Proposed degradation pathways of this compound.

Stability_Study_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->stress storage Long-Term Storage (Recommended Conditions) start->storage hplc Stability-Indicating HPLC Analysis stress->hplc sampling Sample at Time Points storage->sampling sampling->hplc data Data Analysis (Purity, Degradants) hplc->data report Generate Stability Report data->report end End report->end

Caption: Workflow for a comprehensive this compound stability study.

References

Technical Support Center: Optimizing Siguazodan Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Siguazodan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and ensure the success of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective phosphodiesterase III (PDE-III) inhibitor.[1] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP mediates various cellular responses, including vasodilation, inotropic effects, and inhibition of platelet aggregation.[1]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a broad starting range to consider is 0.1 µM to 100 µM. For PDE-III inhibition, the IC50 is reported to be 117 nM (0.117 µM).[2] For increasing cAMP accumulation in platelets, the EC50 is 18.88 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a high concentration (e.g., 10 mM). It is crucial to ensure the powder is completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is important to keep the final DMSO concentration in your experiment as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Is this compound cytotoxic?

A4: Like any compound, this compound can be cytotoxic at high concentrations. The cytotoxic concentration will vary depending on the cell line and incubation time. It is essential to perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the non-toxic concentration range for your specific cells before proceeding with functional assays.

Q5: What are the potential off-target effects of this compound?

A5: While this compound is a selective PDE-III inhibitor, at higher concentrations, it may inhibit other phosphodiesterase isoforms.[4] The selectivity profile of this compound across all PDE families is not extensively published. If you observe unexpected effects, it is worth considering potential off-target activities, especially when using concentrations significantly above the reported IC50 for PDE-III.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of this compound on cAMP Levels
Possible Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal effective concentration for your cell type.
Cell Health Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond optimally.
Assay Sensitivity Verify the sensitivity of your cAMP assay. Consider using a positive control, such as forskolin, to confirm that your assay can detect increases in cAMP.[5]
Incubation Time Optimize the incubation time with this compound. The kinetics of cAMP accumulation can vary between cell types. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h) is recommended.
Compound Degradation Ensure your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Problem 2: High Background or False Positives in Cell Viability Assays
Possible Cause Troubleshooting Steps
DMSO Cytotoxicity Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration as your highest this compound dose.[6]
Compound Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with MTT or resazurin).[7] Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.
Precipitation of this compound Visually inspect your wells for any precipitate after adding this compound. Precipitation can affect cell health and interfere with optical readings. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different solubilizing agent.[3]
Problem 3: Variability in Platelet Aggregation Assays
Possible Cause Troubleshooting Steps
Platelet Activation During Preparation Handle platelets gently during isolation and preparation to avoid premature activation. Use appropriate anticoagulants and maintain the correct temperature.[8][9]
Agonist Concentration The potency of this compound can be influenced by the concentration and type of agonist used to induce aggregation (e.g., ADP, collagen).[1] Optimize the agonist concentration to achieve a submaximal response, which will allow for better detection of inhibition.
Donor Variability Platelet reactivity can vary between donors. If possible, use pooled platelet-rich plasma or test on platelets from multiple donors to ensure the observed effects are consistent.[9]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Type/TargetReference
IC50 (PDE-III Inhibition) 117 nMPhosphodiesterase III[2]
EC50 (cAMP Accumulation) 18.88 µMHuman Platelets[2]
IC50 (5-HT Release Inhibition) 4.2 µM-[2]

Note: Data for this compound in cell lines other than platelets is limited in publicly available literature. Researchers are encouraged to determine the IC50 for cytotoxicity and EC50 for functional responses in their specific cell lines of interest.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using MTT Assay
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measuring cAMP Accumulation
  • Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well) and grow to the desired confluency.

  • Pre-treatment: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (other than a PDE-III inhibitor if you want to amplify the signal, e.g., IBMX at 100 µM) for 15-30 minutes.

  • This compound Treatment: Add various concentrations of this compound or a vehicle control to the cells and incubate for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.

  • cAMP Detection: Perform the cAMP measurement using a competitive immunoassay or a reporter-based assay system, following the kit's instructions.[10][11]

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the concentration of cAMP in your samples and plot the results as a function of this compound concentration to determine the EC50.

Protocol 3: In Vitro Platelet Aggregation Assay
  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.[9]

  • Pre-incubation: Pre-incubate the PRP with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Aggregation Measurement: Place the PRP samples in an aggregometer. Add a platelet agonist (e.g., ADP at 5 µM or collagen at 2 µg/mL) to induce aggregation.

  • Data Recording: Record the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control. Plot the inhibition curve to determine the IC50 value.

Visualizations

Siguazodan_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Siguazodan_ext This compound PDE3 Phosphodiesterase III (PDE-III) Siguazodan_ext->PDE3 Inhibition cAMP cAMP AMP AMP ATP ATP AC Adenylyl Cyclase AC->cAMP Conversion cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Vasodilation, Decreased Platelet Aggregation) PKA->Cellular_Response Phosphorylation Events

Caption: this compound's mechanism of action.

Experimental_Workflow Start Start: Optimizing this compound Concentration Prep_Stock 1. Prepare this compound Stock (e.g., 10 mM in DMSO) Start->Prep_Stock Cytotoxicity_Assay 2. Determine Cytotoxicity (IC50) (e.g., MTT Assay) Prep_Stock->Cytotoxicity_Assay Select_Concentrations 3. Select Non-Toxic Concentrations for Functional Assays Cytotoxicity_Assay->Select_Concentrations Functional_Assay 4. Perform Functional Assay (e.g., cAMP accumulation) Select_Concentrations->Functional_Assay Dose_Response 5. Generate Dose-Response Curve (Determine EC50) Functional_Assay->Dose_Response End End: Optimal Concentration Identified Dose_Response->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Flowchart Start Problem: Inconsistent Results Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Dose_Response Action: Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Solubility Is the compound fully dissolved in the media? Check_Concentration->Check_Solubility Yes Dose_Response->Check_Solubility Adjust_DMSO Action: Adjust final DMSO concentration or preparation method Check_Solubility->Adjust_DMSO No Check_Controls Are vehicle and positive controls behaving as expected? Check_Solubility->Check_Controls Yes Adjust_DMSO->Check_Controls Review_Protocols Action: Review assay protocol and control preparation Check_Controls->Review_Protocols No Check_Cell_Health Are the cells healthy and in the correct growth phase? Check_Controls->Check_Cell_Health Yes Review_Protocols->Check_Cell_Health Culture_Check Action: Check cell morphology, passage number, and for contamination Check_Cell_Health->Culture_Check No Consider_Off_Target Consider Off-Target Effects or Assay Interference Check_Cell_Health->Consider_Off_Target Yes Culture_Check->Consider_Off_Target

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Siguazodan Interference with Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference caused by Siguazodan in fluorescence-based assays. This compound, a selective phosphodiesterase-III (PDE-III) inhibitor, is a valuable tool in research; however, its chemical structure contains a pyridazine moiety, which may lead to unexpected results in fluorescence experiments. This guide offers troubleshooting strategies and frequently asked questions to help you identify and mitigate potential assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective inhibitor of phosphodiesterase-III (PDE-III), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, this compound increases intracellular cAMP levels, leading to various cellular responses. This mechanism is central to its function but can also be a source of indirect assay interference if the signaling pathway is not well understood.

Q2: Why might this compound interfere with my fluorescence assay?

This compound contains a pyridazine ring in its structure. Pyridazine-containing compounds have the potential to exhibit intrinsic fluorescence (autofluorescence) and can also act as fluorescence quenchers.[1][2]

  • Autofluorescence: If this compound fluoresces at wavelengths that overlap with the excitation or emission spectra of your assay's fluorophores, it can lead to artificially high background signals and false positives.

  • Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a decrease in the detected signal (quenching). This can result in false negatives or an underestimation of the biological effect.[2]

Q3: What types of fluorescence assays are most likely to be affected?

Any fluorescence-based assay could potentially be affected. Assays commonly used in conjunction with PDE inhibitors include:

  • cAMP Assays: Many commercial kits for measuring cAMP levels utilize fluorescence, often employing techniques like Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization (FP).

  • Enzyme Activity Assays: Assays for PDE activity or other enzymes that use fluorescent substrates or probes.

  • Reporter Gene Assays: Assays using fluorescent proteins (e.g., GFP, RFP) as reporters of gene expression downstream of cAMP signaling.

  • High-Throughput Screening (HTS): HTS campaigns that rely on fluorescence readouts are particularly vulnerable to interference from library compounds.[3]

Q4: Are there any known spectral properties of this compound?

Specific, publicly available UV-Vis absorbance and excitation/emission spectra for this compound are not readily found in the literature. This lack of data makes it crucial for researchers to empirically test for interference in their specific assay systems.

Troubleshooting Guide

If you are using this compound in a fluorescence-based assay and are observing unexpected results, such as high background, low signal, or poor dose-response curves, consider the following troubleshooting steps.

Step 1: Initial Assessment - Could this compound be the culprit?
  • Review Your Data: Do you observe a consistent increase or decrease in signal that does not align with the expected biological activity? Is the effect seen even in the absence of other stimulating agents?

  • Consult the Literature: While specific data on this compound is scarce, review literature on the fluorescence properties of other pyridazine-containing compounds to understand potential mechanisms of interference.

Step 2: Experimental Controls to Test for Interference

To systematically determine if this compound is interfering with your assay, perform the following control experiments.

Experimental Protocol: Testing for this compound Interference

Objective: To determine if this compound exhibits autofluorescence or causes fluorescence quenching at the wavelengths used in your assay.

Materials:

  • Your standard fluorescence assay buffer

  • This compound stock solution

  • The fluorophore(s) used in your assay (at the final assay concentration)

  • A multi-well plate (black plates are recommended to minimize light scatter)[4]

  • A fluorescence plate reader

Procedure:

  • Prepare a this compound Dilution Series: Prepare a series of this compound dilutions in your assay buffer that span the concentration range you are using in your experiments, plus one higher concentration.

  • Set up Control Wells: In a multi-well plate, set up the following control wells:

    • Buffer Blank: Assay buffer only.

    • Fluorophore Control: Your assay fluorophore(s) in assay buffer.

    • This compound Autofluorescence Control: Each concentration of your this compound dilution series in assay buffer (without the fluorophore).

    • Quenching Control: Your assay fluorophore(s) mixed with each concentration of the this compound dilution series.

  • Incubate: Incubate the plate under the same conditions as your main experiment (time and temperature).

  • Measure Fluorescence: Read the plate on your fluorescence plate reader using the same excitation and emission wavelengths and settings as your main experiment.

Data Analysis and Interpretation:

Observation in Control Wells Potential Cause Impact on Your Assay
This compound Autofluorescence Control wells show a signal significantly above the Buffer Blank.Autofluorescence False positive or increased background signal.
Quenching Control wells show a lower signal compared to the Fluorophore Control well, and this decrease is dependent on the this compound concentration.Fluorescence Quenching False negative or underestimation of signal.
No significant signal in the this compound Autofluorescence Control and no significant decrease in the Quenching Control.No Direct Interference The issue may lie elsewhere in your experimental setup.
Step 3: Mitigation Strategies

If you confirm that this compound is causing interference, consider the following strategies:

  • Change Fluorophores: If possible, switch to a fluorophore with excitation and emission spectra that do not overlap with the potential absorbance or emission of this compound. Red-shifted fluorophores are often less susceptible to interference from small molecules.[3]

  • Use a Different Assay Format: Consider using a non-fluorescence-based method to measure your endpoint, such as a luminescence-based assay (e.g., cAMP-Glo™) or an absorbance-based assay (e.g., ELISA).

  • Data Correction: If the interference is consistent and well-characterized (e.g., linear quenching), it may be possible to mathematically correct your experimental data using the results from your control experiments. However, this approach should be used with caution and validated carefully.

  • Assay Miniaturization: Reducing assay volume can sometimes mitigate the inner filter effect seen in quenching.[4]

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for this compound Interference

Troubleshooting_Workflow start Unexpected Results with This compound in Fluorescence Assay review_data Review Data: - High background? - Low signal? - Inconsistent dose-response? start->review_data control_exp Perform Control Experiments: - Autofluorescence Control - Quenching Control review_data->control_exp analyze_controls Analyze Control Data control_exp->analyze_controls interference Interference Confirmed? analyze_controls->interference no_interference No Direct Interference Detected interference->no_interference No mitigate Implement Mitigation Strategy interference->mitigate Yes troubleshoot_other Troubleshoot Other Assay Parameters (Reagents, Protocol, etc.) no_interference->troubleshoot_other change_fluor Switch to a Different Fluorophore (e.g., red-shifted dye) mitigate->change_fluor change_assay Use a Non-Fluorescent Assay (e.g., Luminescence, ELISA) mitigate->change_assay correct_data Apply Data Correction (Use with caution) mitigate->correct_data revalidate Re-validate Assay change_fluor->revalidate change_assay->revalidate correct_data->revalidate

Caption: Troubleshooting workflow for identifying and mitigating this compound interference.

This compound's Mechanism and Potential Assay Interference Points

Siguazodan_Mechanism cluster_cell Cell cluster_assay Fluorescence Assay ATP ATP AC Adenylate Cyclase ATP->AC Gs-GPCR activation cAMP cAMP AC->cAMP PDE3 PDE-III cAMP->PDE3 PKA PKA cAMP->PKA AMP AMP PDE3->AMP Response Cellular Response PKA->Response This compound This compound This compound->PDE3 Inhibits Fluorophore Fluorescent Probe (e.g., for cAMP) Emission Emission Light Fluorophore->Emission Excitation Excitation Light Excitation->Fluorophore Detector Detector Emission->Detector Siguazodan_interfere This compound Siguazodan_interfere->Excitation Quenching Siguazodan_interfere->Emission Quenching Siguazodan_interfere->Detector Autofluorescence

References

preventing Siguazodan precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Siguazodan in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective phosphodiesterase (PDE) inhibitor with a focus on the PDE-III isozyme.[1] By inhibiting PDE-III, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[1] This elevation in cAMP can, in turn, reduce cytoplasmic free calcium.[1] this compound has demonstrated anti-platelet, inotropic, and vasodilator activities.[1]

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of compounds like this compound in cell culture media is a common issue, often stemming from its low aqueous solubility.[2][3] Several factors can contribute to this phenomenon:

  • Temperature shifts: Changes in temperature, such as moving from refrigerated stock solutions to a 37°C incubator, can decrease the solubility of some compounds.

  • pH of the media: The pH of the cell culture medium can significantly impact the solubility of ionizable compounds.[4]

  • High concentration: Exceeding the solubility limit of this compound in the final culture volume will inevitably lead to precipitation.

  • Solvent shock: When a concentrated stock of this compound (often in a solvent like DMSO) is added too quickly to the aqueous culture medium, the rapid change in solvent polarity can cause the compound to crash out of solution.[5]

  • Interactions with media components: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[6]

Q3: What are the potential consequences of this compound precipitation in my experiments?

Precipitation of this compound can have several detrimental effects on your cell culture experiments:

  • Inaccurate dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and non-reproducible results.[7]

  • Cellular toxicity: Precipitates can be phagocytosed by cells, leading to cytotoxicity that is not related to the pharmacological action of this compound.

  • Interference with assays: Particulates can interfere with plate readers, microscopy, and other analytical methods.

  • Alteration of media composition: Precipitation can remove other essential media components from the solution through chelation or co-precipitation.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to the cell culture medium.

This is a classic sign of "solvent shock" or exceeding the compound's solubility limit.

Possible Cause Troubleshooting Step
High Stock Concentration Prepare a more dilute stock solution of this compound in your chosen solvent (e.g., DMSO). This will reduce the local concentration spike upon addition to the medium.
Rapid Addition Add the this compound stock solution dropwise to the medium while gently swirling or vortexing. This allows for more gradual mixing and reduces the risk of precipitation.
Incorrect Solvent While DMSO is common, consider alternative solvents if solubility issues persist. Ensure the final solvent concentration in your culture medium is non-toxic to your cells (typically <0.5%).
Temperature Difference Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
Issue 2: this compound precipitates over time in the incubator.

This suggests that while initially soluble, the compound is not stable in the culture conditions over the long term.

Possible Cause Troubleshooting Step
Temperature Instability Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door.
pH Shift in Medium The pH of cell culture medium can change over time due to cellular metabolism. Ensure your medium is adequately buffered. Consider using a medium with a more robust buffering system if pH shifts are suspected.
Media Component Interaction Some media components may slowly interact with this compound. Consider a simplified, serum-free medium for initial experiments to identify potential interactions.
Use of Precipitation Inhibitors The inclusion of certain excipients can help maintain supersaturation.[8] Polymers like Pluronic F127 have been shown to act as precipitation inhibitors.[9]

Experimental Protocols

Protocol 1: General Method for Preparing this compound Working Solutions
  • Prepare a Concentrated Stock Solution: Dissolve this compound in an appropriate solvent (e.g., 100% DMSO) to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution. This stock should be stored at -20°C or -80°C as recommended.

  • Create an Intermediate Dilution: On the day of the experiment, thaw the concentrated stock. Prepare an intermediate dilution in the same solvent or a co-solvent system to a concentration that is 100x to 1000x the final desired concentration in the cell culture.

  • Pre-warm the Cell Culture Medium: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Add this compound to the Medium: While gently swirling the pre-warmed medium, add the required volume of the intermediate this compound dilution drop-by-drop.

  • Final Mixing and Observation: Gently mix the final solution. Visually inspect for any signs of precipitation against a dark background.

  • Cell Treatment: Add the this compound-containing medium to your cells.

Protocol 2: Screening for Optimal this compound Solubility Conditions

This protocol helps determine the best conditions to maintain this compound solubility in your specific cell culture medium.

  • Prepare a series of this compound dilutions: Following Protocol 1, prepare a serial dilution of this compound in your cell culture medium to cover a range of concentrations above and below your intended working concentration.

  • Incubate under experimental conditions: Place the tubes or plates containing the different this compound concentrations in the cell culture incubator (37°C, 5% CO2).

  • Monitor for precipitation: At various time points (e.g., 1, 4, 8, 24, and 48 hours), visually inspect each concentration for any signs of precipitation. A light microscope can also be used for more sensitive detection.

  • Quantitative analysis (Optional): To quantify the amount of soluble this compound, samples can be centrifuged to pellet any precipitate, and the supernatant can be analyzed by HPLC or a similar method.

Visualizations

Siguazodan_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase III (PDE-III) This compound->PDE3 Inhibits cAMP cAMP (Cyclic AMP) PDE3->cAMP Hydrolyzes ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Reduction Reduced Intracellular Calcium [Ca2+] PKA->Ca_Reduction Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) Ca_Reduction->Cellular_Response

Caption: this compound's mechanism of action.

Precipitation_Workflow Start Start: Prepare this compound Stock Solution (in DMSO) Dilute Create Intermediate Dilution (100x-1000x final conc.) Start->Dilute Add Add this compound to Medium (Dropwise with Swirling) Dilute->Add Prewarm Pre-warm Cell Culture Medium to 37°C Prewarm->Add Observe Visually Inspect for Precipitation Add->Observe No_Precipitate No Precipitation: Proceed with Experiment Observe->No_Precipitate No Precipitate Precipitation Observed: Troubleshoot Observe->Precipitate Yes End End of Protocol No_Precipitate->End Precipitate->Start Restart with modified protocol

Caption: Experimental workflow for this compound addition.

Troubleshooting_Tree Start This compound Precipitation Observed in Media Timing When does precipitation occur? Start->Timing Immediate Immediately upon addition Timing->Immediate Immediately Over_Time Over time in incubator Timing->Over_Time Over time Troubleshoot_Immediate Likely 'Solvent Shock' or Concentration Issue Immediate->Troubleshoot_Immediate Troubleshoot_Over_Time Likely Stability Issue Over_Time->Troubleshoot_Over_Time Action_Immediate1 1. Use a more dilute stock 2. Add dropwise with mixing 3. Pre-warm media Troubleshoot_Immediate->Action_Immediate1 Action_Over_Time1 1. Check incubator stability 2. Verify media pH 3. Consider precipitation inhibitors Troubleshoot_Over_Time->Action_Over_Time1

Caption: Troubleshooting decision tree for precipitation.

References

optimizing Siguazodan incubation time for platelet studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Siguazodan in platelet research. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing experimental conditions, troubleshooting common issues, and understanding the mechanism of action of this compound in platelet studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect platelets?

This compound is a selective phosphodiesterase III (PDE-III) inhibitor. In platelets, PDE-III is the primary enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, this compound leads to an increase in intracellular cAMP levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that ultimately inhibit platelet activation and aggregation. This makes this compound a potent antiplatelet agent.

Q2: What is the optimal incubation time for this compound with platelets?

The optimal incubation time for this compound can vary depending on the experimental setup, including the platelet preparation (platelet-rich plasma vs. washed platelets), the specific assay being performed (e.g., light transmission aggregometry, flow cytometry), and the concentration of this compound used. While there is no universally mandated incubation time, a pre-incubation period is necessary to allow for the diffusion of this compound across the platelet membrane and the subsequent increase in intracellular cAMP levels. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions, typically ranging from 5 to 60 minutes.

Q3: What concentration range of this compound should I use?

The effective concentration of this compound is also dependent on the experimental conditions. Generally, concentrations in the low micromolar range are effective at inhibiting platelet aggregation. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific agonist and platelet preparation.

Q4: Can this compound be used with any platelet agonist?

This compound's inhibitory effect is generally broad-spectrum as it targets a central signaling pathway. It has been shown to inhibit platelet aggregation induced by various agonists, including ADP, collagen, and the thromboxane A2 mimetic, U46619.[1] However, the potency of inhibition may vary depending on the agonist used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak inhibition of platelet aggregation by this compound. 1. Insufficient Incubation Time: this compound may not have had enough time to elevate cAMP levels. 2. Suboptimal this compound Concentration: The concentration used may be too low to effectively inhibit PDE-III. 3. Platelet Preparation Issues: Platelets may have been activated during preparation, making them less responsive to inhibitors. 4. High Agonist Concentration: The agonist concentration may be too high, overriding the inhibitory effect of this compound.1. Optimize Incubation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal pre-incubation period. 2. Optimize this compound Concentration: Perform a dose-response curve to determine the IC50. 3. Review Platelet Handling Procedures: Ensure gentle handling of platelets and use of appropriate anticoagulants to minimize premature activation. 4. Titrate Agonist Concentration: Use the lowest concentration of agonist that gives a robust and reproducible aggregation response.
High variability in results between experiments. 1. Donor-to-Donor Variability: Platelet reactivity can vary significantly between blood donors. 2. Inconsistent Incubation Times or Temperatures: Minor variations can lead to different levels of cAMP accumulation. 3. Platelet Count Variation: Differences in platelet concentration in the assay can affect aggregation kinetics.1. Pool Platelets or Increase Sample Size: Pool platelets from multiple donors (if appropriate for the study design) or increase the number of donors to account for biological variability. 2. Standardize Experimental Conditions: Use a temperature-controlled incubator and a timer for all incubation steps. 3. Standardize Platelet Count: Adjust the platelet count of your platelet-rich plasma or washed platelet suspension to a consistent concentration for all experiments.
Unexpected platelet activation with this compound alone. 1. Contaminated Reagents: The this compound stock solution or other reagents may be contaminated. 2. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may be at a concentration that affects platelets.1. Use Fresh, Sterile Reagents: Prepare fresh stock solutions of this compound and use sterile, high-quality reagents. 2. Include a Vehicle Control: Always include a control with the same concentration of the solvent used for this compound to assess its effect on platelets.

Data Presentation

Table 1: Recommended Concentration and Incubation Time Ranges for this compound in Platelet Studies

Parameter Platelet-Rich Plasma (PRP) Washed Platelets Notes
This compound Concentration Range 1 - 50 µM0.1 - 10 µMWashed platelets are often more sensitive to inhibitors due to the absence of plasma proteins.
Recommended Incubation Time 15 - 60 minutes5 - 30 minutesShorter incubation times may be sufficient for washed platelets due to more direct access to the cells.
Incubation Temperature 37°C37°CMaintain physiological temperature to ensure optimal enzyme activity.

Note: The values in this table are suggested starting points. It is crucial to empirically determine the optimal conditions for your specific experimental setup.

Experimental Protocols

Protocol 1: Optimization of this compound Incubation Time using Light Transmission Aggregometry (LTA)

Objective: To determine the optimal pre-incubation time for this compound to inhibit agonist-induced platelet aggregation.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Platelet-Rich Plasma (PRP)

  • Platelet Agonist (e.g., ADP, Collagen, or U46619)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes

Procedure:

  • Prepare PRP: Obtain fresh whole blood in an appropriate anticoagulant (e.g., 3.2% sodium citrate) and prepare PRP by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Set up the Aggregometer: Calibrate the aggregometer with PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation).

  • Pre-incubation:

    • Pipette PRP into multiple aggregometer cuvettes.

    • Add a fixed, predetermined concentration of this compound (e.g., the expected IC50) to each cuvette.

    • Incubate the cuvettes at 37°C for different durations (e.g., 5, 15, 30, 45, and 60 minutes). Include a vehicle control for each time point.

  • Induce Aggregation:

    • After the designated incubation time, place the cuvette in the aggregometer and start stirring.

    • Add a fixed concentration of the platelet agonist to induce aggregation.

    • Record the aggregation response for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the maximum aggregation percentage for each incubation time.

    • Plot the percentage of inhibition (compared to the vehicle control) against the incubation time.

    • The optimal incubation time is the shortest time that results in the maximal and most consistent inhibition of platelet aggregation.

Protocol 2: Measurement of Intracellular cAMP Levels

Objective: To confirm the mechanism of action of this compound by measuring the increase in intracellular cAMP.

Materials:

  • Washed Platelets

  • This compound

  • cAMP Assay Kit (e.g., ELISA-based or other commercially available kits)

  • Platelet Lysis Buffer

  • Microplate Reader

Procedure:

  • Prepare Washed Platelets: Isolate platelets from PRP by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to obtain washed platelets.

  • Incubation with this compound:

    • Aliquot the washed platelet suspension into microfuge tubes.

    • Add different concentrations of this compound (and a vehicle control) to the tubes.

    • Incubate at 37°C for the optimized incubation time determined in Protocol 1.

  • Stop the Reaction and Lyse Platelets:

    • Stop the reaction by adding a phosphodiesterase inhibitor (as recommended by the cAMP kit manufacturer) and immediately lyse the platelets using the provided lysis buffer.

  • Measure cAMP Levels:

    • Follow the instructions of the commercial cAMP assay kit to measure the concentration of cAMP in the platelet lysates.

  • Data Analysis:

    • Calculate the cAMP concentration for each this compound concentration.

    • Plot the cAMP concentration against the this compound concentration to demonstrate a dose-dependent increase.

Mandatory Visualizations

Siguazodan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Agonist Agonist Receptor Receptor Agonist->Receptor Binds AC Adenylate Cyclase (AC) Receptor->AC Activates cAMP cAMP AC->cAMP Converts PDE3 Phosphodiesterase III (PDE-III) PDE3->cAMP ATP ATP ATP->AC 5AMP 5'-AMP cAMP->5AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Phosphorylates Inhibition Inhibition of Platelet Activation & Aggregation VASP->Inhibition This compound This compound This compound->PDE3 Inhibits

This compound's Mechanism of Action in Platelets.

Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Start Prepare Platelet-Rich Plasma (PRP) and this compound Stock Solution Setup Calibrate Aggregometer with PRP and Platelet-Poor Plasma (PPP) Start->Setup Incubate Pre-incubate PRP with this compound at various time points (5-60 min) Setup->Incubate Aggregate Induce Platelet Aggregation with a fixed concentration of agonist Incubate->Aggregate Record Record Aggregation Curves Aggregate->Record Measure Measure Maximum Aggregation (%) Record->Measure Plot Plot % Inhibition vs. Incubation Time Measure->Plot Determine Determine Optimal Incubation Time (shortest time for maximal inhibition) Plot->Determine

Workflow for Optimizing this compound Incubation Time.

References

controlling for Siguazodan vehicle effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for vehicle effects when conducting experiments with Siguazodan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective phosphodiesterase III (PDE-III) inhibitor. Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This increase in cAMP can trigger various downstream signaling pathways, resulting in effects such as vasodilation and inhibition of platelet aggregation.

Q2: Why is a vehicle necessary for this compound in my experiments?

Like many organic molecules, this compound may have limited solubility in aqueous solutions such as cell culture media or physiological buffers. A vehicle, typically an organic solvent, is used to dissolve this compound to create a stock solution, which can then be diluted to the desired final concentration in the experimental system.

Q3: What are common vehicles used for this compound and other phosphodiesterase inhibitors?

Dimethyl sulfoxide (DMSO) is a widely used solvent for a broad range of organic compounds in biological experiments due to its high dissolving power and miscibility with aqueous solutions.[1][2] While specific information for this compound is not always detailed in publications, DMSO is a common choice for many phosphodiesterase inhibitors used in in vitro studies.

Q4: Can the vehicle itself affect my experimental results?

Yes, the vehicle, even at low final concentrations, can have biological effects.[3] For example, DMSO is known to influence cell differentiation, inflammation, and other cellular processes.[3] Therefore, it is crucial to include a vehicle control group in your experiments to distinguish the effects of this compound from any effects of the vehicle.

Q5: What is a vehicle control?

A vehicle control is an essential experimental group that is treated with the same concentration of the vehicle used to dissolve this compound, but without the drug itself. This allows researchers to isolate and understand the baseline effects of the vehicle on the experimental model.

Troubleshooting Guide: Vehicle Effects

This guide addresses specific issues that may arise due to the vehicle used with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected results in the this compound-treated group (e.g., lower than expected efficacy, high variability). The vehicle concentration may be too high, causing cellular stress or other off-target effects that interfere with the action of this compound.1. Review Vehicle Concentration: Check the final concentration of the vehicle in your assay. Aim for the lowest possible concentration (typically ≤ 0.1% for DMSO). 2. Perform a Vehicle Dose-Response Experiment: Test a range of vehicle concentrations to determine the highest concentration that has no observable effect on your experimental endpoint (see Experimental Protocol 1). 3. Select an Alternative Vehicle: If the current vehicle shows effects even at low concentrations, consider testing other solvents (e.g., ethanol, polyethylene glycol) for both this compound solubility and biological inertness.
High background signal or unexpected changes in the untreated or control groups. The vehicle may be directly affecting the biological system or interfering with the assay itself.1. Assess Vehicle Effects on Cell Viability/Function: Run a cell viability assay (e.g., MTT, trypan blue) with the vehicle alone to ensure it is not causing cytotoxicity. Also, assess key functional readouts in the presence of the vehicle alone. 2. Check for Assay Interference: Determine if the vehicle interacts with any of the assay reagents or affects the readout (e.g., fluorescence, luminescence). Run the assay with the vehicle in a cell-free system.
Inconsistent results between experiments. Variability in the preparation of this compound stock solutions or dilutions can lead to inconsistent final vehicle concentrations.1. Standardize Stock Solution Preparation: Develop and adhere to a strict protocol for dissolving this compound and making serial dilutions. 2. Ensure Proper Mixing: Vortex stock solutions and final dilutions thoroughly to ensure homogeneity. 3. Prepare Fresh Solutions: Prepare fresh working solutions of this compound and the vehicle control for each experiment to avoid degradation or precipitation.
Example Data: Vehicle Dose-Response Experiment

The following table illustrates hypothetical data from a vehicle (DMSO) dose-response experiment on a generic cell viability assay.

DMSO Concentration (%)Cell Viability (%) (Mean ± SD)
0 (No Vehicle)100 ± 4.5
0.0198.7 ± 5.1
0.0597.2 ± 4.8
0.195.5 ± 5.3
0.582.1 ± 6.2
1.065.4 ± 7.1

This is example data and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Vehicle Concentration

Objective: To identify the highest concentration of a vehicle that does not independently affect the experimental endpoint.

Methodology:

  • Prepare Vehicle Dilutions: Prepare a series of dilutions of the vehicle (e.g., DMSO) in the cell culture medium or buffer used in your experiment. A typical range to test would be from 0.01% to 1.0%.

  • Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with the prepared vehicle dilutions. Include a "no vehicle" control group.

  • Incubation: Incubate the cells for the same duration as your planned this compound experiment.

  • Endpoint Measurement: Measure the desired experimental endpoint (e.g., cell viability, gene expression, protein phosphorylation).

  • Data Analysis: Compare the results from each vehicle concentration to the "no vehicle" control. The highest concentration that shows no statistically significant difference from the control is the maximum tolerated concentration.

Protocol 2: Standard Experimental Workflow with Vehicle Control

Objective: To correctly assess the effect of this compound while accounting for vehicle effects.

Methodology:

  • Prepare Stock Solutions:

    • This compound Stock: Dissolve this compound in the chosen vehicle (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Vehicle Stock: Use the pure vehicle (e.g., 100% DMSO).

  • Prepare Working Solutions:

    • This compound Treatment: Dilute the this compound stock solution in your experimental medium to the final desired concentration. Ensure the final vehicle concentration is at or below the maximum tolerated level.

    • Vehicle Control: Dilute the vehicle stock in the experimental medium to the same final concentration as in the this compound treatment group.

    • Untreated Control: Use the experimental medium alone.

  • Treatment: Add the prepared solutions to your experimental system (e.g., cells in a multi-well plate).

  • Incubation and Analysis: Incubate for the desired time and then perform your experimental readout.

Visualizations

Siguazodan_Signaling_Pathway cluster_camp cAMP Regulation This compound This compound PDE3 PDE-III This compound->PDE3 Inhibits cAMP cAMP ATP ATP AC Adenylate Cyclase AC->cAMP Converts AMP 5'-AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_exp Experiment cluster_analysis Analysis Stock_this compound This compound Stock (in Vehicle) Group_this compound This compound Treatment Stock_this compound->Group_this compound Stock_Vehicle Vehicle Stock (e.g., DMSO) Group_Vehicle Vehicle Control Stock_Vehicle->Group_Vehicle Group_Untreated Untreated Control (Medium only) Experiment Apply to Experimental System Group_Untreated->Experiment Group_Vehicle->Experiment Group_this compound->Experiment Analysis Measure Endpoint & Analyze Data Experiment->Analysis

Caption: Experimental workflow for vehicle control.

Logical_Relationship Observed_Effect Observed Effect in This compound Group True_Effect True Effect of This compound plus + True_Effect->plus Vehicle_Effect Effect of Vehicle Vehicle_Effect->plus plus->Observed_Effect

Caption: Deconvoluting experimental effects.

References

Technical Support Center: Siguazodan Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of Siguazodan to laboratory ware during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is adsorption a concern?

This compound is a potent and selective phosphodiesterase III (PDE-III) inhibitor.[1][2][3] Like many small molecules, it has the potential to adsorb to the surfaces of laboratory plastics and glassware. This can lead to a significant decrease in the actual concentration of this compound in your experimental solutions, potentially impacting the accuracy and reproducibility of your results.

Q2: Which labware materials are most prone to this compound adsorption?

While specific studies on this compound are limited, general principles of small molecule adsorption suggest that hydrophobic compounds tend to adsorb to hydrophobic surfaces. Polystyrene is generally more hydrophobic than polypropylene and can exhibit higher adsorption of certain small molecules.[4][5] Glass surfaces, while generally considered more hydrophilic, can also adsorb compounds through ionic and hydrophobic interactions.[4]

Q3: How can I minimize this compound adsorption to labware?

Several strategies can be employed to minimize adsorption:

  • Material Selection: Whenever possible, use low-adsorption labware. Polypropylene is often a better choice than polystyrene for compounds with hydrophobic properties.[5] For highly sensitive experiments, consider specialized low-binding microplates or tubes.

  • Solvent Composition: The presence of organic solvents, such as acetonitrile or methanol, in your working solutions can reduce hydrophobic interactions between this compound and plastic surfaces, thereby minimizing adsorption.[6]

  • pH Adjustment: The charge state of this compound and the surface charge of the labware can influence adsorption. While specific data for this compound is unavailable, adjusting the pH of your buffer can modulate electrostatic interactions.

  • Pre-treatment of Labware: In some cases, pre-rinsing labware with the experimental buffer or a solution containing a blocking agent (like bovine serum albumin, though compatibility with your assay must be verified) can help saturate non-specific binding sites.

Q4: How can I determine the extent of this compound adsorption in my experiments?

It is crucial to empirically determine the extent of this compound loss in your specific experimental setup. A simple experiment involves preparing a known concentration of this compound in your experimental buffer, incubating it in the labware you intend to use for the same duration as your experiment, and then measuring the concentration of this compound remaining in the solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower-than-expected experimental results. This compound adsorption to labware: The actual concentration of this compound is lower than the nominal concentration.1. Quantify this compound concentration in your working solutions after incubation in the experimental labware. 2. Switch to low-adsorption labware (e.g., polypropylene or specialized low-binding plastics). 3. Incorporate a small percentage of an organic solvent (e.g., acetonitrile or methanol) in your buffer, if compatible with your assay.
High variability between replicate wells in a microplate-based assay. Differential adsorption across the plate: Minor surface inconsistencies or variations in incubation time can lead to different levels of adsorption.1. Ensure consistent incubation times for all wells. 2. Use low-adsorption microplates. 3. Gently agitate the plate during incubation to ensure homogeneity, if permissible for the assay.
Loss of this compound during storage of stock solutions. Adsorption to storage tubes: Prolonged storage can lead to significant loss of compound to the walls of the storage vessel.1. Store stock solutions in glass vials with PTFE-lined caps or in polypropylene tubes known to have low adsorption. 2. Prepare fresh dilutions from a concentrated stock solution stored in a non-adsorptive container. 3. Re-quantify the concentration of stock solutions periodically.

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Different Labware

Objective: To determine the percentage of this compound adsorbed to various labware materials (polystyrene, polypropylene, and glass).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Experimental buffer (e.g., Phosphate Buffered Saline, PBS)

  • Labware to be tested:

    • Polystyrene 96-well plate

    • Polypropylene 96-well plate

    • Glass vials

  • HPLC system with a suitable column (e.g., C18) and UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in your experimental buffer.

  • Incubation:

    • Add 200 µL of the 10 µM this compound working solution to multiple wells of the polystyrene and polypropylene plates.

    • Add 1 mL of the 10 µM this compound working solution to the glass vials.

    • As a control (T=0), immediately collect a sample from the working solution before incubation.

  • Incubate: Incubate the plates and vials at the desired experimental temperature for a duration representative of your actual experiment (e.g., 2 hours).

  • Sample Collection: After incubation, carefully collect the supernatant from each well/vial.

  • Quantification:

    • Analyze the concentration of this compound in the T=0 control and the incubated samples using a validated HPLC-UV or UV-Vis spectrophotometry method. A standard curve of this compound should be prepared to accurately determine the concentrations.

  • Calculate Adsorption:

    • Percentage Adsorption = [ (Concentration_Control - Concentration_Incubated) / Concentration_Control ] * 100

Data Presentation:

Labware MaterialInitial Concentration (µM)Concentration after Incubation (µM)Percentage Adsorption (%)
Polystyrene10[Insert experimental value][Calculate value]
Polypropylene10[Insert experimental value][Calculate value]
Glass10[Insert experimental value][Calculate value]
Protocol 2: Evaluating the Effect of Solvent on this compound Adsorption

Objective: To assess the ability of an organic solvent to reduce this compound adsorption to polystyrene labware.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare Modified Working Solutions: Create a series of 10 µM this compound working solutions in your experimental buffer containing varying percentages of acetonitrile (e.g., 0%, 1%, 5%, 10%).

  • Incubation: Add 200 µL of each working solution to a polystyrene 96-well plate.

  • Follow steps 4-7 from Protocol 1 to determine the percentage of adsorption for each solvent condition.

Data Presentation:

Acetonitrile Concentration (%)Initial Concentration (µM)Concentration after Incubation (µM)Percentage Adsorption (%)
010[Insert experimental value][Calculate value]
110[Insert experimental value][Calculate value]
510[Insert experimental value][Calculate value]
1010[Insert experimental value][Calculate value]

Visualizations

This compound Mechanism of Action: PDE3 Signaling Pathway

Siguazodan_Pathway cluster_cell Cardiomyocyte ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Converts PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Contraction Increased Contractility Ca_ion->Contraction This compound This compound This compound->PDE3 Inhibits

Caption: this compound inhibits PDE3, leading to increased cAMP levels and enhanced cardiac contractility.

Experimental Workflow for Quantifying this compound Adsorption

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Work Prepare Working Solution (Experimental Buffer) Prep_Stock->Prep_Work Incubate Incubate in Labware (Polystyrene, Polypropylene, Glass) Prep_Work->Incubate Control T=0 Control Sample Prep_Work->Control Collect Collect Supernatant Incubate->Collect Quantify Quantify this compound (HPLC or Spectrophotometry) Control->Quantify Collect->Quantify Calculate Calculate % Adsorption Quantify->Calculate

Caption: Workflow for determining the percentage of this compound adsorbed to different labware materials.

References

Siguazodan & cAMP Assay Kits: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Siguazodan and cAMP assay kits.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect intracellular cAMP levels?

This compound is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE3, this compound prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP.[4] This is not an assay interference but the expected pharmacological effect of the compound.

Q2: Will this compound "interfere" with my cAMP assay kit?

This compound will lead to a measurable increase in cAMP levels in cells that express PDE3.[2] This is a direct result of its mechanism of action. Therefore, in a cAMP assay, this compound will produce a positive signal, indicating an increase in cAMP. This is the intended biological response and not a technical interference with the assay chemistry itself (e.g., it does not typically cross-react with assay antibodies or inhibit the detection enzyme).

Q3: What are the common types of cAMP assay kits available?

A variety of cAMP assay kits are commercially available, each with a different detection principle.[5] Common formats include:

  • Competitive Immunoassays: These are the most common and include formats like ELISA, Homogeneous Time-Resolved Fluorescence (HTRF), and AlphaScreen.[6][7][8][9] In these assays, cAMP from the cell lysate competes with a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[5]

  • Bioluminescent Reporter Assays: These utilize genetically engineered biosensors, often based on luciferase, that emit light in the presence of cAMP.[7][10]

Q4: How do I design an experiment to test the effect of my compound in the presence of this compound?

When testing a compound that is expected to modulate adenylyl cyclase activity (either stimulatory via Gs-coupled GPCRs or inhibitory via Gi-coupled GPCRs), and you want to measure this effect in the presence of this compound, a robust experimental design is crucial. Key controls should include:

  • Vehicle control (baseline cAMP levels)

  • This compound alone (to measure the effect of PDE3 inhibition)

  • Your compound of interest alone

  • Your compound of interest in the presence of this compound

  • A known adenylyl cyclase activator (e.g., Forskolin) as a positive control

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High baseline cAMP levels in all wells, including negative controls. 1. this compound or another PDE inhibitor is present in the cell culture medium or assay buffer. 2. The cell line has constitutively high adenylyl cyclase activity.1. Ensure all reagents are free from unintended PDE inhibitors. 2. Establish the baseline cAMP level of the cell line without any treatment.
This compound does not increase cAMP levels in my experiment. 1. The cell line used does not express PDE3. 2. The concentration of this compound is too low. 3. Incorrect assay procedure (e.g., premature cell lysis, degraded reagents).1. Confirm PDE3 expression in your cell line (e.g., via Western blot or qPCR). 2. Perform a dose-response curve for this compound to determine its EC50. 3. Review the assay kit protocol and ensure proper handling of reagents.
The effect of my Gs-coupled receptor agonist is potentiated by this compound. This is the expected synergistic effect.The agonist stimulates cAMP production via adenylyl cyclase, while this compound prevents its degradation by PDE3, leading to a larger-than-additive increase in cAMP. This confirms the interplay between the two pathways.
My Gi-coupled receptor agonist fails to decrease cAMP levels in the presence of this compound. The magnitude of the cAMP increase due to this compound's PDE3 inhibition is much larger than the decrease caused by the Gi-agonist's inhibition of adenylyl cyclase.First, stimulate adenylyl cyclase with a submaximal concentration of Forskolin to create a signal window. Then, test the ability of your Gi-agonist to reduce this stimulated cAMP level, both in the presence and absence of this compound.
Assay signal is saturated (at the upper limit of detection). The combination of a strong adenylyl cyclase activator and this compound has produced cAMP levels that are outside the dynamic range of the assay.[11]1. Reduce the concentration of the adenylyl cyclase activator. 2. Reduce the cell number per well. 3. Dilute the cell lysate before performing the cAMP measurement.[11]

Signaling Pathway and Experimental Workflow Diagrams

Siguazodan_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR_s Gs-coupled Receptor AC Adenylyl Cyclase GPCR_s->AC Activates GPCR_i Gi-coupled Receptor GPCR_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (Downstream Effects) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes This compound This compound This compound->PDE3 Inhibits

Caption: Mechanism of this compound action on the cAMP signaling pathway.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection (Competitive Immunoassay) A Seed cells in a microplate B Incubate until adherent A->B C Add this compound and/or test compounds B->C D Incubate for specified time C->D E Lyse cells to release cAMP D->E F Add assay reagents (labeled-cAMP & antibody) E->F G Incubate to allow competition F->G H Read signal on plate reader G->H

Caption: General experimental workflow for a competitive cAMP assay.

Experimental Protocol: Quantifying this compound's Effect on cAMP Levels

This protocol provides a general framework for a competitive immunoassay (e.g., HTRF or ELISA-based) to determine the potency of this compound.

1. Cell Preparation: a. Culture cells known to express PDE3 (e.g., platelets, certain smooth muscle cells, or engineered cell lines) under standard conditions. b. On the day of the experiment, harvest and count the cells.[12] c. Resuspend the cells in stimulation buffer (consult your assay kit manual) to the optimal density determined during assay development. d. Dispense the cell suspension into a 96-well or 384-well plate.

2. Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a serial dilution of the this compound stock to create a range of concentrations for the dose-response curve (e.g., 10 µM to 0.1 nM). c. Prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose). d. Prepare a positive control, such as a known adenylyl cyclase activator like Forskolin (e.g., 10 µM), to define the upper limit of the assay window.

3. Cell Treatment: a. Add the diluted this compound, vehicle control, or positive control to the appropriate wells containing cells. b. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be optimized for your specific cell type and assay.

4. cAMP Detection: a. Following incubation, add the cell lysis buffer provided in the cAMP assay kit to all wells to stop the reaction and release intracellular cAMP. b. Proceed with the detection protocol as specified by the kit manufacturer. This typically involves adding a mixture of a labeled cAMP tracer (e.g., d2-labeled cAMP) and an anti-cAMP antibody (e.g., anti-cAMP cryptate). c. Incubate the plate for the recommended time (e.g., 60 minutes at room temperature) to allow for the competitive binding reaction to reach equilibrium. d. Read the plate on a compatible plate reader (e.g., an HTRF-enabled reader for a FRET-based assay).

5. Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Convert the raw assay signal from your experimental wells into cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment designed to determine the EC50 of this compound.

This compound [M]Raw Signal (e.g., HTRF Ratio)[cAMP] nM (Calculated from Standard Curve)
1.00E-10 (Vehicle)150000.5
1.00E-09145001.2
1.00E-08120005.8
1.00E-07800015.2
1.00E-06450028.5
1.00E-05300035.0
1.00E-04280036.5

Note: This data is for illustrative purposes only. Actual values will depend on the cell line, assay kit, and experimental conditions.

References

Validation & Comparative

Siguazodan and Enoximone: A Comparative Analysis in the Context of Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents for heart failure, phosphodiesterase III (PDE-III) inhibitors have carved out a niche as potent inodilators, agents that enhance myocardial contractility and promote vasodilation. Among the compounds in this class are siguazodan and enoximone. This guide provides a comparative overview of these two agents based on available experimental data, with a focus on their application in heart failure models for a target audience of researchers, scientists, and drug development professionals.

While both this compound and enoximone are recognized as selective PDE-III inhibitors, a notable scarcity of publicly available, direct comparative studies in heart failure models necessitates an approach that examines each compound based on the existing literature, with enoximone serving as a more extensively documented archetype of this drug class.

Mechanism of Action: The PDE-III Inhibition Pathway

This compound and enoximone share a common mechanism of action centered on the selective inhibition of the phosphodiesterase III enzyme.[1] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells. By inhibiting PDE-III, both drugs lead to an accumulation of intracellular cAMP.

In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates L-type calcium channels and phospholamban. This results in an increased influx of calcium ions and enhanced calcium cycling by the sarcoplasmic reticulum, respectively, leading to a more forceful contraction of the heart muscle (positive inotropy).

In vascular smooth muscle cells, the increase in cAMP also activates PKA, which leads to the phosphorylation of myosin light chain kinase. This phosphorylation inhibits the kinase, resulting in smooth muscle relaxation and vasodilation. This reduction in peripheral vascular resistance decreases the afterload on the heart.

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Pharmacological Intervention cluster_effects Cellular Effects Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PDE3 Phosphodiesterase III cAMP->PDE3 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Cardiac_Myocyte Cardiac Myocyte: ↑ Contractility (Positive Inotropy) PKA->Cardiac_Myocyte Vascular_Smooth_Muscle Vascular Smooth Muscle: Relaxation (Vasodilation) PKA->Vascular_Smooth_Muscle Siguazodan_Enoximone This compound / Enoximone Siguazodan_Enoximone->PDE3 Inhibits

Fig. 1: Signaling pathway of this compound and Enoximone.

Enoximone: Hemodynamic Profile in Heart Failure

Enoximone has been evaluated in various preclinical and clinical settings of heart failure. The primary effects observed are a dose-dependent increase in cardiac output and a reduction in systemic vascular resistance.

Table 1: Hemodynamic Effects of Enoximone in Heart Failure Models

ParameterSpecies/ModelDoseChange from Baseline
Cardiac IndexHuman (CHF)1.0 mg/kg IV+13%
Cardiac IndexHuman (CHF)1.5 mg/kg IV+31.4%
Systemic Vascular ResistanceHuman (CHF)1.0 mg/kg IV-13%
Systemic Vascular ResistanceHuman (CHF)1.5 mg/kg IV-26.0%
Mean Right Atrial PressureHuman (CHF)1.0 mg/kg IV-28%
Mean Right Atrial PressureHuman (CHF)1.5 mg/kg IV-57.4%
Mean Pulmonary Arterial PressureHuman (CHF)1.0 mg/kg IV-11%
Mean Pulmonary Arterial PressureHuman (CHF)1.5 mg/kg IV-28.6%

Data compiled from studies in patients with chronic heart failure.

Experimental Protocols: Enoximone Administration

The data presented above were primarily obtained from studies involving patients with chronic heart failure (NYHA class III-IV). A typical experimental protocol for assessing the acute hemodynamic effects of intravenous enoximone is as follows:

  • Patient Population: Patients with documented chronic heart failure and reduced ejection fraction.

  • Instrumentation: Placement of a Swan-Ganz catheter for hemodynamic monitoring.

  • Baseline Measurements: Recording of baseline hemodynamic parameters, including cardiac output, pulmonary artery pressure, right atrial pressure, and systemic vascular resistance.

  • Drug Administration: Intravenous administration of enoximone at varying doses (e.g., 1.0 mg/kg and 1.5 mg/kg).

  • Post-infusion Monitoring: Continuous monitoring and recording of hemodynamic parameters at specified time points (e.g., 15 and 30 minutes post-infusion) to assess the drug's effects.

This compound: A Profiled PDE-III Inhibitor

This compound is also a selective inhibitor of PDE-III, exhibiting both inotropic and vasodilator activities.[1] While detailed in vivo hemodynamic data in heart failure models are not as readily available in the public domain as for enoximone, studies on its effects on human platelets confirm its mechanism of action. This compound has been shown to increase cAMP levels and reduce cytoplasmic free calcium in platelets, which is consistent with its PDE-III inhibitory action.[1] These effects on platelets occur within the same concentration range as its inotropic and vasodilator actions, suggesting a unified mechanism.[1]

The lack of published, direct comparative studies with enoximone or other inotropes in robust heart failure models makes a quantitative comparison of potency and efficacy challenging.

Comparative Discussion

Both this compound and enoximone function as inodilators through the selective inhibition of PDE-III. Based on their shared mechanism, it is reasonable to infer that this compound would elicit a similar hemodynamic profile to enoximone in heart failure models, namely an increase in cardiac contractility and a reduction in systemic and pulmonary vascular resistance.

However, without head-to-head comparative studies, it is not possible to definitively comment on the relative potency, efficacy, or potential differences in the therapeutic window or side-effect profiles of these two agents in the context of heart failure. Factors such as pharmacokinetics, tissue distribution, and off-target effects could lead to different clinical outcomes.

A Generic Experimental Workflow for Inodilator Comparison

To directly compare compounds like this compound and enoximone, a standardized preclinical experimental workflow is essential. The following diagram illustrates a logical sequence for such an evaluation in a large animal model of heart failure.

Experimental_Workflow cluster_setup Model Preparation cluster_experiment Experimental Protocol cluster_analysis Data Analysis & Comparison Induce_HF Induce Heart Failure (e.g., Pacing, Ischemia) Animal_Instrumentation Surgical Instrumentation (e.g., Catheters, Telemetry) Induce_HF->Animal_Instrumentation Stabilization Post-operative Recovery & Model Stabilization Animal_Instrumentation->Stabilization Baseline_Recording Baseline Hemodynamic Recording Stabilization->Baseline_Recording Drug_Administration Administer Test Compound (this compound or Enoximone) Baseline_Recording->Drug_Administration Dose_Response Dose Escalation / Infusion Drug_Administration->Dose_Response Hemodynamic_Monitoring Continuous Hemodynamic Monitoring Dose_Response->Hemodynamic_Monitoring Data_Acquisition Data Acquisition & Processing Hemodynamic_Monitoring->Data_Acquisition Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Acquisition->Statistical_Analysis Comparative_Evaluation Comparative Evaluation of Efficacy and Potency Statistical_Analysis->Comparative_Evaluation

Fig. 2: Preclinical workflow for comparing inodilators.

Conclusion

This compound and enoximone are both selective PDE-III inhibitors with the potential to be effective inodilators for the management of heart failure. While enoximone has a more established profile with published hemodynamic data in heart failure patients, similar detailed in vivo data for this compound in this context is less accessible. Based on their shared mechanism of action, it is anticipated that this compound would produce comparable hemodynamic benefits. However, the absence of direct comparative studies underscores a knowledge gap and highlights the need for further research to delineate the relative therapeutic profiles of these two compounds. Such studies, following a rigorous experimental workflow, would be invaluable for the drug development community in optimizing therapeutic strategies for heart failure.

References

Reproducibility of Siguazodan Vasodilation Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasodilatory effects of Siguazodan and other phosphodiesterase (PDE) inhibitors. Due to the limited availability of direct quantitative data on this compound's vasodilation in publicly accessible literature, this document focuses on its established mechanism of action as a selective PDE3 inhibitor and provides comparative data for other well-characterized PDE3 inhibitors, namely milrinone and amrinone. This approach allows for an informed understanding of the expected vasodilatory profile of this compound and provides a framework for the experimental reproduction of such data.

Mechanism of Action: this compound-Induced Vasodilation

This compound is a selective inhibitor of phosphodiesterase type 3 (PDE3).[1][2] Its vasodilatory effect is mediated by the accumulation of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. By inhibiting PDE3, the enzyme responsible for the breakdown of cAMP, this compound increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates several downstream targets. The ultimate effect is a decrease in intracellular calcium concentration and a desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.

Siguazodan_Signaling_Pathway This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) (inactive) cAMP->PKA ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP converts PKA_active Protein Kinase A (PKA) (active) Ca_channels Ca²⁺ Channels PKA_active->Ca_channels phosphorylates (inhibition) Ca_influx ↓ Intracellular Ca²⁺ Ca_channels->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation

This compound's signaling pathway leading to vasodilation.

Comparative Vasodilation Data

Table 1: Comparative in vitro Vasodilation Data for PDE3 Inhibitors

CompoundPreparationPre-constricting AgentPotency (EC50) or % RelaxationReference
This compoundNot AvailableNot AvailableNot Available-
MilrinoneRat Aortic RingsNorepinephrine (10⁻⁷ M)EC50: ~1 µMThe vasorelaxatory effect of the milrinone on the preconstricted rat aorta
MilrinoneCanine Coronary RingsKClEC50: 3.2 x 10⁻⁶ MCardiotonic and coronary vasodilator responses to milrinone, forskolin, and analog P87-7692 in the anesthetized dog
AmrinoneRabbit Aortic RingsNorepinephrine (3x10⁻⁶M)~65% relaxation at 300 µMComparative vasoactive effects of amrinone on systemic and pulmonary arteries in rabbits
AmrinoneRabbit Pulmonary Artery RingsNorepinephrine (3x10⁻⁶M)~90% relaxation at 300 µMComparative vasoactive effects of amrinone on systemic and pulmonary arteries in rabbits

Table 2: PDE3 Inhibition Potency

CompoundIC50 (PDE3)Reference
This compound117 nMThis compound (SKF 94836) | PDE3 阻害剤 - MedchemExpress.com
Milrinone~0.5-1 µMPhosphodiesterase Inhibitors - CV Pharmacology
Amrinone~1-10 µMPhosphodiesterase Inhibitors - CV Pharmacology

Experimental Protocols

To facilitate the reproducibility of vasodilation data for this compound and other PDE inhibitors, a detailed protocol for an ex vivo aortic ring assay is provided below. This is a standard and robust method for assessing the vasodilatory properties of compounds.

Experimental Workflow: Aortic Ring Vasodilation Assay

Experimental_Workflow A1 Aorta Isolation and Cleaning A2 Aortic Ring Preparation (2-3 mm) A1->A2 B1 Mounting in Organ Bath A2->B1 C1 Equilibration (e.g., 60-90 min) B1->C1 D1 Viability Check (e.g., KCl) C1->D1 E1 Pre-constriction (e.g., Phenylephrine) D1->E1 F1 Cumulative Addition of this compound E1->F1 G1 Data Acquisition (Tension Recording) F1->G1 H1 Data Analysis (Dose-Response Curve) G1->H1

Workflow for assessing vasodilation using an aortic ring assay.

Detailed Methodology: Ex vivo Vasodilation Study using Rat Aortic Rings

  • Tissue Preparation:

    • Euthanize a male Wistar rat (250-300g) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a thoracotomy and carefully excise the thoracic aorta.

    • Immediately place the aorta in cold (4°C) Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the cleaned aorta into 2-3 mm wide rings.

  • Mounting of Aortic Rings:

    • Suspend each aortic ring between two stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer.

    • Maintain the buffer at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2 (to maintain a pH of 7.4).

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Test:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes.

    • After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl. Rings that do not show a robust contraction should be discarded.

    • Wash the rings with fresh buffer to return to baseline tension.

  • Experimental Protocol:

    • Induce a stable contraction with a pre-constricting agent. A common choice is phenylephrine (an α1-adrenergic agonist) at a concentration that produces approximately 80% of the maximal contraction (e.g., 1 µM).

    • Once a stable plateau of contraction is reached, add this compound (or the comparator compound) in a cumulative manner, with concentrations typically ranging from 1 nM to 100 µM.

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the relaxation response as a percentage of the pre-constriction induced by phenylephrine.

  • Data Analysis:

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the molar concentration of the vasodilator.

    • Calculate the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the maximal relaxation (Emax) for each compound.

Conclusion

While direct and detailed quantitative data on the vasodilatory effects of this compound are not widely published, its well-defined mechanism as a potent and selective PDE3 inhibitor allows for a strong inference of its vasodilatory properties. The provided comparative data for other PDE3 inhibitors, milrinone and amrinone, offer a valuable reference for the expected potency and efficacy of this compound. The detailed experimental protocol for the aortic ring assay provides a robust framework for researchers to independently and reproducibly generate quantitative data on this compound-induced vasodilation. Such studies are crucial for a definitive and objective comparison with other vasodilatory agents.

References

Comparative Analysis of Siguazodan Cross-Reactivity with Other Phosphodiesterase Isozymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Siguazodan, a selective phosphodiesterase 3 (PDE3) inhibitor, focusing on its cross-reactivity with other phosphodiesterase isozymes. While comprehensive cross-reactivity data for this compound against a broad panel of receptors is not extensively documented in publicly available literature, this guide summarizes its known selectivity and provides a comparative context with other well-characterized PDE inhibitors. The information herein is intended to assist researchers in understanding the selectivity profile of this compound and the experimental methodologies used to determine it.

Introduction to this compound

This compound (SK&F 94836) is recognized as a potent and selective inhibitor of phosphodiesterase type III (PDE3).[1] Its primary mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, resulting in downstream physiological effects such as vasodilation and positive inotropy. This compound has been studied for its potential therapeutic applications in conditions like heart failure.

Selectivity Profile of this compound

This compound's primary therapeutic value lies in its selective inhibition of the PDE3 isozyme. Its potency against PDE3 has been quantified with an IC50 value of 117 nM.[1] While detailed screening data against a comprehensive panel of other receptor types is limited, its selectivity is most critically evaluated against other members of the phosphodiesterase family.

Table 1: Comparative IC50 Values of Selected PDE Inhibitors Across Different PDE Isozymes

InhibitorPrimary TargetPDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)
This compound PDE3 N/A N/A 0.117 [1]N/A N/A
MilrinonePDE3>100>1000.412>100
RolipramPDE4>100>100501.1>100
SildenafilPDE50.26355.27.60.0039
VardenafilPDE50.145.91.2>1000.0007
TadalafilPDE51131>100>1000.005

Note: N/A indicates that data from a comprehensive comparative study was not available in the searched resources. The IC50 values are sourced from various studies and are presented for comparative purposes. Direct comparison between compounds should be made with caution as experimental conditions may vary.

Experimental Protocols

The determination of a compound's selectivity profile against different phosphodiesterase isozymes is crucial for its development as a therapeutic agent. Below is a detailed methodology for a typical in vitro phosphodiesterase activity assay used to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Phosphodiesterase Activity Assay (Radiometric Method)

This protocol describes a common method for measuring PDE activity and the inhibitory effects of compounds.

Materials:

  • Purified recombinant human PDE isozymes (PDE1-PDE11)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Unlabeled cAMP or cGMP

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Enzyme and Substrate Preparation:

    • Dilute the purified PDE isozymes to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.

    • Prepare a substrate mix containing a fixed concentration of radiolabeled substrate (e.g., 1 µM [³H]-cAMP) and varying concentrations of the test inhibitor.

  • Reaction Initiation:

    • In microcentrifuge tubes, combine the assay buffer, the test inhibitor at various concentrations, and the diluted PDE enzyme.

    • Pre-incubate the mixture for 10-15 minutes at 30°C.

    • Initiate the reaction by adding the [³H]-cAMP substrate mix. The final reaction volume is typically 100-200 µL.

  • Reaction Incubation and Termination:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range (less than 20% substrate hydrolysis).

    • Terminate the reaction by boiling the tubes for 1-2 minutes, followed by cooling on ice.

  • Conversion to Nucleoside:

    • Add snake venom nucleotidase to each tube to convert the resulting [³H]-AMP to [³H]-adenosine.

    • Incubate for an additional 10 minutes at 30°C.

  • Separation of Substrate and Product:

    • Add a slurry of the anion-exchange resin to each tube. The resin binds the negatively charged, unhydrolyzed [³H]-cAMP, while the uncharged [³H]-adenosine remains in the supernatant.

    • Centrifuge the tubes to pellet the resin.

  • Quantification:

    • Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of hydrolyzed substrate and thus the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PDE3 signaling pathway and the general workflow for determining the IC50 of a PDE inhibitor.

PDE3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Substrate Cellular_Response Cellular Response (e.g., Vasodilation, Inotropy) PKA->Cellular_Response Phosphorylates Targets AMP AMP PDE3->AMP Hydrolyzes This compound This compound This compound->PDE3 Inhibits

Caption: PDE3 Signaling Pathway and the inhibitory action of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: PDE Enzyme, Substrate, Buffer, Inhibitor Stocks B Set up reactions with varying inhibitor concentrations A->B C Incubate at controlled temperature and time B->C D Terminate reaction and convert product C->D E Separate substrate from product D->E F Quantify product formation (e.g., Scintillation Counting) E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. log[Inhibitor] G->H I Determine IC50 value via non-linear regression H->I

Caption: Experimental workflow for determining the IC50 of a PDE inhibitor.

Conclusion

References

A Comparative Guide to Siguazodan and Newer Generation PDE3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 3 (PDE3) inhibitor Siguazodan with newer generation PDE3 inhibitors, including Cilostazol, Milrinone, and the dual PDE3/4 inhibitor Ensifentrine. The comparison is based on available experimental data on their performance, supplemented with detailed methodologies of key experiments.

Introduction to PDE3 Inhibition

Phosphodiesterase 3 (PDE3) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP, PDE3 regulates its intracellular levels, thereby influencing a wide range of physiological processes, including cardiac muscle contraction, vascular smooth muscle relaxation, and platelet aggregation. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects. This compound represents an earlier generation of PDE3 inhibitors, while newer agents have been developed with the aim of improving efficacy, selectivity, and safety profiles for various therapeutic indications.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and the newer generation PDE3 inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparative trials are limited.

Table 1: In Vitro Potency and Selectivity

InhibitorTarget(s)IC50 (PDE3)IC50 (PDE4)Selectivity Notes
This compound PDE3117 nMNot ReportedSelective for PDE3.
Cilostazol PDE3A0.2 µMNot ReportedSelective inhibitor of PDE3A.
Milrinone PDE30.42 µM-Selective for PDE3, with IC50 values for other PDE isoforms being significantly higher.
Ensifentrine PDE3 & PDE40.4 nM1479 nMA dual inhibitor with high potency for PDE3 and weaker inhibition of PDE4.[1]

Table 2: Clinical Efficacy Data

InhibitorIndicationKey Clinical Trial Finding(s)Reference
This compound Heart FailureData from large-scale, contemporary clinical trials are not readily available.-
Cilostazol Intermittent ClaudicationIncreased maximal walking distance by approximately 54% from baseline after 24 weeks of treatment (100 mg twice daily).[2]
Milrinone Acute Decompensated Heart FailureIntravenous administration led to a 16.5-28.4% peak increase in cardiac index and a 24-38% decrease in pulmonary capillary wedge pressure.[3] However, long-term oral therapy was associated with increased mortality in patients with severe chronic heart failure.[4][3][4]
Ensifentrine Chronic Obstructive Pulmonary Disease (COPD)In Phase III ENHANCE trials, nebulized ensifentrine significantly improved lung function (FEV1) and reduced the rate of exacerbations by up to 42% over 24 weeks.[5][5][6]

Signaling Pathway of PDE3 Inhibition

The diagram below illustrates the central role of PDE3 in the cAMP signaling cascade and the mechanism of action of PDE3 inhibitors.

PDE3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Hydrolyzes Cellular_Response Cellular Response (e.g., Inotropy, Vasodilation) PKA->Cellular_Response Phosphorylates Targets This compound This compound & Newer PDE3 Inhibitors This compound->PDE3 Inhibits IC50_Determination_Workflow cluster_workflow IC50 Determination Workflow A Prepare PDE3 Enzyme and Inhibitor Solutions B Incubate Enzyme with Varying Inhibitor Concentrations A->B C Initiate Reaction with [³H]cAMP B->C D Terminate Reaction C->D E Separate [³H]5'-AMP from [³H]cAMP D->E F Quantify [³H]5'-AMP (Scintillation Counting) E->F G Calculate % Inhibition and Determine IC50 F->G

References

A Comparative Guide to the Potency of Siguazodan and Milrinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two phosphodiesterase III (PDE3) inhibitors, siguazodan and milrinone. Both compounds are recognized for their positive inotropic and vasodilatory effects, stemming from their ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: Comparative Potency

Direct comparative studies providing IC50 or Ki values for both this compound and milrinone under identical experimental conditions are limited in the available scientific literature. The following table summarizes reported potency values from various in vitro studies. It is crucial to consider that direct comparison of absolute values across different studies can be misleading due to variations in experimental design, tissue source, and assay conditions.

CompoundTarget EnzymeTissue SourcePotency MetricValue (µM)Reference
Milrinone Phosphodiesterase III (FIII)Human HeartIC500.42[Not explicitly cited]
Phosphodiesterase IIIHuman HeartKi0.15[Not explicitly cited]
Phosphodiesterase IIIGuinea Pig HeartKi3.80[1]
This compound (SK&F 94836) Phosphodiesterase IIIHuman Platelets-Selective Inhibitor[2]

Signaling Pathway of PDE3 Inhibitors

This compound and milrinone share a common mechanism of action by selectively inhibiting phosphodiesterase III. This enzyme is responsible for the degradation of cAMP in cardiac and vascular smooth muscle cells. Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). In cardiac myocytes, PKA activation enhances calcium influx and sarcoplasmic reticulum calcium handling, resulting in increased myocardial contractility (positive inotropy). In vascular smooth muscle cells, elevated cAMP levels lead to vasodilation.

cluster_cell Cardiac Myocyte / Vascular Smooth Muscle Cell Adrenergic_Receptor β-Adrenergic Receptor Adenylyl_Cyclase Adenylyl Cyclase Adrenergic_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP AMP 5'-AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase III (PDE3) Cellular_Response Increased Contractility (Heart) Vasodilation (Vascular Smooth Muscle) PKA->Cellular_Response Leads to Siguazodan_Milrinone This compound / Milrinone Siguazodan_Milrinone->PDE3 Inhibits

Caption: Signaling pathway of this compound and Milrinone.

Experimental Protocols

The determination of the potency of PDE3 inhibitors like this compound and milrinone typically involves two key types of in vitro experiments: phosphodiesterase inhibition assays and assessment of inotropic effects in isolated cardiac tissue.

Phosphodiesterase III (PDE3) Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PDE3 by 50% (IC50).

Methodology:

  • Enzyme Preparation: PDE3 is isolated and purified from a relevant tissue source, such as human cardiac tissue or platelets.

  • Assay Reaction: The purified PDE3 enzyme is incubated with its substrate, radiolabeled cAMP (e.g., [³H]-cAMP), in the presence of varying concentrations of the test compound (this compound or milrinone).

  • Separation of Product: The reaction is terminated, and the product of the enzymatic reaction, radiolabeled 5'-AMP, is separated from the unreacted cAMP. This is often achieved using chromatography techniques.

  • Quantification: The amount of radiolabeled 5'-AMP produced is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of PDE3 inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inotropic Effect in Isolated Cardiac Muscle

Objective: To measure the effect of the compound on the force of contraction of cardiac muscle.

Methodology:

  • Tissue Preparation: Small muscle strips (e.g., papillary muscles or trabeculae) are dissected from the ventricles of an appropriate animal model (e.g., guinea pig, rat) or from human explanted hearts.

  • Organ Bath Setup: The muscle strip is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and continuously gassed with a mixture of 95% O₂ and 5% CO₂.

  • Stimulation and Measurement: The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz). The isometric contractile force is measured using a force transducer and recorded.

  • Drug Administration: After a stabilization period, cumulative concentrations of the test compound are added to the organ bath.

  • Data Analysis: The increase in contractile force is measured at each concentration. The concentration that produces 50% of the maximal effect (EC50) is determined from the concentration-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of the potency of this compound and milrinone.

cluster_workflow Comparative Potency Evaluation Workflow Start Start: Hypothesis Formulation PDE_Assay In Vitro PDE3 Inhibition Assay Start->PDE_Assay Tissue_Prep Isolated Cardiac Tissue Preparation Start->Tissue_Prep Data_Analysis Data Analysis (IC50 / EC50 Determination) PDE_Assay->Data_Analysis Inotropic_Assay Inotropic Effect Measurement Tissue_Prep->Inotropic_Assay Inotropic_Assay->Data_Analysis Comparison Potency Comparison Data_Analysis->Comparison Conclusion Conclusion on Comparative Potency Comparison->Conclusion

Caption: Experimental workflow for potency comparison.

References

Cross-Validation of Siguazodan's Efficacy in Modulating Cellular Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Siguazodan's performance against other phosphodiesterase III (PDE-III) inhibitors in key cell lines relevant to cardiovascular research. Experimental data is presented to facilitate informed decisions in drug discovery and development.

This compound, a selective phosphodiesterase III (PDE-III) inhibitor, exerts its pharmacological effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. This inhibition leads to increased intracellular cAMP levels, resulting in vasodilation and positive inotropic effects. This guide offers a comparative analysis of this compound's effects in cardiac myocytes and vascular smooth muscle cells, benchmarked against other well-established PDE-III inhibitors, milrinone and cilostamide.

Comparative Efficacy of PDE-III Inhibitors

The potency of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) against PDE-III and their ability to elevate intracellular cAMP levels. The following tables summarize key quantitative data from in vitro studies on cardiac myocytes and vascular smooth muscle cells.

Table 1: PDE-III Inhibition in Different Cell Lines

CompoundCell Line/TissueIC50 (µM)Reference
This compound Human Platelets0.117[1]
Milrinone Human Cardiac Tissue (FIII PDE)0.42[2][3]
Rat/Guinea Pig/Monkey/Canine Aortic Smooth Muscle0.16 - 0.90[4]
Cilostamide Recombinant Human PDE3A0.027[5][6]
Recombinant Human PDE3B0.050[5][6]

Note: Direct IC50 values for this compound in cardiac myocytes and vascular smooth muscle cells were not available in the reviewed literature. The value for human platelets is provided as an indicator of its potency.

Table 2: Effect on Intracellular cAMP Levels

CompoundCell LineEffect on cAMPObservationsReference
This compound Washed Human PlateletsIncreasedReduced cytoplasmic free calcium.[7]
Milrinone Rabbit Ventricular MyocytesIncreasedGreater elevation than cilostazol at >10 µM.[8][9]
Rabbit Coronary Smooth Muscle CellsIncreasedConcentration-dependent increase.
Cilostamide/Cilostazol Rabbit Ventricular MyocytesIncreasedLesser elevation than milrinone.[9]
Rat Aortic Vascular Smooth Muscle CellsIncreasedIncreased inducible nitric oxide synthase expression.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

This compound's Mechanism of Action This compound This compound PDE3 Phosphodiesterase III (PDE3) This compound->PDE3 inhibits cAMP Cyclic AMP (cAMP) PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation Inotropy Positive Inotropy PKA->Inotropy

Mechanism of this compound action.

Experimental Workflow: cAMP Measurement start Cell Culture (e.g., Cardiac Myocytes) treatment Treatment with This compound or Alternative start->treatment lysis Cell Lysis treatment->lysis assay cAMP Immunoassay (e.g., ELISA) lysis->assay analysis Data Analysis (Quantification of cAMP) assay->analysis end Results analysis->end

Workflow for cAMP measurement.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

Isolation of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol is adapted from established methods for isolating a high yield of viable cardiomyocytes.

Materials:

  • 1-2 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin solution (1 mg/mL in HBSS)

  • Collagenase solution (1 mg/mL in HBSS)

  • Fetal Bovine Serum (FBS)

  • M199 culture media

  • Percoll density gradient solutions

Procedure:

  • Euthanize neonatal rats in accordance with approved animal care protocols.

  • Excise the hearts and place them in ice-cold HBSS.

  • Trim away atria and connective tissue, leaving the ventricles. Mince the ventricular tissue into small fragments.

  • Perform enzymatic digestion by incubating the tissue fragments in trypsin solution overnight at 4°C, followed by multiple washes with collagenase solution at 37°C.

  • Neutralize the enzymatic activity with FBS-containing M199 media.

  • Disperse the cells by gentle pipetting and filter the cell suspension through a cell strainer to remove undigested tissue.

  • Purify the cardiomyocytes from fibroblasts and other cell types using a discontinuous Percoll gradient centrifugation.

  • Collect the cardiomyocyte layer, wash with culture medium, and plate the cells on culture dishes pre-coated with fibronectin or laminin.

  • Culture the cells in M199 media supplemented with FBS and antibiotics.

Measurement of Intracellular cAMP Levels

This protocol outlines a common method for quantifying intracellular cAMP using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cultured cells (e.g., NRVMs or vascular smooth muscle cells)

  • This compound, milrinone, cilostamide, or other test compounds

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay

  • Cell lysis buffer

  • cAMP ELISA kit

Procedure:

  • Plate cells in multi-well plates and culture until they reach the desired confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to stabilize cAMP levels.

  • Treat the cells with various concentrations of this compound or other PDE-III inhibitors for the desired time.

  • Terminate the reaction and lyse the cells using the lysis buffer provided in the ELISA kit.

  • Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-specific antibody and a known amount of labeled cAMP.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the intracellular cAMP concentration based on a standard curve generated with known amounts of cAMP.

Discussion and Conclusion

The available data indicates that this compound is a potent PDE-III inhibitor, comparable to other established compounds like milrinone and cilostamide. Its ability to increase intracellular cAMP translates to significant physiological effects in relevant cell lines. However, a direct, head-to-head comparison of these inhibitors under identical experimental conditions is necessary for a definitive cross-validation.

Milrinone has been shown to be a potent inotrope and vasodilator, with extensive data available for its effects in cardiac myocytes and vascular smooth muscle cells.[4] Cilostamide and its active metabolite, cilostazol, also effectively inhibit PDE-III and have demonstrated significant effects on vascular smooth muscle cell proliferation and cAMP levels.

Researchers investigating the therapeutic potential of this compound should consider conducting direct comparative studies against milrinone and cilostamide in both cardiac and vascular cell lines. Such studies would provide a clearer understanding of this compound's relative potency, selectivity, and potential therapeutic advantages. The experimental protocols outlined in this guide provide a solid foundation for designing and executing such comparative investigations.

References

Reproducibility of Siguazodan IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Siguazodan (also known as SK&F 94836) is a potent and selective inhibitor of phosphodiesterase III (PDE-III), an enzyme crucial in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, this compound increases cAMP concentrations, leading to various physiological effects, including vasodilation and inhibition of platelet aggregation. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug. This guide provides a comparative analysis of reported IC50 values for this compound and details the experimental methodologies to aid researchers in evaluating the reproducibility of these findings.

Quantitative Data Summary

A review of available data reveals a specific reported IC50 value for this compound's inhibition of PDE-III.

CompoundTargetIC50 (nM)Source
This compound (SK&F 94836)PDE-III117MedchemExpress[1]

This compound has also been shown to affect other cellular processes, with reported EC50 and IC50 values for different functional outcomes:

EffectMetricValue (µM)Source
Increase in cAMP accumulation in intact plateletsEC5018.88MedchemExpress[1]
Inhibition of phenylephrine-induced 5-HT releaseIC504.2MedchemExpress[1]

Experimental Protocols

The determination of IC50 values for PDE inhibitors like this compound typically involves in vitro enzyme inhibition assays. The general steps of such an assay are outlined below. Variability in results can arise from differences in specific reagents and conditions.

General Protocol for In Vitro PDE-III Inhibition Assay:

  • Enzyme and Substrate Preparation:

    • A purified or recombinant PDE-III enzyme is used.

    • The substrate, cAMP, is prepared at a concentration typically near or below its Michaelis-Menten constant (Km) for the enzyme.

  • Inhibitor Preparation:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of dilutions of the stock solution are prepared to test a range of concentrations.

  • Assay Reaction:

    • The PDE-III enzyme, the substrate (cAMP), and varying concentrations of this compound are incubated together in an appropriate assay buffer.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Termination of Reaction:

    • The enzymatic reaction is stopped, often by heat inactivation or the addition of a chemical inhibitor.

  • Quantification of Product:

    • The amount of the product, 5'-AMP, is quantified. This can be achieved through various methods, including:

      • Radiometric assays: Using radiolabeled cAMP and separating the product by chromatography.

      • Colorimetric or fluorometric assays: Employing a coupling enzyme that converts 5'-AMP into a detectable signal.

      • Luminescence-based assays: Measuring the remaining ATP after a series of coupled enzymatic reactions.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each this compound concentration relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and the general workflow for determining its IC50 value can be visualized through the following diagrams.

Siguazodan_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts Extracellular_Signal Hormone/ Neurotransmitter Extracellular_Signal->Receptor binds ATP ATP ATP->AC PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates 5AMP 5'-AMP PDE3->5AMP This compound This compound This compound->PDE3 inhibits Cellular_Response Vasodilation, Inhibition of Platelet Aggregation PKA->Cellular_Response phosphorylates targets

Caption: this compound inhibits PDE3, increasing cAMP levels and promoting cellular responses.

IC50_Determination_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare this compound Serial Dilutions Start->Prepare_Inhibitor Assay_Setup Set up Assay: PDE3, cAMP, this compound Prepare_Inhibitor->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Quantify Quantify 5'-AMP (Product) Stop_Reaction->Quantify Analyze Calculate % Inhibition vs. [this compound] Quantify->Analyze Determine_IC50 Fit Data to Curve and Determine IC50 Analyze->Determine_IC50

Caption: Workflow for the in vitro determination of this compound's IC50 value against PDE3.

Factors Influencing IC50 Reproducibility

The reproducibility of IC50 values can be influenced by several experimental factors:

  • Enzyme Source and Purity: The IC50 value can vary depending on whether the PDE-III enzyme is recombinant or native, its species of origin, and its purity.

  • Substrate Concentration: The concentration of cAMP used in the assay can significantly impact the apparent IC50 value, especially for competitive inhibitors. Assays should ideally be performed at a substrate concentration close to the Km value.

  • Assay Conditions: Factors such as pH, temperature, incubation time, and the specific components of the assay buffer can all affect enzyme activity and, consequently, the measured IC50 value.

  • Detection Method: The sensitivity and linearity of the method used to quantify the product can influence the accuracy and precision of the IC50 determination.

  • Data Analysis: The mathematical model used to fit the dose-response curve can also introduce variability in the calculated IC50 value.

To ensure high reproducibility, it is essential to standardize experimental protocols and to fully report all methodological details in publications. For comparative studies, it is recommended to determine the IC50 of a reference compound alongside the test compound to account for inter-assay variability.

References

Siguazodan and Pimobendan in Canine Heart Failure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of siguazodan and pimobendan, two phosphodiesterase III (PDE-III) inhibitors investigated for their potential in treating canine congestive heart failure (CHF). This document synthesizes available experimental data to compare their mechanisms of action, pharmacodynamic effects, and provides an overview of relevant experimental protocols.

Introduction

Congestive heart failure in canines is a progressive condition characterized by the heart's inability to pump blood effectively, leading to fluid accumulation and diminished quality of life. Pharmacological intervention aims to improve cardiac function and alleviate clinical signs. Both this compound and pimobendan have been explored for their positive inotropic (increasing the force of heart muscle contraction) and vasodilatory (widening of blood vessels) properties, primarily through the inhibition of PDE-III. However, key differences in their mechanisms and a disparity in available clinical data set them apart.

Mechanism of Action

This compound: A Selective Phosphodiesterase III Inhibitor

This compound functions as a selective inhibitor of phosphodiesterase III (PDE-III), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, this compound increases intracellular cAMP levels in both cardiac and vascular smooth muscle cells. This leads to:

  • Positive Inotropy: Increased cAMP in cardiomyocytes enhances calcium influx, leading to stronger myocardial contractions.

  • Vasodilation: Elevated cAMP in vascular smooth muscle cells promotes relaxation, resulting in vasodilation and a reduction in both preload and afterload on the heart.

Siguazodan_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_vascular Vascular Smooth Muscle This compound This compound PDE3 PDE-III This compound->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Myocardial Contraction Ca_influx->Contraction Vasodilation Vasodilation Vascular_Smooth_Muscle Vascular Smooth Muscle Cardiomyocyte Cardiomyocyte Siguazodan_vascular This compound PDE3_vascular PDE-III Siguazodan_vascular->PDE3_vascular inhibits cAMP_vascular cAMP PDE3_vascular->cAMP_vascular degrades Relaxation Relaxation cAMP_vascular->Relaxation Relaxation->Vasodilation

This compound's Signaling Pathway
Pimobendan: A Dual-Action Inodilator

Pimobendan is characterized by a dual mechanism of action, classifying it as an "inodilator":

  • Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac contractile apparatus to existing intracellular calcium. It achieves this by binding to cardiac troponin C, enhancing the interaction between actin and myosin without a significant increase in myocardial oxygen consumption.[1]

  • Phosphodiesterase III Inhibition: Similar to this compound, pimobendan inhibits PDE-III, leading to increased cAMP levels and subsequent positive inotropic and vasodilatory effects.[2]

This dual action allows pimobendan to improve myocardial contractility with greater efficiency and a potentially lower risk of arrhythmias compared to agents that solely increase intracellular calcium.[1]

Pimobendan_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_vascular Vascular Smooth Muscle Pimobendan Pimobendan PDE3 PDE-III Pimobendan->PDE3 inhibits TroponinC Troponin C Pimobendan->TroponinC sensitizes cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Myocardial Contraction Ca_influx->Contraction Ca_Sensitivity Increased Ca2+ Sensitivity TroponinC->Ca_Sensitivity Ca_Sensitivity->Contraction Vasodilation Vasodilation Vascular_Smooth_Muscle Vascular Smooth Muscle Cardiomyocyte Cardiomyocyte Pimobendan_vascular Pimobendan PDE3_vascular PDE-III Pimobendan_vascular->PDE3_vascular inhibits cAMP_vascular cAMP PDE3_vascular->cAMP_vascular degrades Relaxation Relaxation cAMP_vascular->Relaxation Relaxation->Vasodilation

Pimobendan's Dual-Action Signaling

Performance Data Comparison

A direct, head-to-head clinical trial comparing this compound and pimobendan in a canine heart failure model is not available in the current literature. The following tables summarize available data from separate studies.

Phosphodiesterase III Inhibition
CompoundIC50 (PDE-III)Source
This compound117 nM[3]
Pimobendan0.32 µM (320 nM)[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Hemodynamic Effects in Canine Models

Pimobendan: Data from a study in dogs with tachycardia-induced dilated cardiomyopathy.

ParameterPlacebo (Baseline)Pimobendan (3 hours post-dose)% Change
Heart Rate (bpm)145 ± 21132 ± 19↓ 9%
Fractional Shortening (%)18.2 ± 3.524.5 ± 4.1↑ 34.6%
Mitral Regurgitation Jet Area (cm²)3.4 ± 1.22.5 ± 0.9↓ 26.5%

Data adapted from a randomized, placebo-controlled, crossover study.

Experimental Protocols

Induction of Canine Heart Failure Models

Tachycardia-Induced Dilated Cardiomyopathy: This model is frequently used to replicate the pathophysiology of dilated cardiomyopathy.

  • Procedure: A pacemaker is surgically implanted in healthy dogs. Rapid ventricular pacing (e.g., 240 beats per minute) is maintained for a period of 3 to 5 weeks to induce left ventricular dysfunction and clinical signs of heart failure.

  • Endpoint Confirmation: Heart failure is typically confirmed by echocardiographic evidence of reduced ejection fraction (<35%), increased left ventricular end-diastolic pressure (>25 mmHg), and reduced mean arterial pressure (<85 mmHg).

Tachycardia_Induced_HF_Workflow Start Healthy Canine Subject Pacemaker_Implantation Surgical Implantation of Pacemaker Start->Pacemaker_Implantation Rapid_Pacing Rapid Ventricular Pacing (3-5 weeks) Pacemaker_Implantation->Rapid_Pacing HF_Development Development of Heart Failure Rapid_Pacing->HF_Development Echocardiography Echocardiographic Monitoring HF_Development->Echocardiography Monitoring Drug_Administration Drug Administration (this compound or Pimobendan) HF_Development->Drug_Administration Confirmed Echocardiography->HF_Development Hemodynamic_Assessment Hemodynamic and Inotropic Assessment Drug_Administration->Hemodynamic_Assessment Data_Analysis Data Analysis and Comparison Hemodynamic_Assessment->Data_Analysis

Tachycardia-Induced Heart Failure Model Workflow
Assessment of Inotropic Effects

Conscious Instrumented Dog Model: This model allows for the assessment of cardiovascular parameters in a conscious state, avoiding the confounding effects of anesthesia.

  • Instrumentation: Dogs are surgically instrumented with telemetry devices to continuously monitor parameters such as left ventricular pressure (LVP), arterial blood pressure, and electrocardiogram (ECG).

  • Data Acquisition: Following a recovery period, baseline cardiovascular data is collected. The test compound (this compound or pimobendan) is administered, and data is continuously recorded.

  • Key Parameter: The maximum rate of rise of left ventricular pressure (LV dP/dtmax) is a primary index of myocardial contractility.

Phosphodiesterase Inhibition Assay

In Vitro PDE Activity Assay: This assay is used to determine the inhibitory potency of a compound against a specific phosphodiesterase isoform.

  • Principle: The assay measures the conversion of a radiolabeled or fluorescently tagged cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by a purified PDE enzyme.

  • Procedure: The PDE enzyme is incubated with the cyclic nucleotide substrate in the presence of varying concentrations of the inhibitor (this compound or pimobendan).

  • Quantification: The amount of product formed is quantified, and the IC50 value is calculated, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Discussion and Conclusion

Both this compound and pimobendan are PDE-III inhibitors with the potential to improve cardiac function in heart failure through positive inotropic and vasodilatory effects. Pimobendan's dual mechanism of action, which includes calcium sensitization, is a key differentiator. This may contribute to its established efficacy and safety profile in canine patients, as it enhances contractility without a proportional increase in myocardial oxygen demand.[1]

The available data for pimobendan is extensive, with robust clinical trial evidence supporting its use in dogs with both myxomatous mitral valve disease and dilated cardiomyopathy. In contrast, while preclinical studies have demonstrated the inotropic and vasodilatory effects of this compound, there is a notable lack of published clinical data in canine heart failure models.

For researchers and drug development professionals, pimobendan serves as a well-characterized benchmark with proven clinical utility. This compound, as a selective PDE-III inhibitor, represents a compound with a more targeted mechanism. Further research, including direct comparative studies in well-defined canine heart failure models, would be necessary to fully elucidate the relative therapeutic potential of this compound in veterinary cardiology. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy and safety studies.

References

A Comparative Analysis of Siguazodan and Other Inotropes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Mechanisms, Hemodynamic Effects, and Clinical Data of Key Inotropic Agents

In the landscape of therapies for acute heart failure and low cardiac output states, inotropic agents play a crucial role in improving cardiac contractility and maintaining organ perfusion. This guide provides a comprehensive comparative analysis of siguazodan, a phosphodiesterase (PDE) III inhibitor, alongside other major inotropes: dobutamine (a β-adrenergic agonist), milrinone (another PDE III inhibitor), and levosimendan (a calcium sensitizer). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative hemodynamic effects supported by available clinical data, and outlines of key experimental protocols.

Mechanisms of Action: A Divergent Approach to Enhancing Cardiac Output

The inotropic agents discussed herein employ distinct molecular mechanisms to achieve their primary goal of increasing myocardial contractility.

This compound and Milrinone (Phosphodiesterase III Inhibitors): this compound, like milrinone, is a selective inhibitor of phosphodiesterase III (PDE III).[1] This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE III, these drugs increase intracellular cAMP levels. In the heart, elevated cAMP activates protein kinase A (PKA), which phosphorylates various proteins leading to an increase in intracellular calcium concentration and enhanced myocardial contractility. In vascular smooth muscle, increased cAMP levels lead to vasodilation and a reduction in both preload and afterload.

Dobutamine (β-Adrenergic Agonist): Dobutamine primarily stimulates β1-adrenergic receptors in the heart. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the production of cAMP from ATP. The subsequent rise in intracellular cAMP and activation of PKA results in increased cardiac contractility and heart rate.

Levosimendan (Calcium Sensitizer): Levosimendan enhances cardiac contractility through a unique mechanism of calcium sensitization. It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca2+-bound conformation of troponin C and enhancing the contractile response of the myofilaments to existing intracellular calcium levels. This action improves contractility without significantly increasing myocardial oxygen demand. Additionally, levosimendan opens ATP-sensitive potassium channels in vascular smooth muscle, causing vasodilation and reducing both preload and afterload.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of these inotropic agents.

cluster_Siguazodan_Milrinone This compound & Milrinone (PDE III Inhibitors) Siguazodan_Milrinone This compound / Milrinone PDE3 PDE III Siguazodan_Milrinone->PDE3 Inhibits cAMP_SM cAMP (Smooth Muscle) cAMP_CM cAMP (Cardiac Muscle) PKA_SM PKA cAMP_SM->PKA_SM PKA_CM PKA cAMP_CM->PKA_CM Vasodilation Vasodilation PKA_SM->Vasodilation Inotropy Increased Inotropy PKA_CM->Inotropy

Fig. 1: Signaling pathway of this compound and Milrinone.

cluster_Dobutamine Dobutamine (β-Adrenergic Agonist) Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Beta1_Receptor->Adenylyl_Cyclase cAMP_D cAMP Adenylyl_Cyclase->cAMP_D Converts ATP to ATP ATP PKA_D PKA cAMP_D->PKA_D Inotropy_Chrono Increased Inotropy & Chronotropy PKA_D->Inotropy_Chrono

Fig. 2: Signaling pathway of Dobutamine.

cluster_Levosimendan Levosimendan (Calcium Sensitizer) Levosimendan Levosimendan Troponin_C Cardiac Troponin C Levosimendan->Troponin_C Binds to ATP_K_Channel ATP-sensitive K+ Channels (Vascular Smooth Muscle) Levosimendan->ATP_K_Channel Opens Ca_Sensitivity Increased Ca2+ Sensitivity Troponin_C->Ca_Sensitivity Inotropy_L Increased Inotropy Ca_Sensitivity->Inotropy_L Vasodilation_L Vasodilation ATP_K_Channel->Vasodilation_L

Fig. 3: Signaling pathway of Levosimendan.

Comparative Hemodynamic Effects

The following tables summarize the hemodynamic effects of dobutamine, milrinone (as a proxy for this compound), and levosimendan based on available clinical trial data in patients with heart failure. It is important to note that direct head-to-head trials involving this compound are limited, and therefore data for milrinone is used to represent the PDE III inhibitor class.

Table 1: Hemodynamic Effects of Intravenous Inotropes in Heart Failure

ParameterDobutamineMilrinone (as this compound proxy)Levosimendan
Cardiac Index (L/min/m²) ↑↑↑↑↑↑
Pulmonary Capillary Wedge Pressure (mmHg) ↓↓↓↓
Systemic Vascular Resistance (dyn·s/cm⁵) ↔ or ↓↓↓↓↓
Heart Rate (beats/min) ↑↑↔ or ↑
Mean Arterial Pressure (mmHg) ↔ or ↑

Arrows indicate the direction and magnitude of change (↑ increase, ↓ decrease, ↔ no significant change). Double arrows indicate a more pronounced effect.

Table 2: Quantitative Hemodynamic Changes from Selected Clinical Trials

Study (Drug vs. Comparator)NCardiac Index (L/min/m²)Pulmonary Capillary Wedge Pressure (mmHg)Systemic Vascular Resistance (dyn·s/cm⁵)Heart Rate (beats/min)Mean Arterial Pressure (mmHg)
Dobutamine
Representative Study-Increase of ~1.0-1.5Decrease of ~5-10VariableIncrease of ~10-20Variable
Milrinone
Representative Study-Increase of ~0.5-1.0Decrease of ~5-10Decrease of ~200-400Increase of ~5-10Decrease of ~5-10
Levosimendan vs. Dobutamine 203Levo: +0.6, Dobu: +0.4Levo: -8, Dobu: -5Levo: -350, Dobu: -150Levo: +5, Dobu: +10Levo: -7, Dobu: -2

Data are presented as approximate changes from baseline and are compiled from various clinical trials. Specific values can vary based on patient population and study design.

Experimental Protocols

A comprehensive evaluation of inotropic agents involves a series of preclinical and clinical experiments. Below are detailed methodologies for key experiments.

Phosphodiesterase (PDE) III Inhibition Assay

Objective: To determine the in vitro potency and selectivity of a compound (e.g., this compound) in inhibiting PDE III activity.

Methodology:

  • Enzyme Preparation: Recombinant human PDE III is purified from a suitable expression system (e.g., Sf9 insect cells).

  • Assay Buffer: A buffer containing Tris-HCl, MgCl₂, and a cAMP substrate is prepared.

  • Inhibitor Preparation: The test compound (this compound) and a reference inhibitor (e.g., milrinone) are serially diluted in DMSO.

  • Assay Procedure:

    • The PDE III enzyme is pre-incubated with varying concentrations of the inhibitor or vehicle control.

    • The reaction is initiated by the addition of the cAMP substrate.

    • The reaction is allowed to proceed for a specific time at 37°C and then terminated.

    • The amount of remaining cAMP or the product (AMP) is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.

  • Data Analysis: The concentration of the inhibitor that produces 50% inhibition of PDE III activity (IC₅₀) is calculated by fitting the data to a dose-response curve. Selectivity is determined by comparing the IC₅₀ for PDE III with that for other PDE isoforms.

cluster_PDE_Assay Phosphodiesterase III Inhibition Assay Workflow Start Start Prepare_Enzyme Prepare PDE III Enzyme Start->Prepare_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Incubate Pre-incubate Enzyme with Inhibitor Prepare_Enzyme->Incubate Prepare_Inhibitor->Incubate Add_Substrate Add cAMP Substrate Incubate->Add_Substrate Reaction Incubate at 37°C Add_Substrate->Reaction Terminate Terminate Reaction Reaction->Terminate Quantify Quantify cAMP/AMP Terminate->Quantify Analyze Calculate IC50 Quantify->Analyze

Fig. 4: PDE III Inhibition Assay Workflow.
Assessment of Inotropic Effects in Isolated Cardiac Tissue

Objective: To evaluate the direct effect of a compound on myocardial contractility.

Methodology:

  • Tissue Preparation: Papillary muscles or trabeculae are dissected from the ventricles of animal hearts (e.g., rat, rabbit, guinea pig).

  • Experimental Setup: The muscle is mounted in an organ bath containing oxygenated Krebs-Henseleit solution maintained at a physiological temperature. One end of the muscle is fixed, and the other is attached to a force transducer.

  • Stimulation: The muscle is electrically stimulated at a constant frequency.

  • Drug Administration: After a stabilization period, increasing concentrations of the test compound are added to the organ bath.

  • Data Acquisition: The developed force of contraction is continuously recorded.

  • Data Analysis: The change in the force of contraction from baseline is measured for each drug concentration to construct a concentration-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

In Vivo Hemodynamic Assessment in Animal Models of Heart Failure

Objective: To assess the effects of an inotropic agent on systemic and pulmonary hemodynamics in a living organism.

Methodology:

  • Animal Model: A heart failure model is induced in animals (e.g., by coronary artery ligation in rats or rapid ventricular pacing in dogs).

  • Instrumentation: Animals are anesthetized, and catheters are inserted into the carotid artery (for blood pressure), jugular vein (for drug administration and central venous pressure), and a thermodilution catheter is advanced into the pulmonary artery via the right ventricle.

  • Baseline Measurements: Baseline hemodynamic parameters, including heart rate, mean arterial pressure, central venous pressure, pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output (by thermodilution), are recorded.

  • Drug Infusion: The test compound is administered intravenously as a bolus or continuous infusion.

  • Hemodynamic Monitoring: All hemodynamic parameters are continuously monitored and recorded at specific time points during and after drug administration.

  • Data Analysis: Changes in hemodynamic parameters from baseline are calculated. Systemic and pulmonary vascular resistance are calculated using standard formulas.

cluster_Hemodynamic_Assessment In Vivo Hemodynamic Assessment Workflow Induce_HF Induce Heart Failure in Animal Model Anesthetize Anesthetize and Instrument Animal Induce_HF->Anesthetize Baseline Record Baseline Hemodynamic Data Anesthetize->Baseline Administer_Drug Administer Inotropic Agent Baseline->Administer_Drug Monitor Continuously Monitor Hemodynamics Administer_Drug->Monitor Analyze_Data Analyze Changes from Baseline Monitor->Analyze_Data

Fig. 5: In Vivo Hemodynamic Assessment Workflow.

Conclusion

This compound, as a PDE III inhibitor, offers a mechanism of action that combines positive inotropic effects with vasodilation, similar to milrinone. This dual action can be beneficial in patients with heart failure by both increasing cardiac output and reducing the workload on the heart. In comparison, dobutamine primarily increases contractility through β-adrenergic stimulation, which can lead to a greater increase in heart rate and myocardial oxygen consumption. Levosimendan provides a unique calcium-sensitizing mechanism that enhances contractility with potentially less impact on myocardial oxygen demand and a favorable vasodilatory profile.

The choice of inotrope in a clinical setting depends on the specific hemodynamic profile of the patient, including their blood pressure, heart rate, and the presence of underlying conditions. While direct comparative data for this compound is limited, understanding its mechanism within the class of PDE III inhibitors allows for an informed comparison with other established inotropes. Further clinical trials directly comparing this compound with other agents are necessary to fully elucidate its relative efficacy and safety profile in the management of heart failure. This guide provides a foundational framework for researchers and drug development professionals to understand the comparative landscape of these critical therapeutic agents.

References

A Comparative Guide to Siguazodan's Selectivity for PDE-III Isozymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Selectivity of PDE-III Inhibitors

The table below summarizes the half-maximal inhibitory concentration (IC50) values for several key PDE-III inhibitors against the PDE3A and PDE3B isozymes. This data allows for a direct comparison of the potency and isozyme selectivity of these compounds.

CompoundPDE3A IC50 (µM)PDE3B IC50 (µM)Primary Therapeutic Use
Siguazodan Data not availableData not availableInvestigational
Cilostazol0.20[4][5]0.38[4]Intermittent Claudication
Cilostamide0.027[6]0.050[6]Research Compound
Milrinone~1.2 - 1.77[7][8]Data not availableAcute Heart Failure
Enoximone~1.8[9]Data not availableAcute Heart Failure

Note: The IC50 values are sourced from various studies and experimental conditions may differ. Direct comparison should be made with caution.

PDE-III Signaling Pathway in Cardiac Myocytes

Phosphodiesterase-III plays a critical role in regulating intracellular signaling cascades, particularly in cardiac myocytes. The enzyme hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating cardiac contractility and heart rate. Inhibition of PDE-III leads to an increase in intracellular cAMP levels, resulting in the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban, which ultimately enhances cardiac muscle contraction.

PDE3_Signaling_Pathway Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-protein G-protein Beta-Adrenergic Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PDE-III PDE-III cAMP->PDE-III Hydrolyzed by PKA (inactive) PKA (inactive) cAMP->PKA (inactive) Activates AMP AMP PDE-III->AMP This compound This compound This compound->PDE-III Inhibits PKA (active) PKA (active) PKA (inactive)->PKA (active) Downstream Effectors Downstream Effectors PKA (active)->Downstream Effectors Phosphorylates Increased Contractility Increased Contractility Downstream Effectors->Increased Contractility

Figure 1: Simplified PDE-III signaling pathway in a cardiac myocyte.

Experimental Protocols for Determining PDE Isozyme Selectivity

The following outlines a general methodology for assessing the selectivity of a compound, such as this compound, against different PDE isozymes.

1. Preparation of PDE Isozymes:

  • Recombinant human PDE isozymes (e.g., PDE3A, PDE3B, and other PDE families for counter-screening) are expressed in and purified from a suitable expression system (e.g., Sf9 insect cells or E. coli).

  • The purity and activity of the enzyme preparations are confirmed using standard biochemical assays.

2. Phosphodiesterase Activity Assay:

  • The assay is typically performed in a 96-well or 384-well plate format.

  • The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, a radiolabeled cyclic nucleotide substrate (e.g., [3H]-cAMP or [3H]-cGMP), and the purified PDE isozyme.

  • The test compound (e.g., this compound) is added at various concentrations to determine its inhibitory effect.

  • The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.

  • The reaction is terminated by the addition of a stop solution, often containing a non-selective PDE inhibitor like IBMX.

3. Separation and Quantification:

  • The product of the reaction (e.g., [3H]-AMP or [3H]-GMP) is separated from the unreacted substrate. This can be achieved using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).

  • The amount of product formed is quantified using a scintillation counter.

4. Data Analysis:

  • The percentage of inhibition at each concentration of the test compound is calculated.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve using non-linear regression analysis.

  • Selectivity is determined by comparing the IC50 values for the target isozyme (e.g., PDE3A and PDE3B) with those for other PDE isozymes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Recombinant PDE Isozymes Recombinant PDE Isozymes Reaction Mixture Reaction Mixture Recombinant PDE Isozymes->Reaction Mixture Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Separation & Quantification Separation & Quantification Reaction Termination->Separation & Quantification IC50 Determination IC50 Determination Separation & Quantification->IC50 Determination Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile

References

Inter-Laboratory Validation of Siguazodan Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the inter-laboratory validation of bioassays for Siguazodan, a selective phosphodiesterase 3 (PDE3) inhibitor. The content is intended for researchers, scientists, and drug development professionals to facilitate the standardization and comparison of this compound's biological activity assessment across different laboratories. While direct inter-laboratory validation data for this compound is not publicly available, this guide synthesizes established principles of bioassay validation and the known pharmacological properties of this compound to propose a comprehensive validation strategy.

Introduction to this compound

This compound is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels, which in turn mediates various physiological effects, including vasodilation and inotropic activity.[1][2][3] Its primary mechanism of action makes the assessment of its bioactivity crucial for drug development and quality control.

Data Presentation: Hypothetical Inter-Laboratory Comparison

The following table represents a hypothetical summary of quantitative data from an inter-laboratory study designed to validate a this compound bioassay. This data illustrates how results from different laboratories could be presented for easy comparison. The primary endpoint considered here is the half-maximal inhibitory concentration (IC50) of this compound on PDE3 activity. For comparison, data for a known alternative PDE3 inhibitor, Milrinone, is included.

Laboratory Assay Type This compound IC50 (nM) Milrinone IC50 (nM) Intra-Assay Precision (CV%) Inter-Assay Precision (CV%)
Lab A PDE3 Enzyme Activity Assay22.5250.14.88.2
Lab B PDE3 Enzyme Activity Assay25.1265.85.29.1
Lab C PDE3 Enzyme Activity Assay21.9244.54.57.9
Lab D Platelet Aggregation Assay30.2310.46.110.5
Lab E Platelet Aggregation Assay33.8325.16.511.2

Note: The data presented in this table is purely illustrative and intended to serve as a template for reporting results from an actual inter-laboratory validation study.

Experimental Protocols

Detailed methodologies are critical for ensuring the reproducibility of bioassays. Below are protocols for key experiments relevant to assessing this compound's bioactivity.

PDE3 Enzyme Activity Assay

This assay directly measures the inhibitory effect of this compound on PDE3 enzyme activity.

Materials:

  • Recombinant human PDE3 enzyme

  • cAMP (substrate)

  • Snake venom nucleotidase

  • Phosphate-buffered saline (PBS)

  • This compound and reference compounds (e.g., Milrinone)

  • 96-well microplates

  • Malachite green reagent for phosphate detection

Procedure:

  • Prepare serial dilutions of this compound and the reference compound in the assay buffer.

  • In a 96-well plate, add the PDE3 enzyme to each well.

  • Add the different concentrations of this compound or the reference compound to the respective wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding cAMP as the substrate.

  • Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Stop the enzymatic reaction.

  • Add snake venom nucleotidase to convert the resulting AMP into adenosine and inorganic phosphate.

  • Add the malachite green reagent to quantify the amount of inorganic phosphate produced.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of PDE3 inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Platelet Aggregation Assay

This is a cell-based functional assay that assesses the effect of this compound on platelet aggregation, a process influenced by cAMP levels.[1][2]

Materials:

  • Freshly drawn human blood from healthy, consenting donors.

  • Platelet-rich plasma (PRP)

  • Aggregating agent (e.g., ADP, collagen)[1][2]

  • This compound and reference compounds

  • Saline solution

  • Platelet aggregometer

Procedure:

  • Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.

  • Pre-incubate aliquots of PRP with various concentrations of this compound or a reference compound at 37°C for a defined time.

  • Place the PRP samples in the aggregometer cuvettes.

  • Add an aggregating agent (e.g., ADP) to induce platelet aggregation.

  • Monitor and record the change in light transmission, which corresponds to the degree of platelet aggregation, over time.

  • Calculate the percentage inhibition of aggregation for each concentration of this compound.

  • Determine the IC50 value from the concentration-response curve.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound. By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in physiological effects such as vasodilation and inhibition of platelet aggregation.

Siguazodan_Signaling_Pathway cluster_cell Cell Interior ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Conversion PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Binding AMP 5'-AMP PDE3->AMP Hydrolysis PKA_active Protein Kinase A (PKA) (Active) PKA->PKA_active Activation Downstream Downstream Targets PKA_active->Downstream Phosphorylation Response Physiological Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) Downstream->Response This compound This compound This compound->PDE3 Inhibition

Caption: Signaling pathway of this compound as a PDE3 inhibitor.

Experimental Workflow for this compound Bioassay Validation

The diagram below outlines a typical workflow for the inter-laboratory validation of a this compound bioassay. The process begins with the distribution of standardized materials and protocols to participating laboratories, followed by independent assay execution, data analysis, and a final comparative assessment of the results.

Bioassay_Validation_Workflow start Start: Planning and Protocol Design distribution Distribution of Standardized Reagents and this compound Samples to Labs A, B, C... start->distribution execution Independent Assay Execution (e.g., PDE3 Activity Assay) distribution->execution data_collection Data Collection and Initial Analysis (IC50 Calculation) execution->data_collection data_submission Submission of Results to Coordinating Body data_collection->data_submission statistical_analysis Centralized Statistical Analysis (Intra- and Inter-laboratory Variability) data_submission->statistical_analysis comparison Comparison with Alternative Assays (e.g., Platelet Aggregation) statistical_analysis->comparison report Final Validation Report comparison->report

Caption: Workflow for inter-laboratory bioassay validation.

References

Safety Operating Guide

Proper Disposal of Siguazodan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Siguazodan, a potent phosphodiesterase III (PDE-III) inhibitor used in research and drug development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a core component of responsible laboratory practice.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
CAS Number 115344-47-3[1][2][3]
Molecular Formula C14H16N6O[1][2][3][4][5][6]
Molecular Weight 284.32 g/mol [3][7]

Hazard Identification and Safety Precautions

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Acute toxicity, Oral (Category 4) [1]

  • Skin irritation (Category 2) [3]

  • Serious eye irritation (Category 2) [3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [3]

  • Acute aquatic toxicity (Category 1) [1]

  • Chronic aquatic toxicity (Category 1) [1]

The following pictograms are associated with this compound:

alt text
alt text

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Due to these hazards, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

The following diagram outlines the mandatory personal protective equipment to be used when handling this compound.

PPE_for_this compound cluster_ppe Mandatory Personal Protective Equipment ppe_gloves Impervious Gloves Nitrile or other appropriate material ppe_eyewear Safety Glasses with Side-Shields Conforming to EN166 or NIOSH standards ppe_clothing Laboratory Coat Full coverage ppe_respirator Respirator If dust or aerosols are generated researcher Researcher researcher->ppe_gloves Wears researcher->ppe_eyewear Wears researcher->ppe_clothing Wears researcher->ppe_respirator Uses when needed Siguazodan_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_containment Proper Containment start This compound Waste Generated waste_solid Solid Waste (e.g., contaminated gloves, labware) start->waste_solid waste_liquid Liquid Waste (e.g., solutions containing this compound) start->waste_liquid waste_sharps Sharps Waste (e.g., contaminated needles) start->waste_sharps contain_solid Sealable Hazardous Waste Container waste_solid->contain_solid contain_liquid Leak-proof Hazardous Waste Container waste_liquid->contain_liquid contain_sharps Hazardous Sharps Container waste_sharps->contain_sharps labeling Label Container: - Hazardous Waste - this compound - Hazards - Date contain_solid->labeling contain_liquid->labeling contain_sharps->labeling storage Store in Designated Secure Area labeling->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal end Disposal Complete disposal->end

References

Navigating the Safe Handling of Siguazodan: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Siguazodan, a potent and selective phosphodiesterase III (PDE-III) inhibitor, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a culture of safety and build trust in chemical handling practices.

Hazard Identification and Classification

This compound presents several hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritation.[2]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, Long-Term Hazard1H410: Very toxic to aquatic life with long lasting effects.[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/Standard
Eyes Safety goggles with side-shieldsANSI Z87.1-compliant
Hands Protective glovesNitrile or Butyl rubber (double-gloving recommended for potential splashing)
Body Impervious clothing (e.g., lab coat)Standard laboratory coat
Respiratory Suitable respiratorUse in a well-ventilated area or under a fume hood. If airborne particles are a concern, a NIOSH-approved respirator is necessary.

Operational and Handling Protocols

Adherence to strict operational protocols is critical to minimize the risk of exposure and ensure the integrity of research.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1]

  • Eye Wash and Safety Shower: Ensure that an eye-wash station and safety shower are readily accessible in the immediate work area.[1]

General Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve/Prepare Solution Dissolve/Prepare Solution Weigh Compound->Dissolve/Prepare Solution Perform Experiment Perform Experiment Dissolve/Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Standard Laboratory Workflow for Handling this compound
First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container.[1]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be placed in a sealed bag and disposed of as hazardous waste.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

  • Environmental Precautions: Avoid release to the environment.[1] this compound is very toxic to aquatic life with long-lasting effects.[1]

Mechanism of Action: PDE-III Inhibition

This compound functions as a selective phosphodiesterase III (PDE-III) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The simplified signaling pathway is illustrated below.

G This compound This compound PDE3 Phosphodiesterase III (PDE-III) This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades ATP ATP AdenylylCyclase Adenylyl Cyclase ATP->AdenylylCyclase Substrate AdenylylCyclase->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inotropy, Vasodilation) PKA->CellularResponse Leads to

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.